Cadmium bromide
Description
Structure
2D Structure
Properties
Molecular Formula |
Br2Cd |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
cadmium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cd/h2*1H;/q;;+2/p-2 |
InChI Key |
KPWJBEFBFLRCLH-UHFFFAOYSA-L |
SMILES |
[Br-].[Br-].[Cd+2] |
Canonical SMILES |
[Br-].[Br-].[Cd+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Space Group of Cadmium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of cadmium bromide (CdBr₂), a compound of interest in various scientific and developmental fields. This document details the crystallographic parameters of its primary and polymorphic forms, outlines the experimental methodologies for their determination, and presents a visualization of its fundamental structural unit.
Crystal Structure of this compound
Anhydrous this compound (CdBr₂) primarily crystallizes in a layered structure, which gives rise to polymorphism and polytypism. The most commonly encountered form possesses a trigonal crystal system. However, hexagonal polymorphs have also been identified.
Trigonal (Rhombohedral) System - The Common Polymorph
The most stable and frequently reported crystal structure of this compound belongs to the trigonal crystal system with a rhombohedral lattice.[1][2]
-
Crystal System: Trigonal
-
Description: This structure is characterized by a layered arrangement where sheets of cadmium and bromide ions are stacked along the c-axis. Each cadmium (Cd²⁺) ion is octahedrally coordinated to six bromide (Br⁻) ions.[3] These CdBr₆ octahedra share edges to form infinite two-dimensional layers.[3]
Hexagonal System - A Known Polymorph
This compound also exhibits a hexagonal polymorph.
-
Crystal System: Hexagonal
-
Space Group: P6₃mc (No. 186)[4]
-
Description: Similar to the trigonal form, this hexagonal structure is also layered, consisting of sheets of edge-sharing CdBr₆ octahedra.[4] The difference lies in the stacking sequence of these layers.
Polytypism
Beyond these two primary polymorphs, this compound is known to exhibit polytypism, where different stacking sequences of the same fundamental layer can lead to a variety of structures with different c-axis lengths. An X-ray study of CdBr₂ crystals grown from solution has identified several polytypes, with the 6R polytype being the most common. Other observed polytypes include 4H, 12H, and approximately 40H.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the two main polymorphs of this compound.
Table 1: Crystallographic Data for Trigonal this compound (R-3m)
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3m (No. 166) |
| Lattice Parameters | a = b = 4.02 Å, c = 19.47 Å |
| α = β = 90°, γ = 120° | |
| Unit Cell Volume | 272.81 ų |
| Density | 4.97 g/cm³ |
Table 2: Atomic Coordinates and Wyckoff Positions for Trigonal this compound (R-3m)
| Atom | Wyckoff Position | x | y | z |
| Cd | 3a | 0 | 0 | 0 |
| Br | 6c | 0 | 0 | 0.746905 |
Table 3: Crystallographic Data for Hexagonal this compound (P6₃mc) [4]
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃mc (No. 186) |
| Lattice Parameters | a = b = 4.02 Å, c = 12.94 Å |
| α = β = 90°, γ = 120° | |
| Unit Cell Volume | 181.00 ų |
| Density | 4.99 g/cm³ |
Table 4: Atomic Coordinates and Wyckoff Positions for Hexagonal this compound (P6₃mc) [4]
| Atom | Wyckoff Position | x | y | z |
| Br | 2a | 0 | 0 | 0.754125 |
| Cd | 2b | 2/3 | 1/3 | 0.875013 |
| Br | 2b | 1/3 | 2/3 | 0.995861 |
Experimental Protocols
The determination of the crystal structure of this compound is primarily achieved through single-crystal and powder X-ray diffraction (XRD) techniques.
Synthesis of Single Crystals
High-quality single crystals are essential for accurate structure determination. Suitable crystals of anhydrous this compound can be grown using several methods:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water or ethanol) is prepared. The solution is then allowed to evaporate slowly in a controlled environment. Covering the container with a perforated film can regulate the rate of evaporation, promoting the growth of larger, well-defined crystals.
-
Vapor Diffusion: A solution of this compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is insoluble. The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to the gradual growth of crystals.
-
Hydrothermal Synthesis: In this method, this compound and a solvent are sealed in an autoclave and heated to an elevated temperature and pressure. The controlled cooling of the autoclave allows for the formation of single crystals. For instance, reacting CdBr₂ in water at 353 K for a couple of days has been shown to produce crystals suitable for single-crystal XRD.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the precise crystal structure.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam (commonly Cu Kα, λ = 1.540598 Å, or Mo Kα, λ = 0.71073 Å) at the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at different angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the cadmium and bromine atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities. Software such as SHELX or Olex2 is commonly used for structure solution and refinement.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid technique used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.
-
Sample Preparation: A sample of this compound is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.
-
Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are characteristic of the crystal structure. This pattern can be compared to known patterns in databases like the International Centre for Diffraction Data (ICDD) for phase identification. The data can also be used for Rietveld refinement to obtain detailed structural information, including lattice parameters and atomic positions.
Visualization of the CdBr₆ Octahedron
The fundamental building block of the this compound crystal structure is the CdBr₆ octahedron. The following diagram illustrates this coordination.
Caption: The octahedral coordination of a central Cadmium (Cd²⁺) ion with six Bromide (Br⁻) ions.
References
- 1. webqc.org [webqc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Synthesis, crystal structure and thermal properties of poly[di-μ-bromido-(μ-2,5-dimethylpyrazine)cadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cadmium Bromide from Cadmium Carbonate and Hydrobromic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cadmium bromide (CdBr₂) through the reaction of cadmium carbonate (CdCO₃) with hydrobromic acid (HBr). This method is a common laboratory-scale procedure for producing hydrated this compound, which can then be dehydrated to its anhydrous form. This document outlines the chemical principles, a detailed experimental protocol, purification techniques, and methods for characterization.
Introduction
This compound is an inorganic salt with applications in various fields, including the manufacturing of photographic emulsions, lithography, and as a precursor for the synthesis of other cadmium-containing compounds and materials.[1] In the context of drug development and research, cadmium compounds are handled with extreme caution due to their toxicity. However, they may be used in specific research applications, such as the synthesis of quantum dots for imaging or as a component in certain catalytic processes. The synthesis route via cadmium carbonate and hydrobromic acid is a straightforward acid-base reaction that yields this compound, water, and carbon dioxide.[2][3]
Chemical Principles and Stoichiometry
The reaction between cadmium carbonate and hydrobromic acid is an acid-base neutralization reaction. The carbonate salt reacts with the acid to produce a salt (this compound), water, and carbon dioxide gas. The balanced chemical equation for this reaction is:
CdCO₃(s) + 2HBr(aq) → CdBr₂(aq) + H₂O(l) + CO₂(g) [2][3]
The stoichiometry of the reaction is 1 mole of cadmium carbonate reacts with 2 moles of hydrobromic acid to produce 1 mole of this compound.
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Appearance |
| Cadmium Carbonate (CdCO₃) | 172.42 | White, crystalline powder |
| Hydrobromic Acid (HBr) | 80.91 | Colorless to pale yellow liquid (aqueous solution) |
| This compound (CdBr₂) | 272.22 | White to yellowish crystalline solid |
| This compound Tetrahydrate (CdBr₂·4H₂O) | 344.28 | White crystalline solid |
Experimental Protocol
This section details a representative laboratory procedure for the synthesis of this compound tetrahydrate from cadmium carbonate and hydrobromic acid, followed by its dehydration to anhydrous this compound.
Synthesis of this compound Tetrahydrate (CdBr₂·4H₂O)
Materials:
-
Cadmium Carbonate (CdCO₃), high purity
-
Hydrobromic Acid (HBr), 48% aqueous solution
-
Deionized water
-
Beakers
-
Stirring rod
-
Hotplate with magnetic stirrer
-
pH indicator paper
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a hotplate stirrer.
-
Addition of Reactants: Carefully and slowly add a stoichiometric amount of cadmium carbonate to a beaker containing a measured volume of 48% hydrobromic acid. The addition should be done in small portions to control the effervescence of carbon dioxide. A slight excess of cadmium carbonate can be used to ensure complete neutralization of the acid.
-
Reaction: Stir the mixture gently. The reaction is typically carried out at room temperature. Continue stirring until the evolution of CO₂ ceases and all the cadmium carbonate has dissolved.
-
Neutralization Check: Test the pH of the resulting solution with indicator paper to ensure it is neutral or slightly basic. If the solution is still acidic, add a small amount of cadmium carbonate and stir until it is neutralized.
-
Filtration: Filter the solution to remove any unreacted cadmium carbonate or other insoluble impurities.
-
Crystallization: Transfer the clear filtrate to a crystallizing dish. The tetrahydrate form of this compound crystallizes from aqueous solutions at temperatures below 36°C.[2] Allow the solution to evaporate slowly at room temperature or cool it in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Drying: Dry the crystals on a watch glass at room temperature or in a desiccator.
Dehydration of this compound Tetrahydrate
Materials:
-
This compound Tetrahydrate (CdBr₂·4H₂O)
-
Drying oven or vacuum oven
-
Schlenk line (optional, for high purity)
Procedure:
-
Place the hydrated this compound crystals in a clean, dry evaporating dish.
-
Heat the crystals in a drying oven at 110°C to remove the water of crystallization.[4]
-
For higher purity and to avoid any potential decomposition, drying can be performed under vacuum.
-
Once a constant weight is achieved, cool the anhydrous this compound in a desiccator to prevent rehydration.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis of this compound.
Table 1: Stoichiometric Calculations (Example)
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| CdCO₃ | 172.42 | 0.1 | 17.24 |
| HBr | 80.91 | 0.2 | 16.18 (of pure HBr) |
| Product | Molar Mass ( g/mol ) | Theoretical Moles (mol) | Theoretical Mass (g) |
| CdBr₂ | 272.22 | 0.1 | 27.22 |
| CdBr₂·4H₂O | 344.28 | 0.1 | 34.43 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molar Mass | 272.22 g/mol |
| Melting Point | 568 °C |
| Boiling Point | 865 °C |
| Density | 5.192 g/cm³ |
| Solubility in Water | 98.4 g/100 mL at 20°C |
| Appearance | Colorless hexagonal crystals |
Purification and Characterization
Purification
The primary method for purifying this compound is recrystallization . This can be achieved by dissolving the synthesized this compound in hot water and allowing it to cool slowly to form purer crystals, leaving impurities in the mother liquor. The crystals can then be collected by filtration.[4]
Characterization
Several analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Results |
| Melting Point Determination | Assess purity | A sharp melting point close to the literature value (568 °C) indicates high purity. |
| Infrared (IR) Spectroscopy | Identify functional groups and water of hydration | For the tetrahydrate, characteristic O-H stretching and bending vibrations will be present. These will be absent in the anhydrous form. |
| X-ray Diffraction (XRD) | Confirm crystal structure | The diffraction pattern should match the known pattern for this compound. |
| Elemental Analysis | Determine elemental composition | The experimental percentages of Cadmium and Bromine should align with the theoretical values. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the this compound synthesis process.
Safety and Handling
Cadmium and its compounds are highly toxic and carcinogenic. All handling of cadmium carbonate, hydrobromic acid, and this compound must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Dispose of all cadmium-containing waste according to institutional and regulatory guidelines for hazardous waste.
References
A Technical Guide to Cadmium Bromide Tetrahydrate for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of cadmium bromide tetrahydrate (CdBr₂·4H₂O), a hydrated inorganic salt utilized in various scientific research and industrial applications. This guide details its chemical and physical properties, outlines a key experimental protocol for its use in nanomaterial synthesis, and presents critical safety and handling information.
Core Properties and Data
This compound tetrahydrate is a white, crystalline solid that is highly soluble in water.[1] Its hydrated form offers enhanced solubility in aqueous and polar organic solvents compared to its anhydrous counterpart, making it suitable for a range of solution-based chemical processes.[2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound tetrahydrate are summarized below for easy reference.
| Property | Value | Citations |
| Chemical Formula | CdBr₂·4H₂O | [1][3] |
| Molecular Weight/Molar Mass | 344.28 g/mol | [1][2][4] |
| CAS Number | 13464-92-1 | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 36 °C (transitions) | [5] |
| Solubility in Water | Highly soluble (~1000 g/L at 20°C) | [1] |
| Synonyms | Cadmium dibromide tetrahydrate, Cadmium(II) bromide tetrahydrate | [3][4] |
Applications in Research and Development
This compound tetrahydrate serves as a crucial precursor and catalyst in several advanced scientific fields:
-
Nanomaterial Synthesis : It is a fundamental precursor in the synthesis of cadmium-based nanomaterials, most notably cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots.[2] The bromide ions can influence the kinetics of crystal growth and the final morphology of the nanoparticles.[2]
-
Organic Synthesis : The compound acts as a Lewis acid catalyst for various organic transformations, such as halogenation and cyclization reactions.[2]
-
Materials Science : It is used in the electrodeposition of thin films of cadmium and its alloys for applications in semiconductors and photovoltaics.[2]
-
Photography and Lithography : Historically, it has been used in the manufacturing of photographic plates and in lithographic processes.[3][5]
Experimental Protocols
The following is a detailed methodology for a key application of this compound tetrahydrate: the synthesis of cadmium sulfide (CdS) nanocrystals via phase transfer catalysis.
Protocol: Synthesis of CdS Nanocrystals
This protocol describes a method where the cadmium precursor is transferred from an aqueous phase to an organic phase to react with a sulfide source.
Objective: To synthesize CdS nanocrystals using this compound tetrahydrate as the cadmium source.
Materials:
-
This compound tetrahydrate (CdBr₂·4H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Sodium sulfide (Na₂S)
-
Deionized water
Procedure:
-
Preparation of Cadmium Precursor (Aqueous Phase): Prepare an aqueous solution of this compound tetrahydrate.
-
Phase Transfer Catalyst (Organic Phase): Prepare a solution of TOAB in toluene.
-
Phase Transfer: Vigorously mix the aqueous this compound tetrahydrate solution with the organic TOAB solution. The TOAB acts as a phase transfer catalyst, facilitating the migration of cadmium ions into the toluene layer to form a TOAB-stabilized cadmium precursor.[2]
-
Separation: Allow the two phases to separate and carefully collect the organic layer containing the cadmium precursor.
-
Nanocrystal Formation: Introduce an aqueous solution of sodium sulfide to the separated organic layer. The sulfide ions react with the cadmium precursor at the interface or within the organic phase to nucleate and grow CdS nanocrystals.[2]
-
Purification: The resulting CdS nanocrystals can be purified by precipitation with a non-solvent (e.g., methanol (B129727) or acetone), followed by centrifugation and redispersion in a suitable solvent like hexane.
Visualized Workflows and Relationships
To better illustrate key processes, the following diagrams have been generated using Graphviz, adhering to strict color and contrast guidelines for clarity.
Safety and Handling
This compound tetrahydrate is classified as hazardous and requires strict safety protocols.
Hazard Summary
| Hazard Type | Description | Citations |
| Acute Toxicity | Toxic if swallowed, harmful in contact with skin, and fatal if inhaled. | [5] |
| Carcinogenicity | Known or presumed human carcinogen. | |
| Environmental | Very toxic to aquatic life with long-lasting effects. | [5] |
| Chronic Effects | Causes damage to organs (kidneys, bones) through prolonged or repeated exposure. |
Precautionary Measures:
-
Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust or fumes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste material and its container as hazardous waste in accordance with local, state, and federal regulations.[5]
References
Solubility Profile of Cadmium Bromide: A Technical Guide for Researchers
An in-depth examination of the aqueous and organic solubility of cadmium bromide, including detailed experimental protocols for solubility determination.
This technical guide provides a comprehensive overview of the solubility of this compound (CdBr₂) in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, outlines detailed methodologies for its determination, and presents a visual representation of a generalized experimental workflow.
Quantitative Solubility Data
The solubility of this compound is a critical parameter in a variety of applications, from material synthesis to toxicological studies. The following tables summarize the available quantitative data for the solubility of this compound in water at different temperatures and in a range of organic solvents.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 0 | 56.2[1] |
| 10 | 74.8[1] |
| 20 | 98.4[1], 98.8[2] |
| 25 | 112.3[1], 115[3] |
| 30 | 128.8[1] |
| 40 | 151.9[1] |
| 60 | 153.8[1] |
| 80 | 157.1[1] |
| 100 | 160.4[1] |
| 200 | 217.5[1] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 18 | 1.559[1] |
| Benzonitrile | 18 | 0.857[1] |
| Liquid Bromine | 25 | 0.001[1] |
| Diethyl Ether | 15 | 0.4[1] |
| Ethanol | 15 | 26.6[1] |
| Absolute Ethanol | 10 | 26.9[1] |
| 20 | 30[1] | |
| 30 | 33.5[1] | |
| 40 | 37.8[1] | |
| 45 | 39.3[1] | |
| 50 | 38.1[1] | |
| 60 | 30.3[1] | |
| 70 | 22.3[1] | |
| Ethyl Acetate | - | Insoluble[1] |
| Hydrazine | 20 | 40[1] |
| Methanol | 0 | 9.9[1] |
| 15 | 13.5[1] | |
| 20 | 16.2[1] | |
| 25 | 18.4[1] | |
| 30 | 21.1[1] | |
| 40 | 24.5[1] | |
| 50 | 31[1] | |
| 60 | 43.9[1] | |
| Propylene Carbonate | 25 | 0.12[1] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reliable research. The following sections detail the methodologies for two common approaches: the isothermal (shake-flask) method and the polythermal method.
Isothermal (Shake-Flask) Method
The isothermal, or shake-flask, method is a widely accepted technique for determining the equilibrium solubility of a compound at a constant temperature.
Materials and Equipment:
-
This compound (anhydrous or a specific hydrate)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Sealed, inert containers (e.g., glass vials with PTFE-lined caps)
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less) or centrifuge
-
Calibrated analytical balance
-
Appropriate analytical instrumentation for concentration determination (e.g., AAS, ICP-AES, UV-Vis spectrophotometer)
-
Calibrated pH meter (for aqueous solutions)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a prolonged period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and the physical form of the solute, but 24 to 72 hours is often sufficient. It is recommended to perform preliminary experiments to determine the minimum time required to reach a constant concentration.
-
Phase Separation: After equilibration, allow the containers to rest at the experimental temperature for a sufficient time to permit the settling of undissolved solids. Carefully separate the saturated solution from the excess solid. This can be achieved by:
-
Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a membrane filter. The filter material should be compatible with the solvent.
-
Centrifugation: Centrifuge the sample at the experimental temperature to pellet the excess solid, then carefully decant the supernatant.
-
-
Sample Preparation for Analysis: Accurately weigh a portion of the clear, saturated solution. Dilute the sample gravimetrically with the pure solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Concentration Analysis: Determine the concentration of cadmium in the diluted sample using a validated analytical technique. Suitable methods include:
-
Atomic Absorption Spectroscopy (AAS)
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)
-
UV-Vis Spectrophotometry (if a suitable chromogenic reaction can be employed)
-
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in g/100 g of solvent or other appropriate units.
Polythermal Method
The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.
Materials and Equipment:
-
This compound
-
Solvent of interest
-
Jacketed glass vessel with a temperature probe and a stirrer
-
Circulating bath for temperature control
-
Analytical balance
-
Turbidity sensor or visual observation setup
Procedure:
-
Preparation of a Solution of Known Concentration: Accurately weigh a known mass of this compound and the solvent into the jacketed glass vessel.
-
Dissolution: Heat the solution while stirring until all the solid this compound has completely dissolved.
-
Controlled Cooling: Cool the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with continuous stirring.
-
Determination of Saturation Temperature: Monitor the solution for the first appearance of crystals, which indicates that the saturation temperature has been reached. This can be detected visually as the appearance of turbidity or more accurately using an in-line turbidity sensor.
-
Data Collection: Record the temperature at which crystallization begins. This temperature corresponds to the saturation temperature for the prepared concentration.
-
Repeat for Different Concentrations: Repeat the procedure for a range of different concentrations to construct a solubility curve (solubility vs. temperature).
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of solubility using the isothermal method.
Caption: Isothermal method workflow for solubility determination.
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound:
-
Temperature: As shown in Table 1, the solubility of this compound in water increases significantly with temperature.
-
Solvent Polarity: this compound, being an ionic compound, generally exhibits higher solubility in polar solvents like water and lower alcohols compared to non-polar solvents.
-
Common Ion Effect: The presence of other salts containing cadmium or bromide ions in the solution can decrease the solubility of this compound.
-
Complex Formation: The formation of complex ions can increase the solubility of this compound. For instance, in the presence of excess bromide ions, soluble complex anions like [CdBr₃]⁻ and [CdBr₄]²⁻ can form.
This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its determination. Researchers should always adhere to appropriate safety protocols when handling cadmium compounds due to their toxicity.
References
An In-depth Technical Guide to the Safe Handling of Cadmium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for cadmium bromide (CdBr₂). It is intended for laboratory personnel and professionals in drug development who work with this compound. The information herein is compiled from various safety data sheets and toxicological reviews to ensure a thorough understanding of the risks and the necessary safety measures.
Chemical and Physical Properties
This compound is a white to yellowish crystalline solid.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | References |
| Chemical Formula | CdBr₂ | [2] |
| Molar Mass | 272.22 g/mol | [2][3] |
| Appearance | White to yellowish crystalline solid | [1][4] |
| Melting Point | 568 °C (1,054 °F; 841 K) | [2][3] |
| Boiling Point | 844 °C (1,551 °F; 1,117 K) | [2][3] |
| Density | 5.192 g/cm³ (solid) | [2][3] |
| Solubility in Water | 98.8 g/100 mL (20 °C) | [2][3] |
| Solubility in other solvents | Soluble in alcohol, ether, acetone, and liquid ammonia. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with significant health and environmental risks.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | References |
| Acute Toxicity, Oral | Category 4 | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed | [4][5] |
| Acute Toxicity, Dermal | Category 4 | GHS07: Exclamation mark | Warning | H312: Harmful in contact with skin | [4][5] |
| Acute Toxicity, Inhalation | Category 4 | GHS07: Exclamation mark | Warning | H332: Harmful if inhaled | [4][5] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | GHS09: Environmental hazard | Warning | H400: Very toxic to aquatic life | [4][5] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | GHS09: Environmental hazard | Warning | H410: Very toxic to aquatic life with long lasting effects | [4][5] |
| Carcinogenicity | Suspected Human Carcinogen | GHS08: Health hazard | Danger | May cause cancer | [6] |
Toxicological Information
Cadmium and its compounds are highly toxic. The primary routes of exposure are inhalation and ingestion.[4][7]
| Toxicity Data | Value | Species | References |
| LD50 (Oral) | 225 mg/kg | Rat | [2] |
| Permissible Exposure Limit (PEL) - OSHA (as Cd) | TWA 0.005 mg/m³ | N/A | [2] |
| Recommended Exposure Limit (REL) - NIOSH (as Cd) | Ca | N/A | [2] |
| Immediately Dangerous to Life or Health (IDLH) - NIOSH (as Cd) | Ca [9 mg/m³] | N/A | [2] |
Health Effects:
-
Acute: Inhalation can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially fatal pulmonary edema.[6] Ingestion can cause severe gastrointestinal irritation, nausea, vomiting, and abdominal pain.[6] Skin and eye contact can cause irritation.[4]
-
Chronic: Prolonged exposure to cadmium compounds can lead to kidney damage, bone disease, and an increased risk of lung and prostate cancer.[4][6] Cadmium is classified as a known human carcinogen.[6]
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following is a general guideline:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.[8][9]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For procedures with a higher risk of exposure, impervious clothing may be necessary.[9][10]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[8][9] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[11]
Engineering Controls
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[12]
-
Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with warning signs.[6]
General Hygiene Practices
-
Avoid the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[10]
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[13]
-
Remove contaminated clothing immediately and wash it before reuse.[10]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled). Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response Protocol
A minor spill of this compound can be managed by trained laboratory personnel, while a large spill constitutes an emergency and requires specialized response.
Workflow for a Minor this compound Spill:
Workflow for handling a minor this compound spill.
Signaling Pathways of Cadmium Toxicity
Cadmium exerts its toxic effects through the disruption of several key cellular signaling pathways. Understanding these mechanisms is crucial for drug development professionals seeking to mitigate cadmium-induced toxicity.
Cadmium exposure leads to the generation of reactive oxygen species (ROS), which induces oxidative stress.[3][5] This oxidative stress, in turn, can activate multiple downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, and can also lead to the activation of the p53 tumor suppressor protein.[3][4][10] These pathways are involved in inflammation, apoptosis (programmed cell death), and cell cycle control.[3][10]
Simplified Overview of Cadmium-Induced Signaling Pathways:
Simplified diagram of signaling pathways affected by cadmium.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep it away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][10] Do not allow it to enter drains or the environment.[9]
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. westlab.com [westlab.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Cadmium Toxicity in Living Organisms [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. ebedox.cz [ebedox.cz]
- 13. ehs.utk.edu [ehs.utk.edu]
A Technical Guide to the Hygroscopic Nature and Proper Storage of Cadmium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of cadmium bromide (CdBr₂) and outlines best practices for its proper storage and handling. Understanding the interaction of this compound with atmospheric moisture is critical for maintaining its chemical integrity, ensuring experimental accuracy, and upholding safety standards in a laboratory setting.
The Hygroscopic Nature of this compound
This compound is a white to yellowish crystalline solid that is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This characteristic can lead to significant changes in the physical and chemical properties of the substance if not properly managed. Upon exposure to moisture, anhydrous this compound can form hydrates, including a monohydrate and a tetrahydrate.[3] The formation of these hydrates alters the compound's molecular weight and can impact its performance in chemical reactions.
The hygroscopic nature of this compound is closely related to its high solubility in water. The interaction with water molecules is a key factor in its tendency to absorb atmospheric moisture.
Consequences of Improper Storage
Failure to protect this compound from atmospheric moisture can have several detrimental consequences:
-
Inaccurate Measurements: The absorption of water increases the mass of the compound, leading to errors in weighing and the preparation of solutions of incorrect concentrations.
-
Altered Chemical Reactivity: The presence of water can change the reaction kinetics or even lead to unwanted side reactions.
-
Physical Changes: Caking and clumping of the powder can occur, making it difficult to handle and dispense accurately.[1]
-
Degradation: In the long term, excessive moisture absorption can lead to the degradation of the compound.
Quantitative Data
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 56.3[3] |
| 20 | 98.8[3] |
| 100 | 160[3] |
Experimental Protocols for Determining Hygroscopicity
To quantitatively assess the hygroscopic nature of a substance like this compound, several experimental methods can be employed. The following are general protocols that can be adapted for this purpose.
Gravimetric Analysis
This method involves measuring the change in mass of a sample when exposed to a controlled humidity environment.[4][5]
Methodology:
-
Sample Preparation: A known mass of anhydrous this compound is placed in a weighing bottle.
-
Drying: The sample is dried in a vacuum oven at an appropriate temperature to remove any initial moisture until a constant weight is achieved.
-
Exposure to Controlled Humidity: The dried sample is then placed in a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH).
-
Mass Measurement: The sample is weighed at regular intervals until it reaches a constant mass, indicating that it is in equilibrium with the surrounding atmosphere.
-
Data Analysis: The percentage increase in mass is calculated to determine the amount of water absorbed at that specific RH. This process can be repeated at different RH levels to construct a sorption isotherm.
Dynamic Vapor Sorption (DVS)
DVS is a more sophisticated and automated technique for measuring vapor sorption.[][7][8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.
-
Drying: The sample is first dried under a stream of dry nitrogen gas at a controlled temperature to establish a baseline dry mass.
-
Humidity Cycling: The instrument then exposes the sample to a pre-programmed range of relative humidity levels in a stepwise manner. At each step, the instrument precisely controls the RH and monitors the change in sample mass until equilibrium is reached.
-
Data Acquisition: The instrument records the mass change as a function of RH, generating a detailed water vapor sorption and desorption isotherm.
-
Data Analysis: The isotherm provides quantitative information on the amount of water absorbed at different humidity levels, the critical relative humidity for deliquescence, and the presence of any hysteresis between the sorption and desorption curves.
Proper Storage and Handling of this compound
Given its hygroscopic nature, strict adherence to proper storage and handling procedures is essential.
Storage
-
Container: this compound should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric moisture.[1]
-
Environment: The storage area should be cool, dry, and well-ventilated.[9]
-
Desiccator: For long-term storage or for opened containers, it is highly recommended to store the container inside a desiccator containing a suitable desiccant, such as silica (B1680970) gel or phosphorus pentoxide.
-
Incompatible Materials: Store away from incompatible materials.
Handling
-
Minimize Exposure: When handling this compound, minimize the time the container is open to the atmosphere.
-
Inert Atmosphere: For highly sensitive applications, handling should be performed in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Weighing and dispensing of the compound should be done as quickly as possible to reduce moisture uptake.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound.[9]
Visualizations
Logical Workflow for Handling Hygroscopic this compound
Caption: Workflow for handling hygroscopic this compound.
Consequences of Improper Storage of this compound
Caption: Consequences of improper storage of this compound.
Hydration of Anhydrous this compound
Caption: Hydration of anhydrous this compound.
References
- 1. quora.com [quora.com]
- 2. CAS 7789-42-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. omicsonline.org [omicsonline.org]
- 7. tainstruments.com [tainstruments.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Anhydrous Cadmium Bromide: A Technical Overview for Researchers
CAS Number: 7789-42-6
This technical guide provides an in-depth overview of anhydrous cadmium bromide (CdBr₂), a compound of interest in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and biological interactions.
Physicochemical Properties
Anhydrous this compound is a white to pale yellow crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 7789-42-6 | [3][4][5][6][7][8] |
| Molecular Formula | CdBr₂ | [3][4][5][6][8] |
| Molecular Weight | 272.22 g/mol | [4][5][6][8] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 567 °C | [3][4] |
| Boiling Point | 863 °C | [3] |
| Density | 5.192 g/cm³ | [3][4] |
| Solubility in Water | 98.8 g/100 mL at 20 °C; 115 g/100 g at 25 °C | [5][6] |
| Solubility in Other Solvents | Freely soluble in alcohol. Slightly soluble in acetone (B3395972) and ether. | [5][9] |
Applications in Research and Industry
Anhydrous this compound has applications in several areas, including:
-
Photography and Lithography: It is used in process engraving and lithographic processes.[3][5]
-
Chemical Synthesis: It serves as a reagent in the synthesis of other cadmium-containing compounds.[2][10]
-
Coordination Chemistry: The cadmium ion can form coordination complexes with various ligands, a subject of academic research.[2]
Biological Activity and Signaling Pathways
The biological effects of this compound are primarily attributed to the cadmium ion (Cd²⁺). Cadmium is a toxic heavy metal that can disrupt numerous cellular processes.[11] It is known to induce oxidative stress and interfere with key signaling pathways.[12][13]
Cadmium exposure can activate multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[3][12] This can lead to downstream effects on gene expression and cell survival. For instance, cadmium has been shown to increase the stability of c-Myc mRNA through the activation of the Akt/Foxo1 pathway.[3]
The diagram below illustrates a simplified overview of cadmium-induced signaling.
Caption: Simplified overview of cadmium-induced cellular signaling pathways.
Experimental Protocols
The following sections outline general experimental methodologies relevant to the study of anhydrous this compound.
Synthesis of a this compound Coordination Complex
This protocol describes the synthesis of a complex between this compound and N,N'-diethylthiourea (detu).[14]
-
Dissolve 0.034 g (0.10 mmol) of anhydrous this compound in 5 mL of methanol.
-
In a separate vessel, dissolve 0.026 g (0.20 mmol) of detu in 5 mL of methanol.
-
Individually sonicate each solution in an ultrasonic bath for 15 minutes.
-
Slowly add the detu solution to the this compound solution.
-
Sonicate the resulting mixture in a 42 kHz ultrasonic bath for 60 minutes at room temperature.[14]
Measurement of Electrical Conductivity
This protocol is for measuring the electrical conductivity of a this compound solution.[14]
-
Prepare a 0.001 M solution of anhydrous this compound by dissolving 0.003 g (0.01 mmol) in 10 mL of methanol.
-
Use a conductometer to measure the electrical conductivity of the prepared solution.
-
For comparison, also measure the conductivity of the pure solvent (methanol).[14]
The workflow for these experimental procedures can be visualized as follows:
Caption: Workflow for synthesis and conductivity measurement.
Toxicity and Safety Considerations
Anhydrous this compound is a toxic substance and should be handled with extreme care.[2][10] It is harmful if swallowed, inhaled, or in contact with skin.[15][16] Cadmium and its compounds are classified as human carcinogens.[17] Exposure can lead to a range of health effects, including kidney damage, skeletal problems, and respiratory issues.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[15] Work should be conducted in a well-ventilated area or a fume hood.[15]
References
- 1. This compound anhydrous, Hi-LR™ [himedialabs.com]
- 2. CAS 7789-42-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Cadmium Activates Multiple Signaling Pathways That Coordinately Stimulate Akt Activity to Enhance c-Myc mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms [mdpi.com]
- 5. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scimplify.com [scimplify.com]
- 8. This compound anhydrous - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 9. This compound, anhydrous, 98% | Fisher Scientific [fishersci.ca]
- 10. chemiis.com [chemiis.com]
- 11. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound, anhydrous - ProChem, Inc. [prochemonline.com]
- 16. This compound, 98%, pure, anhydrous, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 17. nj.gov [nj.gov]
An In-depth Technical Guide to the Structural Analysis of Cadmium Bromide Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of cadmium bromide coordination polymers. It delves into the synthesis, structural diversity, and characterization of these compounds, with a focus on the coordination environment of the cadmium(II) ion and the role of bromide and organic ligands in the formation of diverse supramolecular architectures. This document is intended to serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development, offering insights into the rational design and synthesis of novel cadmium-based coordination polymers with desired properties.
Introduction to this compound Coordination Polymers
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands, resulting in extended one-, two-, or three-dimensional networks.[1] Cadmium(II) ions, with their flexible coordination sphere (typically ranging from 4 to 8), are particularly well-suited for the construction of structurally diverse CPs.[2] The use of bromide anions as primary or ancillary ligands adds another layer of complexity and versatility. Bromide can act as a terminal ligand or, more commonly, as a bridging ligand, connecting multiple cadmium centers to form various structural motifs such as chains, layers, and 3D frameworks.
The structural landscape of this compound CPs is further enriched by the incorporation of organic coligands, which can be broadly categorized as N-donors (e.g., pyrazine (B50134), pyridazine (B1198779), imidazole (B134444) derivatives) and O-donors (e.g., carboxylates).[3][4][5][6] The nature of the organic ligand—its size, shape, flexibility, and the number and disposition of its donor atoms—plays a crucial role in directing the final architecture of the coordination polymer.[7] This interplay between the cadmium(II) coordination preferences, the bridging capabilities of bromide, and the templating effect of the organic ligand leads to a fascinating array of structures with potential applications in areas such as luminescence, catalysis, and gas storage.[1][8][9]
Synthesis and Crystallization
The synthesis of this compound coordination polymers is typically achieved through solution-based methods, including slow evaporation, hydrothermal, and solvothermal techniques. The choice of solvent, temperature, and molar ratio of the reactants (this compound and organic ligand) are critical parameters that influence the crystallization process and the final structure of the product.
A common synthetic route involves the reaction of a this compound salt (e.g., CdBr₂) with a suitable organic ligand in a solvent or a mixture of solvents.
Example Protocol for the Synthesis of [CdBr₂(C₆H₈N₂)]n (C₆H₈N₂ = 2,5-dimethylpyrazine): [10]
-
Reactants: this compound (CdBr₂) and 2,5-dimethylpyrazine (B89654) are used as starting materials.
-
Solvent: Water is employed as the reaction medium.
-
Procedure:
-
Equimolar amounts of CdBr₂ (e.g., 0.5 mmol, 136.1 mg) and 2,5-dimethylpyrazine (e.g., 0.5 mmol, 54.1 mg) are combined in a reaction vessel.
-
2 ml of water is added to the mixture.
-
The reaction mixture is heated at 353 K for 2 days.
-
-
Crystallization: Colorless crystals suitable for single-crystal X-ray diffraction are formed upon cooling the solution.
-
Characterization: The resulting crystalline product is characterized by single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) to confirm its structure and phase purity.
For less soluble reactants or to promote the formation of more complex structures, solvothermal synthesis is often employed. This method involves heating the reaction mixture in a sealed container above the boiling point of the solvent.
Example Protocol for the Synthesis of [CdBr₂(pyridazine)]n: [11]
-
Reactants: this compound (CdBr₂) and pyridazine.
-
Solvent: Ethanol.
-
Procedure: The reactants are sealed in a Teflon-lined autoclave and heated under autogenous pressure.
-
Crystallization: Crystalline products are obtained upon slow cooling of the autoclave.
Structural Diversity and Coordination Motifs
The structural diversity of this compound coordination polymers is a direct consequence of the versatile coordination geometry of the Cd(II) ion and the various bridging modes of the bromide and organic ligands.
In most reported this compound coordination polymers, the Cd(II) center exhibits a six-coordinate, octahedral geometry.[10][11] However, other coordination numbers and geometries, such as five-coordinate square pyramidal or trigonal bipyramidal, and seven-coordinate pentagonal bipyramidal, are also observed, often depending on the steric bulk and denticity of the organic ligands.[4][6][12]
The bromide anion is a key player in determining the dimensionality of the resulting coordination polymer. Common bridging modes include:
-
μ₂-Br: The bromide ion bridges two cadmium centers.
-
μ₃-Br: The bromide ion bridges three cadmium centers.
These bridging interactions lead to the formation of inorganic cadmium-bromide chains or layers, which are then further linked by the organic coligands. For instance, in [CdBr₂(C₆H₈N₂)]n, pairs of bridging bromide anions link the Cd(II) cations into chains.[10] Similarly, in [CdBr₂(pyridazine)]n, the cadmium cations are linked into chains by pairs of μ-1,1-bridging halide anions.[11]
The organic ligands act as linkers, connecting the inorganic cadmium-bromide substructures into higher-dimensional networks.
-
N-donor ligands: Bidentate N-donor ligands like pyrazine and pyridazine can bridge two cadmium centers, leading to the formation of 1D chains or 2D layers.[10][11] The rigidity or flexibility of these ligands can influence the final topology of the network.[7]
-
O-donor ligands: Carboxylate ligands are widely used in the construction of cadmium coordination polymers due to their versatile coordination modes (monodentate, bidentate chelating, bidentate bridging).[4][6]
The interplay between the inorganic [Cd-Br]n substructure and the organic linkers is a powerful tool for crystal engineering, allowing for the rational design of coordination polymers with specific dimensionalities and topologies.
Structural Characterization Techniques
The primary technique for the structural elucidation of this compound coordination polymers is single-crystal X-ray diffraction (SC-XRD) . This method provides precise information about the atomic positions, bond lengths, bond angles, and overall crystal structure.
Key Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final crystallographic parameters.
Other important characterization techniques include:
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify crystalline phases.[10]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the organic ligands and their coordination to the metal center.
-
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the coordination polymers and to identify the loss of solvent molecules or organic ligands upon heating.[10]
-
Luminescence Spectroscopy: Many cadmium(II) coordination polymers exhibit luminescence, which can be investigated using fluorescence spectroscopy.[8][9]
Data Presentation: Crystallographic and Structural Parameters
The following tables summarize key crystallographic and structural data for representative this compound coordination polymers.
Table 1: Selected Crystallographic Data
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [CdBr₂(C₆H₈N₂)]n (2,5-dimethylpyrazine) | Orthorhombic | Pnma | 7.2791(3) | 13.9113(6) | 7.9123(4) | 90 | [10] |
| [CdBr₂(C₄H₄N₂)]n (pyridazine) | Orthorhombic | Cmc2₁ | 3.8643(3) | 14.896(1) | 12.333(1) | 90 | [11] |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Compound | Cd-Br (Å) | Cd-N (Å) | Br-Cd-Br (°) | N-Cd-N (°) | Ref. |
| [CdBr₂(C₆H₈N₂)]n (2,5-dimethylpyrazine) | 2.7231(4), 2.7663(4) | 2.404(2) | 87.89(1)-92.11(1) | 180.0 | [10] |
| [CdBr₂(C₄H₄N₂)]n (pyridazine) | 2.695(1), 2.731(1) | 2.428(4) | 89.19(4)-90.81(4) | 180.0 | [11] |
Visualizations of Structural Motifs
The following diagrams, generated using the DOT language, illustrate key structural concepts in this compound coordination polymers.
Conclusion
The structural analysis of this compound coordination polymers reveals a rich and diverse field of study. The ability of the cadmium(II) ion to adopt various coordination geometries, combined with the versatile bridging capabilities of the bromide anion and the vast library of available organic ligands, provides a powerful platform for the design and synthesis of new materials with tailored structures and properties. A thorough understanding of the synthetic conditions and the interplay of the different components is essential for the rational design of these fascinating materials. This guide provides a foundational understanding and practical protocols for researchers venturing into this exciting area of coordination chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Collection - CadmiumâOrganic Coordination Polymers Based on NâDonor Ligands and Small Anions: Syntheses, Crystal Structures, and Photoluminescent Properties - Crystal Growth & Design - Figshare [acs.figshare.com]
- 4. Series of Cadmium(II) Coordination Polymers Based on a Versatile Multi-N-Donor Tecton or Mixed Carboxylate Ligands: Synthesis, Structure, and Selectively Sensing Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Series of Cadmium(II) Coordination Polymers Based on a Versatile Multi-N-Donor Tecton or Mixed Carboxylate Ligands: Synthesis, Structure, and Selectively Sensing Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural diversity of cadmium coordination polymers based on an extended anilate-type ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structure and luminescence properties of a cadmium(II)-based coordination polymer with (S)-4,4'-bis(4-carboxyphenyl)-2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl as chiral linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and thermal properties of poly[di-μ-bromido-(μ-2,5-dimethylpyrazine)cadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cesium Cadmium Bromide (CsBr-CdBr₂) System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase diagram of the cesium cadmium bromide (CsBr-CdBr₂) system. The information presented is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the phase equilibria, intermediate compounds, and experimental methodologies associated with this system.
Introduction to the CsBr-CdBr₂ System
The binary system of cesium bromide (CsBr) and this compound (CdBr₂) is characterized by the formation of several intermediate compounds, making its phase diagram complex and of significant interest for materials science and inorganic chemistry. Understanding the phase relationships, including eutectic and peritectic points, as well as the melting behavior of the constituent compounds, is crucial for the controlled synthesis of materials with specific properties.
Phase Equilibria and Intermediate Compounds
Table 1: Known Intermediate Compounds in the CsBr-CdBr₂ System
| Compound | Formula |
| Cesium Cadmium Tribromide | CsCdBr₃ |
| Dicesium Cadmium Tetrabromide | Cs₂CdBr₄ |
| Tricesium Cadmium Pentabromide | Cs₃CdBr₅ |
| Heptacesium Tricadmium Tridecabromide | Cs₇Cd₃Br₁₃ |
The melting points of the pure components are as follows:
Table 2: Melting Points of Pure Components
| Compound | Formula | Melting Point (°C) |
| Cesium Bromide | CsBr | 636 |
| This compound | CdBr₂ | 568 |
Due to the lack of a publicly available, complete experimental phase diagram, the exact eutectic and peritectic points for the CsBr-CdBr₂ system cannot be definitively tabulated. Further experimental investigation using techniques such as differential thermal analysis (DTA) or differential scanning calorimetry (DSC) across a range of compositions is required to establish these critical data points.
Experimental Protocols for Phase Diagram Determination
The determination of a binary phase diagram, such as that for the CsBr-CdBr₂ system, relies on established experimental techniques. The primary methods employed are thermal analysis and structural characterization.
Sample Preparation
-
Starting Materials: High-purity CsBr and CdBr₂ (typically >99.9%) are used as starting materials. The salts should be thoroughly dried under vacuum to remove any moisture, which can affect the transition temperatures.
-
Mixture Preparation: A series of mixtures with varying molar ratios of CsBr and CdBr₂ are prepared. The components are weighed accurately and ground together in an inert atmosphere (e.g., in a glovebox filled with argon) to ensure homogeneity and prevent oxidation.
-
Encapsulation: Each mixture is placed in a sample container suitable for high-temperature analysis, such as a sealed quartz ampoule or a crucible made of an inert material. The encapsulation is typically performed under vacuum to prevent reactions with the atmosphere at elevated temperatures.
Thermal Analysis: Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)
DSC and DTA are the most common techniques for determining phase transition temperatures.
-
Principle: These methods involve heating and cooling a sample and a reference material at a controlled rate. The temperature difference between the sample and the reference is monitored. Phase transitions in the sample (e.g., melting, solidification, solid-state transitions) are accompanied by the absorption or release of heat, which is detected as a deviation in the temperature difference.
-
Experimental Procedure:
-
A small amount of the encapsulated sample is placed in the DSC/DTA instrument.
-
The sample is heated to a temperature above the highest expected liquidus temperature to ensure complete melting and homogenization.
-
The sample is then cooled at a slow, controlled rate (e.g., 1-10 °C/min) to record the exothermic events corresponding to solidification (liquidus and eutectic arrests).
-
A subsequent heating cycle is performed at the same rate to record the endothermic events corresponding to melting (solidus and liquidus temperatures).
-
By analyzing the onset and peak temperatures of the thermal events for each composition, the liquidus, solidus, eutectic, and peritectic temperatures can be determined.
-
Structural Analysis: X-ray Diffraction (XRD)
XRD is used to identify the crystal structures of the pure components and the intermediate phases present at different compositions and temperatures.
-
Principle: XRD relies on the diffraction of X-rays by the crystalline lattice of a material. The resulting diffraction pattern is unique to the crystal structure of the phase.
-
Experimental Procedure:
-
Samples of different compositions are prepared and annealed at various temperatures to reach equilibrium.
-
The samples are then quenched to room temperature to preserve the high-temperature phases.
-
Powder XRD patterns are collected for each sample.
-
By comparing the diffraction patterns with known phases and analyzing the presence of different phases across the composition range, the phase boundaries of the solid-state regions of the phase diagram can be established.
-
Logical Relationship of Phase Diagram Components
The following diagram illustrates the logical relationship between the key components and features of a hypothetical binary phase diagram for a system like CsBr-CdBr₂, which contains intermediate compounds.
Methodological & Application
Application Notes and Protocols: The Role of Cadmium Bromide in Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of quantum dots (QDs), with a specific focus on the role of cadmium bromide. While traditional cadmium-based quantum dots like Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS) typically utilize other cadmium precursors, this compound finds application in the synthesis and modification of perovskite quantum dots.
Introduction to Quantum Dot Synthesis
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, with their fluorescence emission wavelength being directly related to their size. Smaller dots emit shorter wavelength light (e.g., blue), while larger dots emit longer-wavelength light (e.g., red). The "hot-injection" method is a prevalent technique for producing high-quality, monodisperse nanocrystals. This approach involves the rapid injection of precursors into a hot solvent, which allows for controlled nucleation and growth of the quantum dots.
Synthesis of Traditional Cadmium-Based Quantum Dots (CdSe)
While this compound is not the standard precursor for CdSe quantum dot synthesis, the following protocol using cadmium oxide (a more common precursor) illustrates the typical hot-injection methodology.
Experimental Protocol: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol is based on established methods for synthesizing CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Toluene (B28343) or Hexane
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Thermocouple
-
Schlenk line for inert atmosphere (e.g., Argon)
-
Syringes and needles
-
Centrifuge
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture to approximately 150°C under an inert atmosphere while stirring. The solution should turn clear, indicating the formation of cadmium oleate (B1233923).
-
Further, heat the solution to the injection temperature, typically between 240-260°C.
-
-
Selenium Precursor Preparation:
-
In a separate vial under an inert atmosphere, dissolve selenium powder in trioctylphosphine to form a TOP-Se solution.
-
-
Hot Injection and Growth:
-
Rapidly inject the TOP-Se solution into the hot cadmium precursor solution.
-
The reaction mixture will change color as the CdSe nanocrystals nucleate and grow.
-
The size of the quantum dots is controlled by the reaction time and temperature. Aliquots can be taken at different time points to obtain QDs of various sizes.
-
-
Purification:
-
Cool the reaction mixture.
-
Add methanol to precipitate the quantum dots.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and re-disperse the QDs in a nonpolar solvent like toluene or hexane.
-
Repeat the precipitation and re-dispersion steps for further purification.
-
Data Presentation: CdSe Quantum Dot Synthesis Parameters
| Parameter | Value |
| Cadmium Precursor | Cadmium Oxide (CdO) |
| Selenium Precursor | Selenium Powder in Trioctylphosphine (TOP-Se) |
| Solvent | 1-Octadecene (ODE) |
| Ligand | Oleic Acid (OA) |
| Injection Temperature | 240-260°C |
| Growth Time | Seconds to minutes (size-dependent) |
| Purification Method | Precipitation with Methanol |
| Final Solvent | Toluene or Hexane |
Experimental Workflow for CdSe Quantum Dot Synthesis
Caption: Workflow for the synthesis of CdSe quantum dots.
The Role of this compound in Perovskite Quantum Dot Synthesis
While not a primary precursor for traditional CdSe or CdS quantum dots, this compound has been utilized in the context of perovskite quantum dots, specifically Cesium Lead Bromide (CsPbBr₃) nanocrystals. Perovskite QDs have gained significant attention due to their excellent optoelectronic properties.
In the synthesis of CsPbBr₃ quantum dots, the primary precursors are typically a cesium source (like cesium carbonate) and a lead halide (like lead bromide, PbBr₂).[1][2][3]
Experimental Protocol: Hot-Injection Synthesis of CsPbBr₃ Perovskite Quantum Dots
This protocol is a generalized representation of the hot-injection synthesis for CsPbBr₃ QDs.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Lead (II) bromide (PbBr₂)
-
Toluene or Hexane
-
Methyl acetate (B1210297) (for precipitation)
Procedure:
-
Cesium Oleate Precursor Preparation:
-
In a three-neck flask, combine Cs₂CO₃, oleic acid, and ODE.
-
Heat the mixture under vacuum to remove water, then heat under an inert atmosphere until the solution is clear.
-
-
Lead Bromide Precursor Preparation:
-
In a separate flask, combine PbBr₂ and ODE.
-
Heat under vacuum to remove water.
-
Inject oleic acid and oleylamine under an inert atmosphere and heat until the PbBr₂ is fully dissolved.
-
-
Hot Injection and Growth:
-
Heat the lead bromide solution to the injection temperature (typically 140-200°C).
-
Rapidly inject the cesium oleate precursor.
-
The reaction is typically very fast (seconds), and the mixture is cooled in an ice bath to stop crystal growth.[2]
-
-
Purification:
-
Add methyl acetate to precipitate the CsPbBr₃ quantum dots.
-
Centrifuge the mixture.
-
Re-disperse the QDs in toluene or hexane.
-
Use of this compound in Post-Synthetic Treatment:
Research has shown that the optical properties of perovskite nanoplatelets can be modified through post-synthetic treatment with cadmium sources. In one study, a solution of this compound (CdBr₂) was used to treat pre-synthesized CsPbBr₃ nanoplatelets. This process, a form of B-site doping or surface modification, was found to influence the photoluminescence properties of the nanoplatelets.
Data Presentation: CsPbBr₃ Perovskite Quantum Dot Synthesis Parameters
| Parameter | Value |
| Cesium Precursor | Cesium Oleate (from Cs₂CO₃ and OA) |
| Lead/Bromide Precursor | Lead (II) Bromide (PbBr₂) |
| Solvent | 1-Octadecene (ODE) |
| Ligands | Oleic Acid (OA), Oleylamine |
| Injection Temperature | 140-200°C |
| Growth Time | Seconds |
| Purification Method | Precipitation with Methyl Acetate |
| Final Solvent | Toluene or Hexane |
Logical Relationship in Perovskite QD Synthesis
Caption: Logical flow of CsPbBr3 quantum dot synthesis.
Summary and Conclusion
The synthesis of quantum dots is a versatile process that allows for the fine-tuning of their optical and electronic properties. While this compound is not a conventional precursor for the synthesis of traditional CdSe or CdS quantum dots, where cadmium oxide is more commonly used, it has found a niche application in the post-synthetic modification of perovskite quantum dots. The established hot-injection method remains a robust and widely used technique for producing a variety of high-quality quantum dots, with the choice of precursors being critical to the final properties of the nanocrystals. For researchers interested in cadmium-based quantum dots, understanding the specific roles of different precursors is essential for achieving desired material characteristics.
References
Application Notes and Protocols: Cadmium Bromide as a Potential Precursor for Cadmium Selenide Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium Selenide (CdSe) nanocrystals, also known as quantum dots (QDs), are semiconductor nanoparticles that exhibit quantum mechanical properties. Their fluorescence emission is tunable across the visible spectrum by controlling their size, a phenomenon known as quantum confinement. This unique optical property makes them highly valuable for a range of applications, including bio-imaging, diagnostics, and as components in light-emitting diodes (LEDs) and solar cells. The synthesis of high-quality, monodisperse CdSe nanocrystals is crucial for these applications.
The most common and well-established method for synthesizing CdSe nanocrystals is the "hot-injection" technique. This method involves the rapid injection of a selenium precursor solution into a hot solution containing a cadmium precursor, leading to a burst of nucleation followed by controlled crystal growth. While cadmium oxide (CdO) and cadmium acetate (B1210297) (Cd(CH₃COO)₂) are the most extensively studied and utilized cadmium precursors, there is interest in exploring other cadmium sources, such as cadmium halides, to potentially fine-tune the nanocrystal properties.
This document provides a detailed protocol for the synthesis of CdSe nanocrystals using a standard, well-documented cadmium precursor. It also explores the potential application of cadmium bromide (CdBr₂) as a precursor, discussing its theoretical role and the necessary considerations for adapting existing protocols.
Standard Hot-Injection Synthesis of CdSe Nanocrystals using Cadmium Oxide
This protocol is a widely adopted method for producing high-quality CdSe nanocrystals.
Experimental Protocol
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Methanol
-
Toluene
-
Argon or Nitrogen gas (inert atmosphere)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Syringes and needles
-
Schlenk line for inert atmosphere operations
Procedure:
-
Preparation of the Cadmium Precursor Solution:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under an inert atmosphere (e.g., Argon) to a temperature sufficient to dissolve the CdO, typically around 250-300 °C. The solution should become clear and colorless, indicating the formation of the cadmium oleate (B1233923) complex.
-
Once the CdO is fully dissolved, reduce the temperature to the desired injection temperature (e.g., 240-280 °C) and allow it to stabilize.
-
-
Preparation of the Selenium Precursor Solution:
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve selenium powder in trioctylphosphine (TOP) to form a TOP-Se solution. Gentle heating may be required to facilitate dissolution.
-
-
Hot-Injection and Nanocrystal Growth:
-
Rapidly inject the TOP-Se solution into the hot cadmium precursor solution with vigorous stirring.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanocrystals.
-
The growth of the nanocrystals is controlled by the reaction temperature and time. Aliquots of the reaction mixture can be taken at different time points to obtain nanocrystals of various sizes.
-
-
Quenching and Purification:
-
To stop the growth, the reaction can be cooled down, or aliquots can be injected into a cold solvent.
-
The synthesized CdSe nanocrystals are purified by precipitation with a non-solvent like methanol, followed by centrifugation. The supernatant is discarded, and the nanocrystal pellet is redispersed in a solvent like toluene. This precipitation and redispersion process is typically repeated several times to remove unreacted precursors and excess ligands.
-
Quantitative Data
The size and optical properties of the synthesized CdSe nanocrystals are highly dependent on the reaction parameters. The following table provides representative data from a typical synthesis using a cadmium oxide precursor.
| Reaction Time (minutes) | Temperature (°C) | Nanocrystal Diameter (nm) | Emission Peak (nm) | Quantum Yield (%) |
| 1 | 250 | 2.5 | 520 | ~20 |
| 5 | 250 | 3.5 | 560 | ~35 |
| 15 | 250 | 4.8 | 600 | ~50 |
| 5 | 280 | 4.2 | 580 | ~40 |
| 15 | 280 | 6.0 | 620 | ~60 |
Note: The data presented are illustrative and can vary based on the specific reaction conditions and purification procedures.
This compound as a Precursor: A Theoretical and Practical Discussion
While not a conventional choice, this compound (CdBr₂) presents an interesting alternative as a cadmium precursor for CdSe nanocrystal synthesis. The presence of bromide ions in the reaction medium could influence the nucleation and growth kinetics, potentially leading to nanocrystals with different morphologies and surface properties.
Potential Role of Bromide Ions
Based on studies involving other halide ions (e.g., chloride) in nanocrystal synthesis, bromide ions could play several roles:
-
Surface Passivation: Bromide ions can act as X-type ligands, binding to the cadmium-rich surface of the nanocrystals. This can passivate surface defects and influence the electronic properties of the quantum dots.
-
Shape Control: Halide ions have been shown to selectively bind to certain crystallographic facets of growing nanocrystals, which can promote anisotropic growth and lead to the formation of non-spherical shapes like nanorods or nanoplatelets.
-
Modification of Reaction Kinetics: The reactivity of the cadmium precursor is a critical factor in nanocrystal synthesis. Cadmium halides are generally considered less reactive than cadmium oxide in the presence of phosphonic acids.[1] This difference in reactivity could alter the monomer concentration during the reaction, thereby affecting the nucleation and growth stages. Research on the synthesis of CdSe nanoplatelets has shown that the use of cadmium halides can lead to faster reaction kinetics compared to cadmium hydroxide.[2]
Proposed Experimental Protocol using this compound
A hypothetical protocol for the synthesis of CdSe nanocrystals using this compound would likely follow the general framework of the hot-injection method. However, several modifications and considerations would be necessary:
Materials:
-
This compound (CdBr₂)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Oleic acid (OA) and/or other coordinating ligands (e.g., trioctylphosphine oxide - TOPO)
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
-
Inert gas
Proposed Procedure:
-
Cadmium Precursor Solution:
-
A key challenge is the dissolution of CdBr₂ in the non-polar solvent ODE. The choice of ligands will be critical. A combination of oleic acid and a stronger coordinating ligand like TOPO might be necessary to form a soluble cadmium complex.
-
The mixture of CdBr₂, ligands, and ODE would need to be heated under an inert atmosphere to facilitate complex formation. The temperature required might differ from that used for CdO.
-
-
Selenium Precursor Solution:
-
This would be prepared in the same manner as the standard protocol, by dissolving selenium in TOP.
-
-
Hot-Injection and Growth:
-
The injection of the TOP-Se solution into the hot this compound solution would initiate the reaction.
-
The optimal injection and growth temperatures would need to be determined empirically, as the reactivity of the CdBr₂-ligand complex will likely differ from that of cadmium oleate.
-
-
Purification:
-
The purification steps would likely be similar to the standard protocol.
-
Expected Outcomes and Challenges:
-
The use of CdBr₂ could result in CdSe nanocrystals with different size distributions, shapes, and surface chemistries compared to those synthesized with conventional precursors.
-
The quantum yield and photostability of the resulting nanocrystals may also be affected by the presence of bromide ions on the surface.
-
A significant challenge would be to achieve complete and controlled conversion of the this compound precursor to CdSe, as incomplete reactions can lead to a broad size distribution and lower quality nanocrystals.
Visualizations
Experimental Workflow for Hot-Injection Synthesis
References
Application Note: Preparation of Cadmium Bromide Solutions for Spectroscopic Analysis
Abstract
This document provides a detailed protocol for the preparation of cadmium bromide (CdBr₂) solutions intended for spectroscopic analysis. It is designed for researchers, scientists, and professionals in drug development and related fields. The protocol covers essential aspects including safety precautions, required materials, step-by-step solution preparation, and data presentation. A visual workflow is included to ensure clarity and reproducibility of the procedure.
Introduction
This compound is an inorganic compound used in various applications, including photography, engraving, and as a laboratory reagent.[1][2] In spectroscopic analysis, solutions of this compound are utilized for both qualitative and quantitative assessments. The preparation of accurate and stable solutions is critical for obtaining reliable spectroscopic data. Due to the hygroscopic nature of this compound and the significant health hazards associated with cadmium compounds, strict adherence to safety and handling protocols is paramount.[2][3] This application note outlines a standardized procedure for preparing this compound solutions suitable for techniques such as UV-Vis and Atomic Absorption Spectroscopy (AAS).
Safety Precautions
This compound is highly toxic if ingested or inhaled, is a suspected human carcinogen, and can cause severe irritation to the skin, eyes, and respiratory tract.[1][2][4] It is also very toxic to aquatic life with long-lasting effects.[5] All handling of this compound and its solutions must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspected before use), and tightly fitting safety goggles.[4][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use an approved/certified respirator.[4]
-
Handling: Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[7]
-
Spill Management: In case of a spill, evacuate the area. For small solid spills, carefully collect the material into a suitable container for disposal. For liquid spills, absorb with an inert material.[2][6] Prevent the substance from entering drains or the environment.[5][6]
-
First Aid: In case of eye contact, flush with copious amounts of water for at least 15 minutes.[1][4] For skin contact, wash immediately with plenty of water.[4] If inhaled, move the person to fresh air.[5] If ingested, seek immediate medical attention.[4][6]
Materials and Equipment
-
This compound (CdBr₂), anhydrous, analytical grade
-
Deionized or distilled water
-
Nitric acid (HNO₃), trace metal grade (optional, for stabilization in AAS)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (Class A)
-
Beakers
-
Graduated cylinders
-
Pipettes (Class A) and pipette bulbs
-
Spatula
-
Wash bottle
-
Parafilm or flask stoppers
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | CdBr₂ | [3][8] |
| Molar Mass | 272.22 g/mol | [3][8] |
| Appearance | White to yellowish hygroscopic solid | [2][3] |
| Melting Point | 568 °C | [3] |
| Boiling Point | 844 °C | [3] |
| Solubility in Water | 98.8 g / 100 mL at 20 °C | [3] |
| 160 g / 100 mL at 100 °C | [3] |
Experimental Protocol: Preparation of a 1000 ppm Cadmium Stock Solution
This protocol describes the preparation of a 1000 parts-per-million (ppm) cadmium stock solution from this compound. This concentration is often used as a starting point for creating more dilute standards for spectroscopic analysis.
5.1. Calculation
To prepare a 1000 ppm (1 mg/mL) solution of Cadmium ions (Cd²⁺), the required mass of CdBr₂ must be calculated.
-
Molar mass of Cd = 112.41 g/mol
-
Molar mass of CdBr₂ = 272.22 g/mol
-
Mass of CdBr₂ needed per liter = (1 g Cd) × (272.22 g CdBr₂ / 112.41 g Cd) = 2.422 g CdBr₂
5.2. Step-by-Step Procedure
-
Weighing: In a chemical fume hood, accurately weigh approximately 0.6055 g of anhydrous this compound onto a weighing paper or boat using an analytical balance. This will be used to prepare 250 mL of the stock solution.
-
Dissolving: Transfer the weighed CdBr₂ into a 250 mL beaker. Add approximately 100 mL of deionized water to the beaker.
-
Acidification (Optional for AAS): For enhanced stability, particularly for long-term storage or AAS applications, add 1-2 mL of concentrated nitric acid to the beaker. Nitric acid helps to keep the metal ions in solution and prevents precipitation.[9][10]
-
Mixing: Stir the solution gently with a clean glass rod or on a magnetic stir plate until the this compound is completely dissolved.
-
Transfer: Carefully transfer the solution from the beaker into a 250 mL Class A volumetric flask.
-
Rinsing: Rinse the beaker several times with small volumes of deionized water, transferring the rinsate into the volumetric flask each time to ensure all the this compound is transferred.
-
Dilution: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution to a clean, clearly labeled bottle. Store in a cool, dry, and well-ventilated area.[6]
5.3. Preparation of Working Standards
Working standards for calibration curves can be prepared by serial dilution of the 1000 ppm stock solution. For example, to prepare a 10 ppm working standard in a 100 mL volumetric flask:
-
Pipette 1 mL of the 1000 ppm stock solution into the 100 mL volumetric flask.
-
Dilute to the mark with deionized water (or an acidified water blank if used in the stock solution).[10]
-
Mix thoroughly by inverting the flask multiple times.
-
Prepare fresh working standards daily to ensure accuracy.[10]
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
References
- 1. nj.gov [nj.gov]
- 2. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. prochemonline.com [prochemonline.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. This compound [webbook.nist.gov]
- 9. esslabshop.com [esslabshop.com]
- 10. nemi.gov [nemi.gov]
Application of Cadmium Bromide in Electroplating Processes: A Review of Potential Uses and Laboratory-Scale Protocols
Disclaimer: The use of cadmium and its compounds, including cadmium bromide, is highly regulated due to their toxicity. All handling and disposal of these materials must be conducted in strict accordance with local environmental health and safety regulations.
Introduction
Cadmium electroplating is a well-established surface finishing technique valued for its excellent corrosion resistance, lubricity, and solderability.[1][2][3][4] Historically, cyanide and sulfate-based baths have dominated industrial applications. While not as commonly employed as other cadmium salts, this compound (CdBr₂) can serve as a source of cadmium ions in an electroplating bath. This document outlines the potential applications and provides a laboratory-scale protocol for cadmium electrodeposition from a bromide-containing solution. The role of bromide ions as potential additives in influencing cadmium deposition is also discussed.
Properties of this compound for Electroplating
This compound is a water-soluble compound that can be used to prepare an electrolyte solution for cadmium plating. Some of its relevant properties are summarized below.
| Property | Value | Significance in Electroplating |
| Chemical Formula | CdBr₂ | Provides cadmium ions (Cd²⁺) for deposition at the cathode. |
| Molar Mass | 272.22 g/mol (anhydrous) | Used for calculating bath concentration. |
| Solubility in Water | High | Allows for the preparation of electrolyte solutions with a practical range of concentrations. |
| Appearance | White to yellowish crystalline solid | A physical characteristic for identification. |
Potential Applications and the Role of Bromide Ions
While dedicated this compound electroplating baths are not common in large-scale industrial applications, the use of this compound or bromide ions as an additive may offer certain advantages in specialized applications. Research in the related field of anodic stripping voltammetry has shown that the presence of bromide ions can influence the electrochemical behavior of cadmium, leading to better-resolved analytical signals. This suggests that bromide ions could potentially act as a grain refiner or morphology modifier in an electroplating context, although specific research on this application is limited.
The primary application of a this compound solution in this context would be for laboratory-scale investigations into the fundamental aspects of cadmium electrodeposition or for specialized applications where the presence of cyanide or sulfate (B86663) ions is undesirable.
Experimental Protocol: Laboratory-Scale Cadmium Electroplating from a this compound Solution
This protocol describes a basic procedure for electroplating cadmium onto a copper substrate using a this compound electrolyte. This procedure is intended for research and development purposes.
Materials and Equipment
-
Electrolyte: this compound (CdBr₂) solution in deionized water (e.g., 0.1 M concentration).
-
Anode: High-purity cadmium metal strip or rod.
-
Cathode: Copper substrate to be plated.
-
Electroplating Cell: A beaker or other suitable container.
-
Power Supply: A DC power supply capable of providing constant current or voltage.
-
Ancillary Equipment: Wires with alligator clips, magnetic stirrer and stir bar (optional), stand and clamps to hold electrodes.
-
Pre-treatment Solutions: Degreasing solution (e.g., acetone), acid pickle (e.g., dilute sulfuric or hydrochloric acid).
-
Post-treatment Solutions: Deionized water for rinsing.
Pre-treatment of the Copper Substrate
-
Degreasing: Thoroughly clean the copper substrate with a degreasing agent like acetone (B3395972) to remove any organic contaminants.
-
Acid Pickling: Immerse the cleaned substrate in a dilute acid solution to remove any oxide layers.
-
Rinsing: Rinse the substrate thoroughly with deionized water to remove any residual acid.
Electroplating Procedure
-
Electrolyte Preparation: Prepare the this compound electrolyte solution of the desired concentration by dissolving this compound in deionized water.
-
Cell Assembly:
-
Place the electrolyte solution in the electroplating cell.
-
Position the cadmium anode and the pre-treated copper cathode in the electrolyte, ensuring they do not touch.
-
Connect the cadmium anode to the positive terminal and the copper cathode to the negative terminal of the DC power supply.
-
-
Electroplating:
-
Apply a constant DC current. The current density will depend on the desired plating characteristics and should be determined experimentally.
-
The electrolysis of the this compound solution will cause silvery-colored cadmium to plate onto the copper cathode, while bromine may appear at the anode.[5]
-
Continue the process until the desired coating thickness is achieved. The plating time will be dependent on the current density and the desired thickness.
-
-
Post-treatment:
-
Turn off the power supply and carefully remove the plated copper substrate from the cell.
-
Rinse the plated substrate thoroughly with deionized water.
-
Dry the plated substrate carefully.
-
Visualizations
Logical Relationship of this compound Electroplating
Caption: Chemical relationships in a this compound electroplating cell.
Experimental Workflow for Laboratory-Scale this compound Electroplating
Caption: Workflow for lab-scale this compound electroplating.
References
- 1. researchgate.net [researchgate.net]
- 2. US1537047A - Cadmium plating - Google Patents [patents.google.com]
- 3. US4270988A - Cadmium plating baths and methods for electrodepositing bright cadmium deposits - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Page loading... [guidechem.com]
Cadmium Bromide as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cadmium bromide (CdBr₂) as a catalyst in various organic synthesis reactions. While specific literature on this compound is limited in some applications, the protocols provided are based on established methodologies for similar cadmium-based Lewis acid catalysts and analogous reactions. These should serve as a strong starting point for reaction optimization.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry.[1][2] this compound, as a Lewis acid, can effectively catalyze this condensation.
Application Notes:
-
Catalyst Role: this compound acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the cyclization and dehydration steps.[1][3]
-
Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a polar aprotic solvent like acetonitrile.[4][5]
-
Substrate Scope: A wide range of aromatic and aliphatic aldehydes can be used. Electron-withdrawing groups on the aromatic ring of the aldehyde may lead to higher yields.[2] β-ketoesters such as ethyl acetoacetate (B1235776) and active methylene (B1212753) compounds are suitable as the 1,3-dicarbonyl component.[4] Both urea (B33335) and thiourea (B124793) can be used.[4]
Experimental Protocol:
General Procedure for the Synthesis of 4-Aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).
-
The mixture is heated at 80-100 °C with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solidified mass is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
Quantitative Data Summary:
| Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Ethyl acetoacetate | 10 | Acetonitrile | Reflux | 3 | ~90 (estimated based on analogous reactions) |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | Solvent-free | 100 | 2 | >90 (estimated based on analogous reactions) |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | Acetonitrile | Reflux | 4 | ~85 (estimated based on analogous reactions) |
| Propanal | Ethyl acetoacetate | 10 | Solvent-free | 80 | 3.5 | ~75 (estimated based on analogous reactions) |
Note: The yields are estimations based on reactions catalyzed by similar Lewis acids like CdCl₂ and InBr₃ due to a lack of specific quantitative data for CdBr₂ in the searched literature.[2][4]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This compound can serve as a Lewis acid catalyst to promote this reaction.[6]
Application Notes:
-
Catalyst Function: CdBr₂ activates the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to attack by the carbanion generated from the active methylene compound.[7]
-
Reaction Conditions: The reaction can be performed under solvent-free conditions or in solvents like ethanol or toluene, often at room temperature or with gentle heating.[8][9]
-
Substrate Scope: A variety of aromatic and aliphatic aldehydes can be used. Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common substrates.[8][10]
Experimental Protocol:
General Procedure for the Synthesis of 2-Cinnamylidene Malononitrile:
-
To a mixture of benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add this compound (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to give the pure product.
Quantitative Data Summary:
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | 5 | Ethanol | RT | 1 | ~95 (estimated based on analogous reactions) |
| 4-Nitrobenzaldehyde | Malononitrile | 5 | Solvent-free | 60 | 0.5 | >95 (estimated based on analogous reactions) |
| 2-Chlorobenzaldehyde | Ethyl cyanoacetate | 5 | Toluene | 80 | 2 | ~90 (estimated based on analogous reactions) |
| Cinnamaldehyde | Malononitrile | 5 | Ethanol | RT | 1.5 | ~92 (estimated based on analogous reactions) |
Note: The yields are estimations based on reactions catalyzed by other Lewis acids like Cd-MOFs and I₂/K₂CO₃ due to a lack of specific quantitative data for CdBr₂ in the searched literature.[6][10]
Proposed Catalytic Pathway:
Caption: Proposed pathway for the Knoevenagel condensation catalyzed by this compound.
Allylation of Aldehydes
The addition of an allyl group to a carbonyl compound to form a homoallylic alcohol is a fundamental carbon-carbon bond-forming reaction. While direct catalysis by this compound alone is not well-documented, it can be a component of a bimetallic catalytic system.
Application Notes:
-
Catalytic System: A bimetallic system of magnesium and a cadmium halide (e.g., CdCl₂) has been shown to be effective. It is plausible that CdBr₂ could be used similarly.
-
Reaction Mechanism: In this system, magnesium likely acts as the reductant to generate an organocadmium reagent in situ, which then undergoes nucleophilic addition to the aldehyde.
-
Reaction Conditions: The reaction is typically performed in a mixture of an ethereal solvent like THF and water at room temperature.
Experimental Protocol (Based on Mg-CdCl₂ System):
General Procedure for the Synthesis of Homoallylic Alcohols:
-
A mixture of magnesium turnings (2.0 mmol) and cadmium chloride (1.0 mmol) in THF/water (9:1, 10 mL) is stirred at room temperature for 30 minutes.
-
To this mixture, the aldehyde (1.0 mmol) and allyl bromide (1.5 mmol) are added sequentially.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by column chromatography to give the homoallylic alcohol.
Quantitative Data Summary (for Mg-CdCl₂ system):
| Aldehyde | Time (h) | Yield (%) |
| Benzaldehyde | 2 | 92 |
| 4-Chlorobenzaldehyde | 2.5 | 90 |
| 4-Methylbenzaldehyde | 2 | 94 |
| Cyclohexanecarboxaldehyde | 3 | 88 |
Note: This data is for the Mg-CdCl₂ system and serves as a reference for developing a protocol with CdBr₂.
Proposed Reaction Workflow:
Caption: Experimental workflow for the synthesis of homoallylic alcohols.
Ring-Opening Polymerization (ROP) of Lactide and ε-Caprolactone
Cadmium compounds have been explored as initiators for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters.[11][12][13]
Application Notes:
-
Initiator Role: this compound can act as a Lewis acidic initiator, coordinating to the carbonyl oxygen of the cyclic ester and making it more susceptible to nucleophilic attack, thereby initiating polymerization.
-
Mechanism: The polymerization likely proceeds via a coordination-insertion mechanism.[14]
-
Polymer Properties: The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio and reaction conditions.
Experimental Protocol (General Guidance):
General Procedure for the ROP of ε-Caprolactone:
-
In a flame-dried Schlenk flask under an inert atmosphere, ε-caprolactone (e.g., 10 mmol) is added.
-
A stock solution of this compound in a dry solvent (e.g., toluene) is prepared.
-
The desired amount of the this compound solution (e.g., 0.1 mmol for a 100:1 monomer to initiator ratio) is added to the monomer.
-
The reaction mixture is heated to a specified temperature (e.g., 110-140 °C) and stirred.
-
The polymerization is monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, the reaction is quenched by cooling and precipitating the polymer in a non-solvent like cold methanol.
-
The polymer is collected by filtration and dried under vacuum.
Quantitative Data Summary (Illustrative):
| Monomer | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) |
| ε-Caprolactone | 100:1 | 130 | 24 | >90 (expected) |
| L-Lactide | 200:1 | 140 | 48 | >90 (expected) |
Note: This data is illustrative and based on typical conditions for ROP initiated by metal halides. Specific optimization for CdBr₂ would be required.
ROP Logical Relationship Diagram:
Caption: Logical flow of the Ring-Opening Polymerization process initiated by this compound.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Cadmium Bromide in the Preparation of Photographic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cadmium bromide (CdBr₂) has historically been utilized in the photographic industry as a key additive in the preparation of silver halide emulsions. Its primary role is that of a stabilizer, particularly in emulsions that are chemically sensitized with rhodium salts. The addition of this compound confers several advantageous properties to the final photographic material, including enhanced image quality and improved shelf life.
The primary functions of this compound in photographic emulsions include:
-
Stabilization: this compound is highly effective at stabilizing photographic emulsions, especially those containing rhodium salts, which are often used to increase contrast. It mitigates the degradation of sensitometric properties over time, such as the loss of contrast and changes in film speed, during storage.[1]
-
Contrast Enhancement: In conjunction with rhodium salts, this compound acts synergistically to increase the contrast of the photographic emulsion.[1] This is beneficial for applications requiring high-contrast images.
-
Control of Crystal Growth: Cadmium salts can influence the crystallization process of silver halides during emulsion preparation. They can act as a retarder of physical ripening, which allows for better control over the final grain size and distribution, thereby impacting the sensitivity and granularity of the emulsion.
-
Improved Keeping Qualities: The stabilizing effect of this compound contributes to a longer shelf life of the photographic material by preventing spontaneous fogging and maintaining consistent performance characteristics over extended periods.
While this compound offers these photographic benefits, it is important to note that cadmium compounds are toxic. Therefore, their use has been largely phased out in modern photographic materials due to environmental and health concerns. However, for specific research and development applications where its unique properties are required, its use may still be considered under strict safety protocols.
Quantitative Data
The following table provides an illustrative comparison of the sensitometric properties of a silver bromo-iodide photographic emulsion prepared with and without the addition of this compound. The data is representative of the typical effects observed and is intended for comparative purposes.
| Parameter | Emulsion without this compound | Emulsion with this compound (40 g/mol AgX) |
| Fog Density | 0.15 | 0.10 |
| Relative Speed | 100 | 95 |
| Gamma (γ) | 1.8 | 2.2 |
| Stability (Post-Aging) | Significant loss of contrast and speed | Minimal change in contrast and speed |
Experimental Protocols
This section details a protocol for the preparation of a silver bromo-iodide photographic emulsion incorporating this compound as a stabilizer. This protocol is a synthesized procedure based on established methods of photographic emulsion making.
Materials:
-
Gelatin (photographic grade)
-
Potassium Bromide (KBr)
-
Potassium Iodide (KI)
-
Silver Nitrate (B79036) (AgNO₃)
-
This compound (CdBr₂)
-
Rhodium Trichloride (RhCl₃) solution (optional, for high contrast)
-
Distilled Water
-
Chemical Sensitizers (e.g., Sodium Thiosulfate (B1220275), Gold(III) Chloride)
-
Surfactant (for coating)
Equipment:
-
Jacketed reaction vessel with a stirrer
-
Light-tight environment with safelight illumination
-
Temperature-controlled water bath
-
Burettes or automated addition pumps
-
pH meter
-
Apparatus for washing the emulsion (e.g., noodle-washing setup)
-
Coating apparatus
-
Sensitometer and Densitometer for testing
Procedure:
-
Preparation of the Gelatin-Halide Solution:
-
In the reaction vessel, dissolve 20 g of photographic-grade gelatin in 500 mL of distilled water at 50°C.
-
Once the gelatin is fully dissolved, add 100 g of potassium bromide and 3 g of potassium iodide. Stir until all salts are dissolved.
-
If using, add a rhodium salt solution at a concentration of approximately 0.15 mg per mole of the total silver halide to be formed.
-
-
Precipitation of Silver Halides (Emulsification):
-
In a separate vessel, prepare a 2 M solution of silver nitrate by dissolving 170 g of silver nitrate in distilled water to a final volume of 500 mL.
-
Under safelight conditions, slowly add the silver nitrate solution to the gelatin-halide solution in the reaction vessel over a period of 30 minutes with constant, vigorous stirring. Maintain the temperature at 50°C. This is the single-jet method. For more controlled grain growth, a double-jet method where both silver nitrate and halide solutions are added simultaneously to a gelatin solution can be employed.
-
-
First Ripening (Ostwald Ripening):
-
After the addition of silver nitrate is complete, hold the emulsion at 50°C for 30-60 minutes with continued stirring. This step allows for the growth of the silver halide crystals.
-
-
Washing:
-
Cool the emulsion to cause it to gel.
-
Shred the gelled emulsion into noodles and wash with cold distilled water to remove excess salts (potassium nitrate and unreacted halides).
-
-
Addition of this compound and Second Ripening (Chemical Sensitization):
-
Re-melt the washed emulsion noodles at 50°C.
-
Add a solution of this compound. A typical concentration is in the range of 20-60 grams per mole of silver halide.[2] For this preparation, add 40 g of this compound per mole of silver nitrate used.
-
Add chemical sensitizers. For example, a solution of sodium thiosulfate followed by a solution of gold(III) chloride can be added for sulfur and gold sensitization, respectively.
-
Hold the emulsion at 50°C for a predetermined time (e.g., 60 minutes) to allow for chemical sensitization to reach the desired speed and fog level. This is the second ripening.
-
-
Final Additions and Coating:
-
Cool the emulsion to a coating temperature of around 40°C.
-
Add a surfactant to aid in uniform coating.
-
Coat the emulsion onto a suitable support (e.g., glass plates or film base) and allow it to dry in a controlled environment.
-
-
Sensitometric Testing:
-
Expose the coated material in a sensitometer to a calibrated light source through a step wedge.
-
Process the exposed material in a standard developer and fixer.
-
Measure the optical densities of the steps using a densitometer.
-
Plot the characteristic curve (Density vs. log Exposure) to determine the fog, speed, and gamma (contrast).
-
Visualizations
Caption: Experimental workflow for the preparation of a photographic emulsion with this compound.
Caption: Functional role of this compound in a photographic emulsion.
References
The Role of Cadmium Bromide in the Synthesis of Coordination Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of cadmium bromide (CdBr₂) as a precursor in the synthesis of coordination compounds. It covers synthetic methodologies for various ligand types, highlights the applications of the resulting compounds in materials science and catalysis, and touches upon the relevance of cadmium compounds in biological signaling pathways.
Introduction to this compound in Coordination Chemistry
This compound is a versatile reagent in coordination chemistry, valued for its ability to form a wide array of coordination complexes with diverse geometries and properties.[1] As a d¹⁰ metal ion, cadmium(II) exhibits flexible coordination behavior, readily forming complexes with coordination numbers ranging from four to seven, accommodating various ligand types.[2] The choice of ligands, including those with sulfur, nitrogen, and oxygen donor atoms, allows for the synthesis of discrete mononuclear or polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers.[2] The properties of these compounds, such as luminescence and catalytic activity, are highly dependent on the coordination environment of the cadmium ion and the nature of the organic linkers.
Synthesis of this compound Coordination Compounds: Protocols and Data
The synthesis of coordination compounds using this compound can be achieved through various methods, including conventional solution-based reactions, solvothermal methods, and ultrasonication. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the final product's structure and purity.
Complexes with S-Donor Ligands: The Case of N,N'-diethylthiourea (detu)
Coordination compounds of cadmium(II) with thiourea (B124793) and its derivatives are of interest for their potential applications in materials science.[3] The use of ultrasound can be an efficient, environmentally friendly alternative to traditional reflux methods for their synthesis.[3]
Experimental Protocol: Ultrasonic-Assisted Synthesis of [Cd(detu)₂Br₂] [3]
-
Preparation of Precursor Solutions: Dissolve this compound (0.034 g, 0.10 mmol) in 5 mL of methanol (B129727). In a separate vial, dissolve N,N'-diethylthiourea (detu) (0.026 g, 0.20 mmol) in 5 mL of methanol.
-
Ultrasonication of Precursors: Vibrate each solution separately in an ultrasonic bath for 15 minutes.
-
Reaction: Slowly add the detu ligand solution to the this compound solution.
-
Ultrasonication of Reaction Mixture: Vibrate the resulting mixture in a 42 kHz ultrasonic bath for 60 minutes at room temperature.
-
Crystallization: Allow the solvent to evaporate slowly over 10 days to form colorless, needle-shaped crystals of [Cd(detu)₂Br₂].
Experimental Workflow for Ultrasonic-Assisted Synthesis
Caption: Workflow for the synthesis of [Cd(detu)₂Br₂].
Quantitative Data for [Cd(detu)₂Br₂]
| Property | Value | Reference |
| Molecular Formula | [Cd(detu)₂Br₂] | [3] |
| Empirical Formula | C₁₀H₂₄CdBr₂N₄S₂ | [3] |
| Melting Point | 93-94 °C | [3] |
| Crystal System | (Predicted) Distorted Tetrahedral | [3] |
| Free Energy (Distorted Tetrahedral) | -527.5574 kJ/mol | [3] |
| Free Energy (Square Planar) | -408.7424 kJ/mol | [3] |
Complexes with N-Donor Ligands: A Phosphonium-Decorated Diimine Example
The reaction of this compound with N-donor ligands can lead to the formation of complexes with interesting photophysical properties, such as fluorescence.
Experimental Protocol: Synthesis of [(LP⁺)₂Cd₂Br₄][CdBr₄] [4]
-
Suspension Preparation: Suspend CdBr₂ (42 mg, 0.15 mmol) and the phosphonium-decorated diimine ligand (LP⁺Br⁻) (71 mg, 0.10 mmol) in a mixture of acetonitrile (B52724) (12 mL) and methanol (6 mL).
-
Dissolution: Heat the suspension at approximately 60 °C with stirring until all solids have dissolved (around 15 minutes).
-
Filtration and Crystallization: Filter the resulting solution and allow it to concentrate by slow evaporation at room temperature to yield a white crystalline material.
-
Washing and Drying: Wash the crystals with acetonitrile (5 mL) and diethyl ether (2 x 5 mL) and then dry them.
Quantitative Data for [(LP⁺)₂Cd₂Br₄][CdBr₄]
| Property | Value | Reference |
| Yield | 85% | [4] |
| Emission Wavelength (λₑₘ) | 460 nm | [4] |
| Emission Quantum Yield (Φₑₘ) | 0.13 | [4] |
Complexes with O-Donor Ligands: A Zwitterionic Carboxylate Case
This compound reacts with carboxylate ligands to form coordination polymers with diverse structural motifs. The resulting complexes can exhibit interesting structural features and properties.
Experimental Protocol: Synthesis of [(Cbmb)₂CdBr₂] [5]
-
Ligand Solution Preparation: Dissolve the zwitterionic carboxylate ligand (HCbmpBr, 118 mg, 0.4 mmol) in 5 mL of water.
-
pH Adjustment: Adjust the pH of the ligand solution to 7 using a 0.1 M NaOH solution.
-
Reaction: Add the ligand solution to an aqueous solution of this compound (1 equivalent).
-
Crystallization: Colorless crystals of the complex [(Cbmb)₂CdBr₂] will form from the solution.
Crystallographic Data for [(Cbmb)₂CdBr₂]
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Cd-O2 | 2.282(4) | [5] |
| Cd-O1 | 2.629(5) | [5] |
| Cd-Br | 2.6368(11) | [5] |
| O1i-Cd1-Br1 | 142.94(10) | [5] |
Applications of this compound-Derived Coordination Compounds
Luminescent Materials
Coordination compounds of cadmium are widely investigated for their luminescent properties, which are often ligand-based.[1] The coordination to the cadmium ion can enhance the rigidity of the ligand, leading to a decrease in non-radiative decay pathways and an increase in luminescence efficiency.[1]
Protocol: Measurement of Photoluminescence Quantum Yield (PLQY) - Absolute Method [1][6]
-
Instrumentation: A fluorescence spectrometer equipped with an integrating sphere is required.
-
Blank Measurement: Perform a measurement with the empty integrating sphere to obtain the spectrum of the excitation source (Lₐ).
-
Sample Measurement: Place the solid sample inside the integrating sphere, ensuring it is not in the direct path of the excitation beam. Measure the spectrum of the scattered excitation light (Lₑ) and the sample's emission spectrum (Eₑ).
-
Calculation: The quantum yield (Φ) is calculated using the formula: Φ = Eₑ / (Lₐ - Lₑ).[1]
Luminescence Process in Cadmium Coordination Polymers
Caption: Ligand-based luminescence in cadmium coordination polymers.
Catalysis
Cadmium-based Metal-Organic Frameworks (MOFs) have shown promise as heterogeneous catalysts for various organic transformations and for the photocatalytic degradation of environmental pollutants.[7][8] The catalytic activity can stem from the Lewis acidic cadmium centers or from the functional organic linkers.
Protocol: Photocatalytic Degradation of Methylene (B1212753) Blue (MB) using a Cd-MOF [8]
-
Catalyst Suspension: Disperse a known amount of the Cd-MOF catalyst in an aqueous solution of methylene blue with a specific concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a 500 W Xe lamp).[8]
-
Monitoring the Reaction: At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of MB using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency of the dye over time.
Relevance to Drug Development: Cadmium and Cellular Signaling
While specific coordination compounds of this compound are not typically developed as therapeutic agents due to cadmium's inherent toxicity, understanding their interaction with biological systems is crucial for toxicology and drug development professionals. Cadmium ions are known to interfere with several critical cellular signaling pathways, which can lead to various pathological conditions.[4][9]
Key Signaling Pathways Disrupted by Cadmium:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Cadmium can activate the MAPK pathways (ERK, JNK, and p38), which are involved in cell proliferation, differentiation, and apoptosis.[4] This disruption can contribute to cadmium's carcinogenic effects.
-
NF-κB Pathway: Cadmium can activate the NF-κB signaling pathway, a key regulator of inflammatory responses.[4]
-
p53 Pathway: Cadmium can interfere with the p53 tumor suppressor pathway, affecting cell cycle control and apoptosis.[4]
The interaction of cadmium with these pathways is often mediated by its ability to mimic essential divalent cations like zinc(II) and calcium(II), or through the generation of reactive oxygen species (ROS).[9]
Diagram of Cadmium's Impact on Cellular Signaling
Caption: Disruption of cellular signaling by cadmium ions.
Safety Considerations
Cadmium and its compounds, including this compound, are toxic and carcinogenic.[9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Proper waste disposal procedures for cadmium-containing compounds must be followed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. A metal–organic framework based multifunctional catalytic platform for organic transformation and environmental remediation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Growing High-Purity Cadmium Bromide Single Crystals for Advanced Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of high-purity cadmium bromide (CdBr₂) single crystals. The methodologies outlined are designed to produce crystals suitable for a range of analytical techniques critical in research and development.
Introduction
This compound is a layered metal halide with promising applications in various scientific fields. High-quality single crystals are essential for fundamental studies of its physical properties and for its potential use in radiation detection and optical devices. The growth of large, defect-free single crystals is paramount for obtaining reliable and reproducible data in these applications. This protocol primarily focuses on the Bridgman-Stockbarger method, a widely used technique for growing single crystals from a melt.
Pre-Growth Preparations: Material Purification
The purity of the starting material is a critical factor that significantly influences the quality of the resulting single crystal. Commercially available CdBr₂ powder often contains impurities, such as moisture and other metal halides, which can introduce defects into the crystal lattice. Therefore, a purification step is highly recommended.
Protocol: Purification of Anhydrous this compound
-
Initial Drying: Place the commercial CdBr₂ powder in a quartz ampoule. Heat the ampoule under a dynamic vacuum at 120°C for several hours to remove absorbed moisture.
-
Melt and Hydrogen Treatment: In a controlled environment, such as a glovebox with an inert atmosphere, mix the dried CdBr₂ with a reducing agent. Heat the mixture above its melting point (568°C) under a slow-flowing hydrogen gas stream. This step helps to remove residual moisture and oxides.
-
Zone Refining (Optional, for Ultra-High Purity): For applications requiring the highest purity, a modified zone refining process can be employed. This involves passing a molten zone along the solidified CdBr₂ ingot multiple times to segregate impurities at one end.
Crystal Growth by the Bridgman-Stockbarger Method
The Bridgman-Stockbarger technique is a robust method for growing single crystals from a melt by directional solidification. It involves moving a crucible containing the molten material through a carefully controlled temperature gradient.
Apparatus and Materials
-
Bridgman-Stockbarger Furnace: A two-zone furnace capable of establishing a stable and controllable temperature gradient.
-
Crucible: A sealed quartz or alumina (B75360) ampoule with a conical tip to promote single-crystal nucleation. Quartz is a suitable crucible material due to its high purity and thermal stability.
-
Starting Material: Purified anhydrous CdBr₂.
-
Inert Atmosphere: High-purity argon or a vacuum system to prevent oxidation during growth.
Experimental Protocol
-
Crucible Preparation: Thoroughly clean and dry the quartz or alumina crucible. A conical tip at the bottom of the crucible is essential to select a single grain for growth.
-
Material Loading: Transfer the purified CdBr₂ powder into the crucible in an inert atmosphere to prevent contamination.
-
Sealing: Evacuate the crucible to a high vacuum and seal it. Alternatively, backfill with a high-purity inert gas like argon before sealing.
-
Furnace Setup: Place the sealed crucible in the upper hot zone of the Bridgman-Stockbarger furnace.
-
Melting and Homogenization: Heat the furnace to a temperature approximately 50-100°C above the melting point of CdBr₂ (568°C) and hold for several hours to ensure complete melting and homogenization of the charge.
-
Crystal Growth: Slowly lower the crucible from the hot zone to the cold zone through the established temperature gradient. The temperature of the cold zone should be below the melting point of CdBr₂. The controlled cooling initiates crystallization from the conical tip.
-
Annealing: After the entire charge has solidified, anneal the crystal by slowly cooling it to room temperature over an extended period. This step is crucial for reducing thermal stress and minimizing defects.
Key Experimental Parameters
| Parameter | Recommended Value |
| Hot Zone Temperature | 620 - 670 °C |
| Cold Zone Temperature | 500 - 550 °C |
| Temperature Gradient | 10 - 30 °C/cm |
| Crucible Lowering Rate | 1 - 5 mm/hour |
| Annealing Cooling Rate | 5 - 10 °C/hour |
| Atmosphere | High-purity Argon or Vacuum |
Post-Growth Crystal Handling and Characterization
Once the growth process is complete, the single crystal needs to be carefully extracted and prepared for analysis.
Crystal Extraction and Preparation
-
Extraction: Carefully break the crucible to retrieve the CdBr₂ single crystal ingot.
-
Cutting and Polishing: Use a low-speed diamond saw with a suitable coolant to cut the crystal into desired dimensions. Subsequently, polish the surfaces using progressively finer grades of abrasive paper and polishing compounds to achieve an optical-grade finish.
Crystal Analysis Techniques
The quality and properties of the grown CdBr₂ single crystals can be assessed using various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the single-crystal nature, determine the crystal structure, and assess the crystalline perfection.[1][2]
-
Optical Spectroscopy: To evaluate the optical transparency, determine the bandgap, and identify any impurity-related absorption bands.
-
Electrical Measurements: To determine the electrical resistivity and study the charge transport properties, which are crucial for detector applications.
-
Scintillation Properties: For crystals intended for radiation detection, characterization of light yield, energy resolution, and decay time is essential.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for CdBr₂ single crystal growth.
Conclusion
The successful growth of high-quality this compound single crystals is achievable through careful control of precursor purity and growth parameters using the Bridgman-Stockbarger method. The detailed protocols and parameters provided in this document serve as a comprehensive guide for researchers to produce single crystals suitable for a variety of advanced analytical applications. The quality of the grown crystals is paramount for obtaining reliable data in fields such as materials science, optics, and radiation detection.
References
Application of Cadmium Bromide in the Manufacturing of Specialty Photochromic Glasses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cadmium bromide (CdBr₂) in the formulation and manufacturing of specialty photochromic glasses. This document details the underlying principles, experimental protocols, and key characterization data relevant to the development of these advanced materials.
Introduction to this compound in Photochromic Glass
This compound is a crucial component in the synthesis of certain types of inorganic photochromic glasses, particularly those co-doped with copper halides. In these applications, this compound, in conjunction with other halides, forms nanocrystals within a glass matrix, typically a borosilicate base. These nanocrystals are responsible for the glass's ability to reversibly change its transmittance upon exposure to ultraviolet (UV) radiation. The photochromic effect is induced by the formation of silver nanoparticles through a redox reaction involving silver and copper ions, a process sensitized by the presence of cadmium halide crystals.
Quantitative Data Summary
The following tables summarize the typical composition and key physical and optical properties of a representative copper-cadmium halide photochromic glass.
Table 1: Representative Composition of a Copper-Cadmium Halide Photochromic Glass [1]
| Component | Chemical Formula | Weight Percentage (wt%) |
| Silicon Dioxide | SiO₂ | 62.5 |
| Boron Trioxide | B₂O₃ | 24.4 |
| Aluminum Oxide | Al₂O₃ | 10.8 |
| Sodium Oxide | Na₂O | 12.3 |
| Copper(I) Halide | CuX (X=Cl, Br) | Variable (trace amounts) |
| Cadmium Halide | CdX₂ (X=Cl, Br) | Variable (trace amounts) |
| Sodium Halide | NaX (X=Cl, Br) | Variable (trace amounts) |
Table 2: Physical and Optical Properties of this compound and a Representative Photochromic Glass
| Property | This compound (CdBr₂) | Representative Photochromic Glass |
| Molar Mass ( g/mol ) | 272.22 | Varies with composition |
| Density (g/cm³) | 5.192 | ~2.5 - 2.8 |
| Melting Point (°C) | 568 | ~1400-1500 (Melting) |
| Boiling Point (°C) | 844 | N/A |
| Refractive Index (nD) | N/A | ~1.51 |
| Transmittance (Faded State) | N/A | >85% |
| Transmittance (Darkened State) | N/A | <30% |
Experimental Protocols
The following protocols outline the key experimental procedures for the synthesis and characterization of copper-cadmium halide photochromic glass.
Glass Synthesis: Melt-Quenching Technique
Objective: To prepare a bulk sample of copper-cadmium halide photochromic glass.
Materials:
-
High-purity raw materials: Silicon Dioxide (SiO₂), Boron Trioxide (B₂O₃), Aluminum Oxide (Al₂O₃), Sodium Carbonate (Na₂CO₃), Copper(I) Bromide (CuBr), this compound (CdBr₂), Sodium Bromide (NaBr).
-
Alumina or Platinum crucible
-
High-temperature furnace (capable of reaching 1500°C)
-
Stainless steel or graphite (B72142) mold
-
Annealing furnace
Procedure:
-
Batch Calculation and Mixing: Calculate the required weight of each raw material based on the desired glass composition (refer to Table 1). Thoroughly mix the powders in a ceramic mortar to ensure homogeneity.
-
Melting: Transfer the mixed batch into a crucible and place it in a high-temperature furnace.
-
Heat the furnace to 1450-1500°C.
-
Hold the melt at this temperature for 2-4 hours to ensure complete melting and homogenization.
-
-
Quenching: Quickly pour the molten glass into a preheated mold (stainless steel or graphite) to form the desired shape. This rapid cooling prevents crystallization.
-
Annealing: Immediately transfer the glass sample to an annealing furnace set at a temperature slightly below the glass transition temperature (typically 500-550°C).
-
Hold at this temperature for 2-4 hours to relieve internal stresses.
-
Slowly cool the furnace to room temperature over several hours.
-
Characterization of Photochromic Properties
Objective: To evaluate the photochromic performance of the synthesized glass.
Equipment:
-
UV light source (e.g., mercury arc lamp with a 366 nm filter)
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Measurement: Measure the initial transmittance spectrum of the annealed glass sample in the visible range (400-800 nm) using a UV-Vis spectrophotometer.
-
Darkening (Coloration): Expose the glass sample to a UV light source for a specified duration (e.g., 1-5 minutes).
-
Darkened State Measurement: Immediately after UV exposure, measure the transmittance spectrum of the darkened glass.
-
Fading (Bleaching): Remove the UV source and monitor the change in transmittance over time at a specific wavelength as the glass fades back to its clear state. This can be done by taking measurements at regular intervals.
-
Data Analysis: Calculate the darkening and fading rates from the time-dependent transmittance data.
Diagrams
Experimental Workflow for Photochromic Glass Synthesis
Caption: Workflow for the synthesis and characterization of photochromic glass.
Simplified Photochromic Mechanism
Caption: Simplified mechanism of darkening and fading in photochromic glass.
References
Troubleshooting & Optimization
Troubleshooting low yield in cadmium bromide-based reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low product yield, in reactions involving cadmium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis? this compound (CdBr₂) is primarily used as a precursor for the preparation of organocadmium reagents (R₂Cd). These reagents are valued for their moderate reactivity, which allows for selective transformations. The most common application is the synthesis of ketones from acyl chlorides.[1][2] Unlike more reactive organometallics like Grignard reagents, organocadmium compounds typically do not react further with the resulting ketone, thus preventing the formation of tertiary alcohols and improving the yield of the desired ketone.[3][4]
Q2: My organocadmium reagent appears to be inactive. What are the likely causes? The primary causes for an inactive organocadmium reagent are exposure to moisture, air (oxygen), or light, as they are sensitive to all three.[1][2] Another common issue is the quality of the starting materials. The Grignard or organolithium reagent used in the transmetalation step may have a lower-than-expected concentration, or the this compound itself may contain impurities or moisture.[5][6]
Q3: Why is my reaction producing a tertiary alcohol instead of the expected ketone? This indicates that the reaction is not stopping at the ketone stage, which is uncharacteristic of a pure organocadmium reagent. This issue often arises when the organocadmium reagent is generated in situ and used without removing the magnesium halide salts from the preceding Grignard reaction.[2][7] The presence of these salts can form a more nucleophilic "ate complex," which is reactive enough to attack the ketone, leading to the tertiary alcohol byproduct.[2][7]
Q4: Can the solvent choice significantly impact the reaction yield? Yes, the solvent plays a critical role. For the preparation of organocadmium reagents from Grignard reagents, diethyl ether is a common choice.[1][2] However, for the subsequent reaction with an acyl chloride, using a non-polar solvent like benzene (B151609) has been shown to reduce the formation of ester byproducts.[3] The polarity of the solvent can affect reaction kinetics and the solubility of this compound and its intermediates.[8][9] this compound is more soluble in polar solvents than non-polar ones.[9]
Q5: What safety precautions are necessary when working with this compound and organocadmium compounds? Cadmium compounds are toxic and are considered carcinogenic to humans.[1][10] Dimethylcadmium, in particular, is highly toxic if inhaled and can damage the kidneys, liver, and central nervous system.[1] Always handle this compound and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste must be disposed of according to institutional and regulatory guidelines for heavy metal waste.
Detailed Troubleshooting Guides
Issue 1: Consistently Low Ketone Yield (<50%)
Question: I am synthesizing a ketone from an acyl chloride and a dialkylcadmium reagent, but my yield is consistently low. I have confirmed the structure of the product. What steps should I take to improve the yield?
Answer: A consistently low yield in this reaction is often traced back to issues with reagents, reaction conditions, or the workup procedure. Follow this systematic troubleshooting approach.
Logical Flow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
1. Reagent Purity and Stoichiometry:
-
This compound: Ensure the CdBr₂ is anhydrous. Commercial CdBr₂ can be hygroscopic.[11] It should be dried in an oven at 110°C to a constant weight before use.[6]
-
Grignard Reagent: The most common source of failure is an inaccurate titer of the Grignard reagent, leading to incorrect stoichiometry. Perform a titration immediately before use. A 2:1 ratio of Grignard reagent to CdBr₂ is typically required.[1][2]
-
Solvents: All solvents, particularly ethers, must be scrupulously dried. The presence of water will quench the highly basic Grignard reagent.[12][13]
2. Reaction Conditions:
-
Temperature: The addition of the acyl chloride to the organocadmium reagent should be performed at a controlled, often low, temperature (e.g., in an ice bath) and then allowed to warm to room temperature.[3] This minimizes side reactions.
-
Inert Atmosphere: Organometallic reagents are sensitive to air.[1] The entire apparatus must be flame- or oven-dried and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Side Reactions: If the yield of ketone is low and a significant amount of alkane dimer (from Wurtz-type coupling of the alkyl halide) is observed, it suggests issues during the Grignard formation step. If byproducts suggest the ketone is reacting further, ensure all magnesium salts were removed before adding the acyl chloride.[2][7]
3. Workup and Purification:
-
A significant amount of product can be lost during workup.[14][15]
-
Ensure thorough extraction from the aqueous layer.
-
When rinsing flasks or filtering drying agents, use fresh solvent multiple times to recover all adsorbed product.[14]
-
If the product is volatile, exercise caution during solvent removal on a rotary evaporator.[14]
Issue 2: Reaction Fails to Initiate or Stalls
Question: My reaction to form the organocadmium reagent does not start, or it begins and then stops before all the starting material is consumed. What is happening?
Answer: Failure to initiate is common in reactions involving organometallics. A stalled reaction suggests a limiting reagent has been consumed prematurely or an inhibitor is present.
Decision Pathway for Non-Starting or Stalled Reactions
Caption: Decision tree for diagnosing stalled or non-starting reactions.
1. Grignard Formation Step:
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Activation is crucial. This can be achieved by adding a small crystal of iodine, crushing the magnesium under an inert atmosphere, or using a small amount of a pre-formed Grignard reagent.
-
Moisture: Trace amounts of water will prevent the reaction from starting. Ensure all glassware is rigorously dried and solvents are anhydrous.[12]
2. Organocadmium Formation Step (Transmetalation):
-
Reagent Quality: A low concentration of the Grignard reagent is a primary suspect if this step stalls.
-
Solubility: this compound may not be fully soluble, leading to a slow or incomplete reaction. Vigorous stirring is essential.[16] While CdBr₂ is soluble in ether, ensuring good mixing helps expose fresh surfaces for reaction.[11]
3. Ketone Formation Step (Acyl Chloride Addition):
-
Acyl Chloride Purity: The acyl chloride should be pure and free from the corresponding carboxylic acid, which would quench the organocadmium reagent. Consider distillation before use.
-
Reagent Decomposition: Organocadmium reagents have limited stability and should be prepared fresh and used relatively quickly.[1] If there is a long delay between preparation and use, the reagent may have decomposed.
Data Summary
The yield of this compound-based reactions is highly sensitive to several experimental variables. The following table summarizes the expected impact of key parameters on reaction outcomes based on established principles of organometallic chemistry.
| Parameter | Suboptimal Condition | Potential Negative Outcome | Recommended Action | Expected Yield Impact |
| Reagent Purity | Anhydrous CdBr₂ not used | Incomplete formation of organocadmium reagent | Dry CdBr₂ at 110°C to constant weight[6] | Significant Increase |
| Wet solvents (ether, etc.) | Quenching of Grignard/organocadmium reagent | Use freshly distilled/anhydrous grade solvents | Significant Increase | |
| Inaccurate Grignard titer | Incorrect stoichiometry, excess starting material | Titrate Grignard reagent immediately before use | Moderate to Significant Increase | |
| Reaction Temp. | Addition of acyl chloride at RT | Increased side reactions (e.g., enolization)[3] | Add acyl chloride dropwise at 0°C[3] | Moderate Increase |
| Solvent Choice | Ether used for ketone formation step | Potential for ester byproduct formation[3] | Distill off ether and replace with benzene[3] | Moderate Increase |
| Salt Presence | MgBr₂ not removed before acyl chloride addition | Formation of over-addition product (tertiary alcohol)[2][7] | Isolate the organocadmium reagent (salt-free) | Increase in Selectivity & Yield |
Experimental Protocols
Protocol 1: Drying of this compound (CdBr₂)
-
Place the required amount of this compound in a clean, dry round-bottom flask or beaker.
-
Heat the solid in a vacuum oven at 110°C for at least 4 hours, or until a constant weight is achieved.[6]
-
Allow the this compound to cool to room temperature in a desiccator under vacuum.
-
Store the dried CdBr₂ in the desiccator and weigh it out quickly when needed to minimize moisture absorption.
Protocol 2: General Procedure for Ketone Synthesis via an Organocadmium Reagent
Warning: This procedure involves toxic and reactive materials. It must be performed in a fume hood under an inert atmosphere.
Part A: Preparation of the Organocadmium Reagent
-
Set up a three-necked, flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Add a solution of the appropriate alkyl or aryl bromide (2.0 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete (typically after refluxing for 30-60 minutes), cool the flask to 0°C in an ice bath.
-
In a separate, dry flask, weigh out anhydrous this compound (1.0 equivalent).
-
Slowly add the solid this compound to the stirred Grignard solution at 0°C. The addition is often exothermic.[6]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 1 hour. The solution will likely be a grayish, murky suspension. This is the organocadmium reagent.
Part B: Reaction with Acyl Chloride
-
Cool the flask containing the organocadmium reagent back to 0°C.
-
Dissolve the acyl chloride (1.0 equivalent) in anhydrous diethyl ether or benzene.
-
Add the acyl chloride solution dropwise to the cold, stirred organocadmium reagent over 20-30 minutes.
-
After the addition, allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC-MS until the acyl chloride is consumed (typically 1-4 hours).
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude ketone product by distillation or column chromatography.
References
- 1. Organocadmium chemistry - Wikipedia [en.wikipedia.org]
- 2. Organocadmium_compound [chemeurope.com]
- 3. designer-drug.com [designer-drug.com]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. orgsyn.org [orgsyn.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: High-Purity Cadmium Bromide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of cadmium bromide (CdBr₂) for high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of this compound may contain a variety of impurities depending on the manufacturing process. Common metallic impurities include zinc (Zn), lead (Pb), copper (Cu), iron (Fe), and nickel (Ni). Other potential contaminants can include organic residues from synthesis and handling, as well as surface oxides and hydroxides due to its hygroscopic nature. For high-purity applications, such as in the manufacturing of semiconductors and pharmaceutical intermediates, reducing these impurities to parts-per-million (ppm) or even parts-per-billion (ppb) levels is crucial.[1]
Q2: What are the primary methods for purifying this compound to high-purity levels?
A2: The three primary methods for achieving high-purity this compound are:
-
Recrystallization: This technique relies on the difference in solubility of this compound and its impurities in a suitable solvent at different temperatures.
-
Vacuum Sublimation: This method involves heating the solid this compound under vacuum, causing it to transition directly into a gas phase, leaving non-volatile impurities behind. The purified this compound is then collected by condensation on a cold surface.
-
Zone Refining: This is a highly effective method for achieving ultra-high purity. It involves passing a narrow molten zone along a solid ingot of this compound. Impurities, being more soluble in the molten phase, are segregated to one end of the ingot.[1][2][3]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques are available to determine the purity of this compound. The choice of method depends on the expected impurities and the required detection limits. Common methods include:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Highly sensitive technique for determining a wide range of trace and ultra-trace elemental impurities.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for quantifying metallic impurities at ppm levels.[1]
-
Glow Discharge Mass Spectrometry (GDMS): A powerful technique for direct solid sample analysis, providing broad elemental coverage and high sensitivity.
Q4: What are the safety precautions I should take when handling this compound?
A4: this compound is toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhaling dust or fumes. In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guides
Recrystallization
Q: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Troubleshooting Steps:
-
Add more of the "good" solvent: This can help to keep the compound dissolved at a lower temperature.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature where the compound is more likely to solidify.
-
Change the solvent system: A different solvent or a mixture of solvents with a lower boiling point might be necessary. For this compound, which is soluble in water and alcohol, a mixture of ethanol (B145695) and water can be a good starting point.[4][5]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Q: I am getting a very low yield after recrystallization. How can I improve it?
A: A low yield can be due to several factors.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Recover a second crop of crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Check the solubility: Ensure you have chosen an appropriate solvent where the this compound has high solubility at high temperatures and low solubility at low temperatures.
-
Q: My recrystallized this compound is still colored. How can I remove the color?
A: Colored impurities can sometimes be removed by using activated charcoal.
-
Procedure:
-
After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Proceed with the cooling and crystallization steps as usual.
-
Vacuum Sublimation
Q: The yield of my sublimed this compound is very low. What could be the reason?
A: Low yield in sublimation can be attributed to several factors.
-
Troubleshooting Steps:
-
Inadequate temperature: The sublimation temperature may be too low for the this compound to vaporize efficiently. Gradually increase the temperature while monitoring for sublimation. For cadmium metal, sublimation is observed at temperatures as low as 160°C in a vacuum.[6] A similar range should be a starting point for this compound, with adjustments as needed.
-
Insufficient vacuum: A poor vacuum will require a higher temperature for sublimation and can reduce the efficiency of the process. Ensure your vacuum system is functioning correctly and can achieve a pressure of at least 0.0001 mm Hg.[7]
-
Short sublimation time: The sublimation process may not have been run for a sufficient amount of time to allow for complete vaporization and condensation of the material.
-
Decomposition: If the temperature is too high, the this compound may be decomposing instead of subliming. Monitor for any changes in the appearance of the starting material.
-
Q: The sublimed this compound appears to be contaminated. How can I improve the purity?
A: Contamination in the sublimed product can occur if volatile impurities are present or if the apparatus is not clean.
-
Troubleshooting Steps:
-
Pre-purification: If the starting material has a high concentration of volatile impurities, consider a preliminary purification step like recrystallization.
-
Fractional Sublimation: If the impurities have a different sublimation temperature than this compound, you can perform a fractional sublimation by carefully controlling the temperature and collecting different fractions.
-
Clean Apparatus: Ensure that the sublimation apparatus is thoroughly cleaned and dried before use to avoid contamination from previous experiments.
-
Zone Refining
Q: I am not seeing significant purification of my this compound after several zone refining passes. What could be wrong?
A: The efficiency of zone refining depends on several critical parameters.
-
Troubleshooting Steps:
-
Incorrect Zone Speed: The speed at which the molten zone travels is crucial. A speed that is too fast will not allow for efficient partitioning of the impurities between the solid and liquid phases. For cadmium, a constant zone speed of 30 mm/h has been used successfully.[1]
-
Unstable Molten Zone: The length and stability of the molten zone are important. An unstable zone can lead to incomplete melting and solidification, trapping impurities. The zone temperature should be maintained slightly above the melting point of this compound (568 °C).[8]
-
Insufficient Number of Passes: For impurities with segregation coefficients close to 1, a large number of passes may be required to achieve significant purification.
-
Sample Contamination: Ensure that the container (e.g., quartz boat) and the inert atmosphere (e.g., argon or hydrogen) are of high purity to prevent re-contamination of the sample.[1]
-
Data Presentation
Table 1: Representative Purity of this compound After Different Purification Methods
| Impurity | Starting Material (Commercial Grade) (ppm) | After Recrystallization (ppm) | After Vacuum Sublimation (ppm) | After Zone Refining (20 passes) (ppm) |
| Zinc (Zn) | 50 | 10 | 5 | < 0.5 |
| Lead (Pb) | 20 | 5 | 1 | < 0.1 |
| Copper (Cu) | 15 | 3 | 0.8 | < 0.1 |
| Iron (Fe) | 10 | 2 | 0.5 | < 0.1 |
| Nickel (Ni) | 5 | 1 | 0.2 | < 0.05 |
| Total Metallic Impurities | 100 | 21 | 7.5 | < 0.85 |
| Purity | ~99.99% (4N) | ~99.998% (4N8) | ~99.999% (5N) | >99.9999% (6N) |
Note: The values in this table are representative and can vary depending on the specific experimental conditions and the quality of the starting material.
Experimental Protocols
Recrystallization of this compound
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: A mixture of ethanol and deionized water is a suitable solvent system. This compound is soluble in hot water and less soluble in cold water. Ethanol can be used to modulate the solubility.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove any residual solvent.
Vacuum Sublimation of this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Apparatus Setup: In a fume hood, place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure of at least 10⁻⁴ torr.
-
Cooling the Cold Finger: Circulate a coolant (e.g., cold water or a refrigerant) through the cold finger.
-
Heating: Gradually heat the bottom of the apparatus using a heating mantle or an oil bath. The temperature should be carefully controlled to just above the sublimation point of this compound. A starting temperature of around 200-250°C can be used and adjusted as needed.[7]
-
Sublimation and Condensation: The this compound will sublime and deposit as pure crystals on the cold finger. Continue the process until no more material sublimes.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, slowly introduce an inert gas (e.g., nitrogen or argon) to bring the system back to atmospheric pressure. Carefully disassemble the apparatus and scrape the purified crystals from the cold finger.
Zone Refining of this compound
Objective: To achieve ultra-high purity this compound by segregating impurities.
Materials:
-
This compound pre-purified by another method (e.g., recrystallization or sublimation)
-
Zone refining apparatus with a movable heater
-
Quartz or graphite (B72142) boat
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Sample Preparation: Cast the pre-purified this compound into a solid ingot within a quartz or graphite boat.
-
Apparatus Setup: Place the boat inside the process tube of the zone refiner. Purge the system with a high-purity inert gas.
-
Melting the First Zone: Position the heater at one end of the ingot and heat it to create a narrow molten zone. The temperature should be maintained just above the melting point of this compound (568 °C).[8]
-
Zone Travel: Slowly move the heater along the length of the ingot. A typical speed for cadmium is in the range of 3-30 mm/hour.[1] As the molten zone moves, impurities that are more soluble in the liquid phase will be carried along with it.
-
Multiple Passes: Repeat the process for multiple passes (e.g., 10-20 passes) in the same direction to achieve a high degree of purification.
-
Solidification and Cropping: After the final pass, allow the ingot to cool and solidify completely. The impurities will be concentrated at the end of the ingot that was last to solidify. Cut off and discard this impure end section. The remaining part of the ingot will be of ultra-high purity.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the vacuum sublimation of this compound.
Caption: Workflow for the zone refining of this compound.
Caption: A logical workflow for troubleshooting purification issues.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Production of High Purity Metals: A Review on Zone Refining Process [scirp.org]
- 3. byjus.com [byjus.com]
- 4. Comparative study of efficiencies of purification of cadmium contaminated irrigation water by different purification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Sublimed cadmium, a sample of the element Cadmium in the Periodic Table [periodictable.com]
- 8. This compound, anhydrous - ProChem, Inc. [prochemonline.com]
Technical Support Center: Optimizing Reaction Conditions for Cadmium Bromide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of cadmium bromide (CdBr₂) nanoparticles. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during synthesis.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for synthesizing this compound nanoparticles?
A1: The most prevalent methods for synthesizing this compound nanoparticles are solvothermal/hydrothermal synthesis and hot-injection synthesis. Solvothermal methods involve heating precursors in a sealed vessel with a solvent above its boiling point, while hot-injection involves the rapid injection of one precursor into a hot solution of the other precursor.
Q2: What is the role of capping agents or ligands in the synthesis of CdBr₂ nanoparticles?
A2: Capping agents, or ligands, are crucial for controlling the size, shape, and stability of nanoparticles. They bind to the nanoparticle surface, preventing aggregation and uncontrolled growth.[1] Common ligands for cadmium-based nanoparticle synthesis include oleic acid and oleylamine (B85491). The choice and ratio of these ligands can significantly influence the final morphology of the nanoparticles.[1][2]
Q3: How do reaction temperature and time affect the properties of CdBr₂ nanoparticles?
A3: Reaction temperature and time are critical parameters for controlling nanoparticle size and crystallinity. Generally, higher temperatures and longer reaction times lead to larger and more crystalline nanoparticles due to processes like Ostwald ripening.[2][3] Conversely, shorter reaction times tend to produce smaller nanoparticles.[3]
Q4: What are the key precursors for this compound nanoparticle synthesis?
A4: The primary precursors are a cadmium source and a bromide source. Common cadmium sources include cadmium oxide (CdO), cadmium acetate, and cadmium chloride. The bromide source can be from the cadmium salt itself (this compound) or from ligands such as cetyltrimethylammonium bromide (CTAB).
Q5: How can I characterize the synthesized this compound nanoparticles?
A5: Standard characterization techniques include:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[4]
-
X-ray Diffraction (XRD): To identify the crystal structure and determine the crystallite size.[4]
-
UV-Vis Spectroscopy: To determine the optical properties, such as the absorption spectrum, which can be correlated to nanoparticle size.[5][6][7][8]
-
Photoluminescence (PL) Spectroscopy: To measure the emission properties of the nanoparticles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Wide Particle Size Distribution | 1. Inconsistent reaction temperature. 2. Slow precursor injection in hot-injection synthesis. 3. Inefficient mixing of precursors. | 1. Use a temperature controller to maintain a stable reaction temperature. 2. Ensure rapid and vigorous injection of the precursor solution. 3. Use high-speed stirring to ensure homogeneous mixing. |
| Nanoparticle Aggregation | 1. Insufficient capping agent concentration. 2. Inappropriate choice of capping agents. 3. High reaction temperature causing ligand desorption. 4. Incorrect solvent polarity. | 1. Increase the concentration of the capping agent(s) (e.g., oleic acid, oleylamine).[9] 2. Experiment with different ligands or a combination of ligands to improve stability.[1] 3. Lower the reaction temperature to prevent ligands from detaching from the nanoparticle surface.[9] 4. Ensure the solvent is compatible with the capping agents and can effectively disperse the nanoparticles. |
| Low or No Nanoparticle Yield | 1. Reaction temperature is too low for precursor decomposition. 2. Precursors are impure or have degraded. 3. Incorrect precursor ratios. | 1. Gradually increase the reaction temperature to ensure efficient precursor decomposition. 2. Use high-purity precursors and store them under appropriate conditions. 3. Optimize the molar ratio of the cadmium and bromide precursors. |
| Irregular Nanoparticle Shape | 1. Unbalanced ratio of capping agents. 2. Non-optimal reaction temperature or time. | 1. Vary the ratio of capping agents (e.g., oleic acid to oleylamine) to control the growth on different crystal facets.[2] 2. Systematically adjust the reaction temperature and time to promote the desired shape. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound nanoparticles based on common methods for related cadmium-based nanoparticles. Researchers should optimize these parameters for their specific experimental setup and desired nanoparticle characteristics.
Protocol 1: Solvothermal Synthesis of this compound Nanoparticles
This protocol is adapted from methods used for the synthesis of other cadmium chalcogenide nanoparticles.
Materials:
-
This compound (CdBr₂)
-
Oleylamine
-
Oleic acid
-
1-Octadecene (ODE)
Procedure:
-
In a three-neck flask, combine CdBr₂, oleic acid, and 1-octadecene.
-
Heat the mixture to 120-150°C under vacuum for 1-2 hours to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., Argon or Nitrogen) and increase the temperature to the desired reaction temperature (e.g., 220-280°C).
-
Inject oleylamine into the hot solution.
-
Maintain the reaction at this temperature for a specific duration (e.g., 30-120 minutes) to allow for nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles with a mixture of toluene and ethanol and re-disperse them in a suitable solvent like toluene for storage.
Protocol 2: Hot-Injection Synthesis of this compound Nanoparticles
This protocol is a generalized procedure based on the principles of hot-injection synthesis.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
A bromide precursor (e.g., a solution of HBr in a suitable solvent or a brominated organic compound)
-
Toluene
-
Ethanol
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, mix CdO, oleic acid, and 1-octadecene. Heat the mixture under an inert atmosphere to a high temperature (e.g., 300°C) until the solution becomes clear. Cool the solution to the desired injection temperature (e.g., 240-280°C).
-
Bromide Precursor Preparation: In a separate flask, prepare a solution of the bromide precursor in a suitable solvent like TOP.
-
Injection: Rapidly inject the bromide precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
Growth: After injection, allow the nanoparticles to grow at a slightly lower temperature for a set period (e.g., 5-60 minutes).
-
Purification: Cool the reaction mixture and purify the nanoparticles by precipitation with ethanol, followed by centrifugation and re-dispersion in toluene.
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the properties of this compound nanoparticles, based on general principles of nanoparticle synthesis.
Table 1: Effect of Reaction Temperature on Nanoparticle Size
| Reaction Temperature (°C) | Expected Average Nanoparticle Size (nm) | Expected Size Distribution |
| 220 | Smaller | Narrow |
| 250 | Intermediate | Broader |
| 280 | Larger | Broadest |
Table 2: Effect of Reaction Time on Nanoparticle Size
| Reaction Time (minutes) | Expected Average Nanoparticle Size (nm) | Expected Crystallinity |
| 30 | Smaller | Lower |
| 60 | Intermediate | Medium |
| 120 | Larger | Higher |
Table 3: Effect of Ligand Ratio on Nanoparticle Morphology
| Oleic Acid : Oleylamine Ratio | Expected Nanoparticle Morphology |
| High Oleic Acid | More spherical or dot-like |
| Balanced (1:1) | Potentially anisotropic shapes (e.g., rods) |
| High Oleylamine | May lead to different anisotropic shapes |
Mandatory Visualization
The following diagrams illustrate the logical workflow of this compound nanoparticle synthesis and the relationships between key experimental parameters and the resulting nanoparticle properties.
References
- 1. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chalcogen.ro [chalcogen.ro]
- 6. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 7. Basic and advanced spectrometric methods for complete nanoparticles characterization in bio/eco systems: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Common impurities in commercial cadmium bromide and their effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cadmium bromide. It addresses common issues arising from impurities and their impact on experimental outcomes.
Troubleshooting Guides
Unexpected experimental results can often be traced back to impurities in the starting materials. This guide provides a systematic approach to troubleshooting issues potentially related to impure this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics in Organic Synthesis
| Symptom | Potential Cause (Impurity) | Troubleshooting Steps |
| Slower than expected reaction rates. | Iron (Fe³⁺): Can act as a Lewis acid and interfere with catalytic cycles. | 1. Analyze the this compound lot for iron content using the colorimetric method with 1,10-phenanthroline (B135089). 2. If iron is present, consider using a higher purity grade of this compound or purifying the existing stock. |
| Formation of unexpected byproducts. | Chloride (Cl⁻): May alter the coordination environment of the cadmium catalyst, leading to different reaction pathways.[1] | 1. Test for chloride impurities using argentometric titration. 2. Compare results with a batch of this compound known to give good results. |
| Reaction fails to initiate. | Sulfate (B86663) (SO₄²⁻): Can coordinate to the cadmium center, potentially deactivating the catalyst. | 1. Perform a turbidimetric analysis to quantify sulfate levels. 2. If sulfate levels are high, source this compound with a lower sulfate specification. |
Issue 2: Poor Quality or Inconsistent Properties of Synthesized Nanoparticles (e.g., Quantum Dots)
| Symptom | Potential Cause (Impurity) | Troubleshooting Steps |
| Broad emission spectra or low quantum yield of quantum dots. | Various Metal Ions (e.g., Fe³⁺, Pb²⁺, Cu²⁺): Can act as quenching centers, reducing luminescence.[2][3][4] | 1. Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to screen for a range of metallic impurities. 2. Ensure all precursors and solvents are of high purity. |
| Uncontrolled particle growth or aggregation. | Chloride (Cl⁻): Trace halide impurities can significantly impact nanoparticle morphology and reproducibility. | 1. Quantify chloride content. Even trace amounts can be significant. 2. Consider a purification step for the this compound if chloride levels are variable between batches. |
| Inconsistent particle size distribution. | Sulfate (SO₄²⁻): May affect the nucleation and growth kinetics of the nanoparticles.[5] | 1. Analyze for sulfate impurities. 2. Standardize the this compound source to ensure consistent sulfate levels. |
Logical Flow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: The most frequently encountered impurities in commercial this compound (typically 99.0-99.9% purity) are chloride (Cl⁻), sulfate (SO₄²⁻), and iron (Fe³⁺). Other trace heavy metals such as lead (Pb), zinc (Zn), and copper (Cu) may also be present depending on the manufacturing process.
Q2: How can chloride impurities affect my experiments?
A2: Chloride ions can have several effects:
-
In Organic Synthesis: They can alter the Lewis acidity and coordination sphere of the cadmium catalyst, potentially leading to changes in reaction pathways and the formation of undesired byproducts.
-
In Nanoparticle Synthesis: Even trace amounts of chloride can influence the growth kinetics and morphology of nanoparticles, leading to issues with reproducibility.[1]
-
In Photography: While this compound is used to stabilize photographic emulsions, the presence of excess chloride can alter the properties of the silver halide crystals, affecting contrast and sensitivity.[6][7][8]
Q3: What are the consequences of sulfate impurities in my reactions?
A3: Sulfate ions are coordinating anions and can:
-
Deactivate Catalysts: By binding to the cadmium center, sulfate can reduce the catalytic activity of this compound in organic reactions.
-
Influence Crystallization: In processes where this compound is used as a precursor, sulfate impurities can affect the crystal structure and morphology of the final product.
-
Impact Nanoparticle Formation: Sulfate can influence the surface chemistry of growing nanoparticles, potentially affecting their stability and optical properties.[5]
Q4: My solution of this compound has a slight yellow tint. Is this normal?
A4: While pure this compound is a white crystalline solid, a yellowish tint can indicate the presence of iron (Fe³⁺) impurities. This can be problematic for applications sensitive to metal contamination, such as in spectroscopy where iron can cause interference, or in catalytic reactions where it may lead to unwanted side reactions.
Q5: How can I test for the presence of these common impurities?
A5: Standard analytical methods can be used to detect these impurities:
-
Chloride: Argentometric titration (Mohr's method) is a common and reliable method.[9][10][11][12][13]
-
Sulfate: Turbidimetric analysis, which involves the precipitation of barium sulfate, is a straightforward method for quantification.[14][15][16]
-
Iron: Colorimetric determination using a reagent like 1,10-phenanthroline is a sensitive method for detecting trace amounts of iron.[17][18][19][20][21]
Experimental Protocols
Protocol 1: Argentometric Titration for Chloride Impurity (Mohr's Method)
-
Sample Preparation: Accurately weigh approximately 1 g of this compound, dissolve it in 100 mL of deionized water, and mix thoroughly.
-
Indicator Addition: Add 1 mL of 5% potassium chromate (B82759) indicator solution to the sample solution. The solution should turn a faint lemon-yellow.[13]
-
Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution. A white precipitate of silver chloride (AgCl) will form.
-
Endpoint Determination: The endpoint is reached at the first appearance of a permanent faint reddish-brown or orange tint, which is due to the formation of silver chromate (Ag₂CrO₄).[9][11]
-
Calculation: Calculate the amount of chloride based on the volume of silver nitrate solution used.
Protocol 2: Turbidimetric Determination of Sulfate Impurity
-
Sample Preparation: Dissolve a known weight of this compound in deionized water to a final volume of 100 mL in a 250 mL Erlenmeyer flask.
-
Conditioning: Add 5.0 mL of conditioning reagent (a solution typically containing glycerol, hydrochloric acid, sodium chloride, and ethanol) and mix.
-
Precipitation: While stirring, add a small amount of barium chloride (BaCl₂) crystals. The sulfate ions will precipitate as barium sulfate (BaSO₄), causing turbidity.
-
Measurement: Measure the turbidity of the solution using a nephelometer or spectrophotometer at a wavelength of 420 nm. The reading should be taken at the point of maximum turbidity, usually within a few minutes.[14][16]
-
Quantification: Compare the turbidity reading to a calibration curve prepared from standard sulfate solutions.
Protocol 3: Colorimetric Determination of Iron Impurity
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in deionized water.
-
Reduction of Iron: Add 1 mL of hydroxylamine (B1172632) hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Complexation: Add 10 mL of a sodium acetate (B1210297) buffer solution to adjust the pH, followed by 2 mL of a 0.25% 1,10-phenanthroline solution. A reddish-orange color will develop in the presence of iron.[17][18]
-
Measurement: Allow the color to fully develop (approximately 10-15 minutes), then measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (around 510 nm).[20]
-
Calculation: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
Experimental Workflow for Impurity Analysis
Caption: A general workflow for the analysis of common impurities in this compound.
Signaling Pathways Affected by Cadmium
Cadmium is a known toxic heavy metal and can interfere with various cellular signaling pathways, which is a critical consideration in drug development and toxicology studies. Impurities in this compound could potentially modulate these effects.
Cadmium-Induced Cellular Stress and Proliferation Pathways
References
- 1. Study of the corrosive effect of chloride and bromide on samples of carbon steel and stainless steel | Research, Society and Development [rsdjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the influence of iron doping on structural, morphological and optical properties of chemical bath deposited cadmium selenide thin films for optoelectronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cadmium in Film Emulsions | Photrio.com Photography Forums [photrio.com]
- 7. US3488709A - Stabilizing silver halide emulsions with this compound - Google Patents [patents.google.com]
- 8. Bromides of Various Sorts | Photrio.com Photography Forums [photrio.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Argentometry - Wikipedia [en.wikipedia.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. Argentometric titration | PPTX [slideshare.net]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. epa.gov [epa.gov]
- 15. A fast and simple turbidimetric method for the determination of sulfate in sulfate-reducing bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. bpasjournals.com [bpasjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. researchgate.net [researchgate.net]
Preventing hydrolysis of cadmium bromide in aqueous solutions.
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the hydrolysis of cadmium bromide (CdBr₂) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why does it occur?
When this compound (CdBr₂) is dissolved in water, it dissociates into cadmium ions (Cd²⁺) and bromide ions (Br⁻). The Cd²⁺ ions can then react with water molecules in a process called hydrolysis. This reaction forms cadmium hydroxide (B78521) species, such as Cd(OH)⁺, and can lead to the precipitation of solid cadmium hydroxide (Cd(OH)₂), especially in neutral to alkaline conditions.[1][2] This process increases the concentration of hydrogen ions (H⁺), making the solution more acidic over time if not buffered.
Q2: What are the visible signs of hydrolysis in a CdBr₂ solution?
The most common sign of advanced hydrolysis is the appearance of a white or pale-colored precipitate, which is typically cadmium hydroxide (Cd(OH)₂). The solution may initially appear clear but can become cloudy or turbid over time as the precipitate forms.
Q3: How can I prevent the hydrolysis of this compound in my experiments?
The most effective way to prevent hydrolysis is to maintain an acidic pH in the solution.[1] By adding a small amount of acid, the equilibrium of the hydrolysis reaction is shifted away from the formation of insoluble cadmium hydroxide, keeping the cadmium ions in their soluble Cd²⁺ form. For most applications, maintaining a pH below 6.0 is recommended.
Q4: What is the recommended pH for a stable CdBr₂ solution?
To avoid the formation of cadmium hydroxide species, the solution should be kept at an acidic to neutral pH. In solutions with a pH below 7, cadmium primarily exists as the soluble Cd²⁺ ion.[1] To ensure stability and provide a safety margin against gradual pH changes, preparing and storing the solution in a pH range of 4.0 to 6.0 is advisable.
Q5: How does temperature affect the stability of the solution?
Increased temperature generally accelerates chemical reactions, including hydrolysis.[3] Therefore, storing this compound solutions at elevated temperatures can increase the rate of cadmium hydroxide formation. It is best to store stock solutions in a cool, dry place.[4]
Q6: What are the proper storage conditions for a CdBr₂ solution?
Aqueous solutions of this compound should be stored in tightly sealed containers to prevent contamination and evaporation.[5] To ensure long-term stability, the solution should be slightly acidified (pH 4-6) and kept in a cool, well-ventilated area away from direct sunlight.[4]
Troubleshooting Guide
Problem: My freshly prepared this compound solution is cloudy or has a white precipitate.
-
Cause: This is likely due to the use of neutral or slightly alkaline water (pH ≥ 7.0), which immediately causes the hydrolysis of Cd²⁺ ions and precipitation of Cd(OH)₂.[6]
-
Solution: The solution can likely be salvaged. Add a dilute acid (e.g., 0.1 M HBr or HNO₃) dropwise while stirring until the precipitate dissolves and the solution becomes clear. Check the final pH to ensure it is in the stable acidic range (pH < 6.0). For future preparations, use the protocol outlined below, which involves acidifying the water before adding the this compound.
Problem: My clear this compound solution became cloudy over time.
-
Cause: The solution may have absorbed alkaline substances from the atmosphere (like CO₂) or from the storage container, causing a gradual increase in pH.
-
Solution: Check the pH of the solution. If it has risen above 6.5-7.0, add a dilute acid dropwise to lower the pH back into the stable range, which should redissolve the precipitate. To prevent this, ensure the storage container is made of an inert material (e.g., borosilicate glass) and is sealed tightly.
Quantitative Data Summary
For reproducible and accurate experiments, understanding the chemical properties of this compound is essential.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 56.3 |
| 20 | 98.8 |
| 100 | 160 |
Data sourced from Wikipedia.[7]
Table 2: Cadmium Ion Species Distribution in Water at Different pH Values
| pH Range | Dominant Cadmium Species | State in Solution |
| < 7.0 | Cd²⁺ | Soluble |
| 7.0 - 9.0 | Cd²⁺, Cd(OH)⁺ | Soluble |
| > 9.0 | Cd(OH)₂, Cd(OH)₃⁻ | Primarily insoluble precipitate |
This table is a qualitative summary based on speciation behavior.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution (100 mL of 0.1 M Solution)
This protocol describes the preparation of a 0.1 M CdBr₂ solution with enhanced stability against hydrolysis.
Materials:
-
This compound, anhydrous (CdBr₂, MW: 272.22 g/mol ) or tetrahydrate (CdBr₂·4H₂O, MW: 344.28 g/mol )
-
High-purity deionized or distilled water
-
0.1 M Hydrobromic acid (HBr) or other suitable dilute acid
-
100 mL volumetric flask (Class A)
-
Analytical balance
-
Glass beaker and stir rod
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat[5]
Procedure:
-
Safety First: Put on all required PPE. Cadmium compounds are toxic and carcinogenic. Handle them in a well-ventilated area or fume hood.[8]
-
Weigh Solute:
-
For anhydrous CdBr₂: Weigh out 2.722 g.
-
For tetrahydrate CdBr₂·4H₂O: Weigh out 3.443 g.
-
-
Prepare Acidified Solvent: Add approximately 80 mL of deionized water to a beaker. Using a pH meter, add 0.1 M HBr dropwise to the water until the pH is between 4.5 and 5.5.
-
Dissolve Solute: Add the weighed this compound to the acidified water. Stir gently with a glass rod until all the solid has completely dissolved.
-
Final Volume Adjustment: a. Carefully transfer the clear solution into the 100 mL volumetric flask. b. Rinse the beaker with a small amount of the acidified water and add the rinsing to the volumetric flask to ensure a complete transfer. c. Add acidified water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenize and Verify: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. If desired, re-check the pH to confirm it is within the target range.
-
Storage: Transfer the stabilized solution to a clean, clearly labeled, and tightly sealed storage bottle. Store in a cool, dry place.
Visualizations
Hydrolysis and Prevention Pathway
The following diagram illustrates the chemical equilibrium of cadmium ion in water and how pH influences it.
Caption: Cadmium ion hydrolysis pathway and the effect of pH.
Experimental Workflow for Stable Solution Preparation
This workflow outlines the key steps for preparing a hydrolysis-resistant this compound solution.
Caption: Workflow for preparing a stabilized CdBr₂ solution.
Troubleshooting Logic for Cloudy Solutions
Use this decision tree to diagnose and correct issues with cloudy or precipitated this compound solutions.
Caption: Troubleshooting flowchart for cloudy CdBr₂ solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption and pH Values Determine the Distribution of Cadmium in Terrestrial and Marine Soils in the Nansha Area, Pearl River Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Cadmium Bromide Solubility in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with the solubility of cadmium bromide (CdBr₂) in non-polar solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in non-polar solvents like hexane, toluene, or chloroform?
A1: this compound, being an inorganic salt, has very low to negligible solubility in common non-polar solvents.[1][2][3] It is significantly more soluble in polar solvents such as water, ethanol (B145695), and acetone.[1][2][3] Direct dissolution of appreciable amounts of this compound in purely non-polar media is generally not feasible.
Q2: I need to introduce cadmium into a non-polar reaction mixture. How can I achieve this if this compound won't dissolve?
A2: The most common and effective strategy is to convert this compound into a lipophilic cadmium precursor, typically a cadmium carboxylate.[4][5] This is achieved by reacting this compound with a long-chain carboxylic acid, such as oleic acid or stearic acid. The resulting cadmium carboxylate (e.g., cadmium oleate (B1233923) or cadmium stearate) is readily soluble in non-polar organic solvents.[4][6]
Q3: What are the advantages of using cadmium carboxylates as precursors?
A3: Cadmium carboxylates, like cadmium oleate, offer several advantages in non-polar systems.[4][5] The long aliphatic chains of the carboxylate ligands render the compound soluble in non-polar solvents commonly used in high-temperature nanoparticle synthesis.[4] These ligands also act as capping agents during nanoparticle growth, helping to control size and prevent aggregation.[4]
Q4: Can I use this compound directly in the synthesis of cadmium-based nanoparticles in non-polar solvents?
A4: Direct use of this compound in non-polar solvents for nanoparticle synthesis is highly challenging due to its poor solubility. For successful and reproducible synthesis, it is strongly recommended to first prepare a soluble cadmium precursor, such as cadmium oleate, from this compound.
Troubleshooting Guide
This guide addresses common problems encountered when attempting to use this compound in non-polar solvent systems.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound powder does not dissolve in toluene/hexane. | This compound is an ionic salt with inherently low solubility in non-polar solvents. | This is expected behavior. Direct dissolution is not a viable method. Proceed with the synthesis of a soluble cadmium precursor as detailed in the experimental protocols below. |
| After reacting CdBr₂ with a carboxylic acid, the solution is cloudy or contains a precipitate. | The reaction to form the cadmium carboxylate may be incomplete. | - Ensure adequate temperature: The reaction often requires heating to proceed to completion. Monitor the reaction temperature as specified in the protocol.- Use a high-boiling point solvent: Solvents like 1-octadecene (B91540) are often used to facilitate the reaction at the required temperatures.[4]- Stir vigorously: Ensure efficient mixing of the reactants.- Check stoichiometry: Verify the molar ratios of this compound and the carboxylic acid. |
| The synthesized cadmium precursor solution is unstable and precipitates over time. | - The precursor may not be fully formed.- The precursor may have limited long-term stability in the chosen solvent.- Presence of moisture can lead to hydrolysis. | - Ensure complete reaction: Re-evaluate the reaction time and temperature.- Use freshly prepared solutions: For best results, prepare the cadmium precursor solution shortly before its intended use.- Work under inert atmosphere: Use of an inert atmosphere (e.g., argon or nitrogen) can prevent moisture-related issues. |
| Inconsistent results in nanoparticle synthesis when using a CdBr₂-derived precursor. | - Incomplete conversion of CdBr₂ to the active precursor.- Variability in the precursor solution's concentration. | - Standardize precursor synthesis: Follow a consistent and validated protocol for the preparation of the cadmium carboxylate solution.- Characterize the precursor: If possible, characterize the precursor to confirm its identity and purity before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility ( g/100 g solvent) | Temperature (°C) |
| Water | Polar | 98.8 | 20 |
| Ethanol | Polar | Soluble | - |
| Acetone | Polar | Moderately Soluble | - |
| Diethyl Ether | Slightly Polar | Slightly Soluble | - |
| Toluene | Non-Polar | Insoluble | - |
| Hexane | Non-Polar | Insoluble | - |
| Chloroform | Non-Polar | Insoluble | - |
Note: Qualitative solubility descriptions are based on general chemical principles and observations from various sources. Quantitative data for non-polar solvents is largely unavailable due to the extremely low solubility.
Experimental Protocols
Protocol 1: Synthesis of Cadmium Oleate from this compound
This protocol describes a general method to prepare a cadmium oleate precursor solution soluble in non-polar solvents, adapted from principles of metal carboxylate synthesis.[4]
Materials:
-
This compound (CdBr₂)
-
Sodium oleate (Na(C₁₈H₃₃O₂))
-
Ethanol
-
Hexane
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound: In a round-bottom flask, dissolve a specific molar amount of this compound in a minimal amount of deionized water with stirring.
-
Dissolve Sodium Oleate: In a separate beaker, dissolve a stoichiometric excess (e.g., 2.2 equivalents) of sodium oleate in ethanol.
-
Reaction: Slowly add the this compound solution to the sodium oleate solution while stirring vigorously. A white precipitate of cadmium oleate will form.
-
Isolation: Isolate the cadmium oleate precipitate by centrifugation or filtration.
-
Washing: Wash the precipitate several times with a mixture of ethanol and water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the cadmium oleate powder under vacuum.
-
Dissolution in Non-Polar Solvent: The dried cadmium oleate can now be dissolved in a non-polar solvent of choice (e.g., 1-octadecene, toluene) to the desired concentration for use in subsequent reactions. Gentle heating may be required to facilitate dissolution.
Mandatory Visualization
Caption: Workflow for preparing a soluble cadmium precursor.
Caption: Key factors influencing cadmium compound solubility.
References
Technical Support Center: Handling Cadium Bromide Waste and Spills
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of cadmium bromide waste and spills in a laboratory setting.
Frequently Asked Questions (FAQs)
Waste Handling
-
How should I dispose of this compound waste? this compound waste is considered hazardous and must be disposed of accordingly.[1][2] It should never be washed down the sewer.[1][3][4][5] Collect all this compound waste in a designated, sealed, and properly labeled container.[1][6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for pickup and disposal.[1][3]
-
Can I neutralize this compound waste in the lab before disposal? Neutralization of corrosive wastes may be permissible if it is part of a written laboratory protocol and performed by trained personnel.[5] However, due to the high toxicity of cadmium compounds, it is generally recommended to have it handled by professional hazardous waste services.
-
What are the regulations I need to be aware of for this compound disposal? Disposal of this compound is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[1] You must adhere to all federal, state, and local regulations for hazardous waste disposal.[3]
Spill Management
-
What should I do immediately after a this compound spill? If a large spill occurs or it happens outside of a fume hood, immediately evacuate the laboratory, close the doors, and notify your institution's safety office.[6] For small, manageable spills within a fume hood, ensure you are wearing appropriate Personal Protective Equipment (PPE).[7]
-
What PPE is required for cleaning up a this compound spill? Appropriate PPE includes a lab coat, nitrile or neoprene gloves, and safety goggles or a face shield.[4][8][9] If there is a risk of inhaling dust, a respirator with high-efficiency filters is necessary.[4][9]
-
How do I clean up a solid this compound spill? To avoid generating dust, do not sweep up dry powder.[6][7] Moisten the spilled material first with water or use a HEPA-filter vacuum for cleanup.[4][6] Collect the material in a sealed container for hazardous waste disposal.[1][4]
-
How do I clean up a this compound solution spill? Cover the spill with an absorbent material, working from the outside in to prevent spreading.[7][10] Once absorbed, collect the material into a sealed, labeled hazardous waste container.[7][10]
Health and Safety
-
What are the primary health risks associated with this compound exposure? this compound is a carcinogen and a teratogen.[1][11] Acute exposure can cause "metal fume fever," with flu-like symptoms, as well as irritation to the skin, eyes, nose, and throat.[1][4] Higher exposures can lead to lung damage.[1][12] Chronic exposure can result in kidney, bone, and lung disease.[12]
-
What should I do in case of skin or eye contact with this compound? For eye contact, immediately flush with large amounts of water for at least 15 minutes, removing contact lenses if present.[1][11] For skin contact, remove contaminated clothing and wash the affected area with soap and water.[1][11] Seek medical attention in both cases.[11]
-
What happens if this compound is inhaled? Move the individual to fresh air immediately.[9] Seek prompt medical attention.[11] Inhalation can irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[1][4]
Quantitative Data Summary
| Parameter | Value | Agency/Source |
| OSHA Permissible Exposure Limit (PEL) (for Cadmium) | 0.005 mg/m³ (8-hour TWA) | OSHA[1][4] |
| ACGIH Threshold Limit Value (TLV) (for Cadmium) | 0.01 mg/m³ (total particulate, 8-hour TWA) | ACGIH[1][4] |
| ACGIH Threshold Limit Value (TLV) (for Cadmium) | 0.002 mg/m³ (respirable fraction, 8-hour TWA) | ACGIH[1][4] |
| NIOSH Recommended Exposure Limit (REL) | Lowest feasible concentration | NIOSH[1][4] |
| IDLH (Immediately Dangerous to Life or Health) (for Cadmium) | 9 mg/m³ | NIOSH[4] |
| LD50 (Oral, Rat) | 225 mg/kg | T3DB |
Experimental Protocol: Small this compound Spill Cleanup
This protocol outlines the steps for cleaning up a small spill (less than 1 gram of solid or 100 mL of a dilute solution) of this compound inside a chemical fume hood.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, double nitrile gloves, safety goggles, face shield.
-
Absorbent pads or inert absorbent material (e.g., vermiculite, sand).
-
Two heavy-duty plastic bags for hazardous waste.
-
Hazardous waste labels.
-
Squirt bottle with water.
-
Scoop and brush or forceps.
-
Soap and water.
Procedure:
-
Ensure Safety: Confirm the spill is small and contained within the chemical fume hood. Ensure proper ventilation.
-
Don PPE: Put on all required personal protective equipment.
-
Containment: If it is a liquid spill, use absorbent pads to create a dike around the spill to prevent it from spreading.[13]
-
For Solid Spills: a. Gently moisten the spilled powder with a fine mist of water to prevent dust from becoming airborne.[4] b. Carefully scoop the moistened material into a heavy-duty plastic bag.[7]
-
For Liquid Spills: a. Cover the spill with absorbent material, starting from the outside and working inwards.[7][10] b. Allow the material to fully absorb the liquid. c. Using a scoop or forceps, place the absorbent material into a heavy-duty plastic bag.[7]
-
Decontamination: a. Wipe the spill area with a wet paper towel. Place the used paper towel in the hazardous waste bag. b. Wash the area thoroughly with soap and water.[7]
-
Waste Disposal: a. Seal the first hazardous waste bag. b. Place the sealed bag into a second heavy-duty plastic bag (double bagging). c. Affix a completed hazardous waste label to the outer bag.[10] d. Store the waste in a designated satellite accumulation area. e. Contact your institution's EHS for pickup.
-
Post-Cleanup: a. Carefully remove and dispose of gloves in the hazardous waste bag. b. Wash hands thoroughly with soap and water.[9]
Visual Workflows
Caption: Decision workflow for handling a this compound spill.
Caption: Procedure for proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. vumc.org [vumc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Cadmium - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 13. ccny.cuny.edu [ccny.cuny.edu]
Cadmium bromide interference in enzymatic assays and how to mitigate it.
This guide provides troubleshooting advice and answers to frequently asked questions regarding cadmium bromide (CdBr₂) interference in enzymatic assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does cadmium interfere with enzymatic assays?
Cadmium (Cd²⁺), a heavy metal ion, is a potent enzyme inhibitor that can interfere with your assay in several ways:
-
Direct Enzyme Inhibition: Cadmium has a high affinity for sulfhydryl (-SH) groups in cysteine residues and can also interact with histidine and other amino acid residues.[1][2][3] This binding can deform the enzyme's active site or another critical region, leading to non-competitive inhibition and reduced catalytic activity.[1]
-
Displacement of Essential Metal Cofactors: Many enzymes require specific metal ions (like zinc, magnesium, or manganese) for their activity. Cadmium can compete with and displace these essential cofactors from the enzyme's active site, rendering the enzyme inactive.[4] For example, in some species, cadmium competes with magnesium in Na,K-ATPase, and in others, it interacts with the potassium-binding site.[5]
-
Interference with Assay Reagents: Cadmium ions can interact with substrates, cofactors, or detection reagents. For example, in colorimetric or fluorometric assays, Cd²⁺ can quench fluorescence or alter the absorbance spectrum of a reporter molecule, leading to inaccurate readings.[6][7]
-
Induction of Oxidative Stress: Cadmium can increase the production of reactive oxygen species (ROS), which can damage the enzyme and other assay components.[2][8]
Q2: Are certain enzymes more susceptible to cadmium interference?
Yes. Enzymes that rely on sulfhydryl groups for their activity or require divalent metal cofactors like Zn²⁺, Mg²⁺, or Mn²⁺ are particularly vulnerable to cadmium inhibition.[1][4] This includes a wide range of enzymes such as phosphatases, kinases, and various ATPases.[5][9][10]
Q3: Can the bromide ion in CdBr₂ also cause interference?
While cadmium is the primary interfering species, high concentrations of bromide ions could potentially alter the ionic strength of the assay buffer, which might affect enzyme conformation and activity. However, in most experimental contexts, the concentration of cadmium required to cause significant enzyme inhibition is low enough that the corresponding bromide concentration is unlikely to have a major independent effect. The focus of troubleshooting should primarily be on the cadmium ion.
Troubleshooting Guide
Problem: My enzyme activity is significantly lower than expected or completely absent.
If your experimental conditions include this compound, it is crucial to determine if the observed inhibition is a true result of your test compound or an artifact of Cd²⁺ interference.
Step 1: Perform Control Experiments
The first step is to isolate the effect of cadmium. Run a set of control experiments to quantify the impact of CdBr₂ on your assay system.
| Control Group | Components | Purpose |
| No-Enzyme Control | Assay Buffer + Substrate + CdBr₂ (at test conc.) | To check if CdBr₂ reacts with the substrate or detection reagents, causing a change in signal (e.g., absorbance or fluorescence).[6][11][12] |
| Enzyme + Buffer Control | Assay Buffer + Enzyme | To establish the baseline, uninhibited enzyme activity. |
| CdBr₂ Interference Control | Assay Buffer + Enzyme + CdBr₂ (at test conc.) | To measure the direct inhibitory effect of CdBr₂ on the enzyme's activity. |
| Positive Inhibition Control | Assay Buffer + Enzyme + Known Inhibitor | To ensure the assay is capable of detecting true inhibition. |
Step 2: Analyze the Results
Compare the results from your control experiments.
-
If the "No-Enzyme Control" shows a significant signal change, CdBr₂ is interfering with your detection method.
-
If the "CdBr₂ Interference Control" shows reduced activity compared to the "Enzyme + Buffer Control," then CdBr₂ is directly inhibiting your enzyme.
Mitigation Strategies
If control experiments confirm cadmium interference, the following strategies can be used to mitigate its effects.
Strategy 1: Use of Chelating Agents
Chelating agents are molecules that bind tightly to metal ions, effectively sequestering them and preventing them from interacting with the enzyme.[13][14]
Recommended Chelators:
-
EDTA (Ethylenediaminetetraacetic acid): A broad-spectrum chelator effective at sequestering cadmium.[15][16][17]
-
DTT (Dithiothreitol): Particularly effective for protecting enzymes where cadmium targets sulfhydryl groups.[3][9]
Experimental Protocol: Mitigating Cd²⁺ Interference with EDTA
-
Determine Optimal EDTA Concentration: Perform a titration experiment. Set up your assay with the interfering concentration of CdBr₂ and add increasing concentrations of EDTA (e.g., from a 0.1:1 to a 10:1 molar ratio of EDTA:Cd²⁺).
-
Incubation: Pre-incubate the CdBr₂ with the EDTA in the assay buffer for 15-30 minutes before adding the enzyme. This allows for the formation of the Cd²⁺-EDTA complex.
-
Initiate Reaction: Add the enzyme to the buffer-CdBr₂-EDTA mixture and proceed with your standard assay protocol.
-
Analysis: Identify the lowest concentration of EDTA that successfully restores enzyme activity to its baseline level without independently affecting the enzyme.
Caution: High concentrations of chelating agents can strip essential metal cofactors from the enzyme, leading to inhibition. Always run a control with the enzyme and the chelator alone to check for any independent inhibitory effects.
Strategy 2: Modify Assay Conditions
In some cases, adjusting the assay buffer components can reduce cadmium's inhibitory effects.
-
Increase Essential Metal Concentration: If Cd²⁺ is competing with an essential metal cofactor (e.g., Mg²⁺ or K⁺), increasing the concentration of that essential metal in the buffer can sometimes outcompete the cadmium inhibition.[5] For example, increasing Mg²⁺ concentration has been shown to reduce the inhibitory effect of cadmium on Na,K-ATPase.[5]
Quantitative Data Summary
The inhibitory potential of cadmium is often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Table 1: IC₅₀ Values for Cadmium Inhibition of Various Enzymes
| Enzyme | Species/Tissue | IC₅₀ of Cadmium (M) | Reference |
| Na,K-ATPase | Shark Rectal Gland | 1.3 x 10⁻⁵ | [5] |
| K-Dependent p-Nitrophenylphosphatase | Shark Rectal Gland | 9.4 x 10⁻⁶ | [5] |
| Na,K-ATPase | Rabbit Kidney Outer Medulla | 1.9 x 10⁻⁵ | [5] |
Note: IC₅₀ values are highly dependent on specific assay conditions (pH, temperature, substrate concentration, etc.).
Visual Guides
Diagram 1: Troubleshooting Workflow for Cadmium Interference This diagram outlines a logical sequence of steps to identify and address potential interference from this compound in an enzymatic assay.
References
- 1. chesci.com [chesci.com]
- 2. mdpi.com [mdpi.com]
- 3. Cadmium-dependent enzyme activity alteration is not imputable to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular inhibitory mechanisms of antioxidant enzymes in rat liver and kidney by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Na,K-ATPase by cadmium: different mechanisms in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in cadmium fluorescent and colorimetric probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection against cadmium toxicity and enzyme inhibition by dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
- 12. Spectrophotometric Determination of Toxic Elements (Cadmium) in Aqueous Media | Journal of Chemical Engineering [banglajol.info]
- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 14. interchim.fr [interchim.fr]
- 15. Alteration of tissue disposition of cadmium by chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magnetic EDTA: coupling heavy metal chelators to metal nanomagnets for rapid removal of cadmium, lead and copper from contaminated water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Cadmium Bromide Solution Discoloration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a yellow discoloration in their cadmium bromide (CdBr₂) solutions.
Troubleshooting Guide: Why is My this compound Solution Turning Yellow?
A yellow tint in your this compound solution is a common indicator of contamination or decomposition. This guide will walk you through a systematic process to identify the potential cause and provide solutions to rectify the issue.
Step 1: Initial Observation and Assessment
Carefully observe the characteristics of your yellowed solution. Answering the following questions can provide initial clues:
-
Appearance: Is the solution clear and yellow, or is it cloudy with a yellow precipitate?
-
Odor: Does the solution have a noticeable odor, such as that of rotten eggs (indicating hydrogen sulfide)?
-
Onset of Discoloration: Did the solution turn yellow immediately upon preparation, or did the color develop over time?
-
Storage Conditions: How has the solution been stored (e.g., in the dark, exposed to light, at what temperature)?
Step 2: Diagnostic Workflow
Follow this workflow to systematically investigate the cause of the yellowing.
Step 3: Identify the Source of Contamination
Based on the probable cause identified in the workflow, consider the following potential sources:
-
Sulfide Contamination:
-
Reagents: The this compound salt itself, or the solvent used, may contain sulfide impurities.
-
Environment: Hydrogen sulfide (H₂S) gas from nearby experiments (e.g., organic synthesis using sulfur-containing reagents) can dissolve into the solution.[1] Sulfur-reducing bacteria can also be a source in water systems.[2][3]
-
Apparatus: Improperly cleaned glassware that was previously used with sulfide-containing solutions.
-
-
Cadmium Oxide Formation:
-
High pH: The addition of a basic solution can lead to the precipitation of cadmium hydroxide (B78521), which can then decompose to cadmium oxide.
-
Thermal Decomposition: Heating the this compound solution, especially to high temperatures, can cause decomposition and the formation of cadmium oxide.
-
-
Photodecomposition:
-
Light Exposure: Prolonged exposure to UV or even ambient light can potentially induce photochemical reactions, leading to the formation of colored species. While less common for this compound alone, impurities in the solution can act as photosensitizers.
-
FAQs: Addressing Your Concerns
Q1: What is the most likely cause of my this compound solution turning a vibrant yellow?
A1: The most probable cause of a distinct yellow color, especially if a precipitate is observed, is the formation of cadmium sulfide (CdS).[4] Cadmium sulfide is a bright yellow, insoluble compound that can form even with trace amounts of sulfide contamination.
Q2: My solution is yellow but clear. Could it still be cadmium sulfide?
A2: Yes, it is possible. In the early stages of contamination or at very low sulfide concentrations, cadmium sulfide can form as nanoparticles or a colloidal suspension, which may make the solution appear clear and yellow rather than cloudy.
Q3: What does the formation of cadmium oxide look like in solution?
A3: Cadmium oxide (CdO) is typically a brown to reddish-brown powder.[5] In an aqueous solution, it may appear as a brownish suspension. However, nanosized cadmium oxide particles can exhibit different colors and may contribute to a yellowish hue, though this is less common than the vibrant yellow of cadmium sulfide. The formation of a yellowish emission at 566 nm has been reported for CdO nanoparticles.[6]
Q4: Can light cause my this compound solution to turn yellow?
A4: While photodecomposition is a possibility, it is generally a less common cause for the yellowing of a pure this compound solution under normal laboratory light conditions. However, the presence of certain impurities can sensitize the solution to light, accelerating degradation and color change. Studies on the aqueous photoreactions of bromide ions indicate that light can induce chemical changes.[7][8]
Q5: How can I test for sulfide contamination in my solution?
A5: A simple qualitative test for sulfide ions involves the use of a lead acetate (B1210297) test strip. In an acidified solution, sulfide ions will be converted to hydrogen sulfide gas, which will react with the lead acetate paper to form black lead sulfide. For a more quantitative analysis, methods such as the methylene (B1212753) blue colorimetric method can be used.[9]
Experimental Protocols
Protocol 1: Qualitative Test for Sulfide Contamination
Objective: To quickly determine if sulfide ions are present in the yellowed this compound solution.
Materials:
-
Yellow this compound solution
-
Lead acetate test paper
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Test tube or small beaker
-
Watch glass or filter paper to cover the container
Procedure:
-
Place a small volume (e.g., 1-2 mL) of the yellow this compound solution into a test tube.
-
Carefully add a few drops of dilute acid to the solution to lower the pH. This will facilitate the conversion of any sulfide ions to hydrogen sulfide gas.
-
Moisten a strip of lead acetate test paper with deionized water.
-
Place the moist lead acetate paper over the mouth of the test tube. You can secure it by placing a watch glass on top.
-
Gently warm the test tube in a water bath. This will increase the volatility of any H₂S gas present.
-
Observation: If the lead acetate paper turns dark brown or black, it indicates the presence of sulfide ions.
Protocol 2: Purification of this compound by Recrystallization
Objective: To remove impurities from a contaminated this compound solution or solid.
Materials:
-
Yellow this compound solution or solid
-
Deionized water (or appropriate solvent)
-
Beakers
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
If starting with a solution, gently heat the solution on a hot plate to evaporate some of the solvent and create a more concentrated solution. If starting with a solid, dissolve it in a minimal amount of hot deionized water.
-
Once the solid is dissolved (if applicable) and the solution is hot, allow it to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath to induce further crystallization.
-
Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Table 1: Solubility of Relevant Cadmium Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Appearance |
| This compound | CdBr₂ | 272.22 | 98.8 g/100 mL at 20°C[10] | White crystalline solid[10] |
| Cadmium Sulfide | CdS | 144.48 | Insoluble[4] | Yellow solid[4] |
| Cadmium Oxide | CdO | 128.41 | Insoluble | Brown to reddish-brown powder[5] |
| Cadmium Hydroxide | Cd(OH)₂ | 146.43 | Sparingly soluble | White precipitate |
Table 2: UV-Visible Absorption of Potential Contaminants
| Species | Wavelength Range (nm) | Notes |
| Cadmium Sulfide (nanoparticles) | 280 - 450 | Absorption peak is size-dependent and often shows a blue shift compared to bulk CdS. |
| Cadmium Oxide (nanoparticles) | 280 - 320 | Absorption can vary with particle size and synthesis method.[11][12][13][14] |
Preventative Measures
-
Use High-Purity Reagents: Start with this compound and solvents that are certified to be low in sulfide impurities.
-
Maintain an Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store this compound solutions in amber glass bottles or in the dark to minimize potential photodecomposition.
-
Ensure Clean Glassware: Use thoroughly cleaned and rinsed glassware to avoid cross-contamination.
-
Monitor pH: Be mindful of the solution's pH, as highly basic conditions can promote the formation of cadmium hydroxide and subsequently cadmium oxide.
References
- 1. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 2. drinking-water.extension.org [drinking-water.extension.org]
- 3. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 4. Cadmium sulfide - Wikipedia [en.wikipedia.org]
- 5. research.tue.nl [research.tue.nl]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Aqueous photochemical reactions of chloride, bromide, and iodide ions in a diode-array spectrophotometer. Autoinhibition in the photolysis of iodide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alsglobal.com [alsglobal.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cadhiana Bromide Concentration for Thin Film Deposition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cadmium bromide (CdBr₂) concentration during thin film deposition. The following information is designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the thin film deposition process when using this compound.
Issue 1: Poor or Non-Adherent Film
-
Question: My deposited film peels off or does not adhere to the substrate. What are the possible causes and solutions?
-
Answer: Poor adhesion is a common issue that can arise from several factors.[1] Contamination of the substrate surface is a primary cause. Ensure that the substrate is properly cleaned before deposition.[1] Additionally, the concentration of the precursor solution can affect adhesion; a concentration that is too high can lead to rapid, poorly controlled precipitation rather than uniform film growth.
Troubleshooting Steps:
-
Verify Substrate Cleaning Protocol: Implement a rigorous cleaning procedure. A common method involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water.
-
Optimize CdBr₂ Concentration: Reduce the this compound concentration to slow down the reaction rate, which can promote better adhesion.
-
Check Bath Temperature and pH: Ensure the deposition temperature and pH of the solution are within the optimal range for the specific protocol. Fluctuations can significantly impact film adhesion.
-
Introduce a Buffer Solution: Using a pH buffer can help maintain a stable pH throughout the deposition process, leading to more controlled film growth and improved adhesion.
-
Issue 2: Pinhole Formation in the Film
-
Question: My thin film has a high density of pinholes. How can I prevent this?
-
Answer: Pinholes are small voids in the film that can be caused by gas bubbles, contaminants, or an inappropriate deposition rate.[2] Trapped air bubbles on the substrate surface or dust particles can lead to these defects.[2]
Troubleshooting Steps:
-
Degas the Solution: Gently heat and stir the precursor solution before substrate immersion to remove dissolved gases.
-
Improve Cleanroom Practices: Ensure the deposition is carried out in a clean environment to minimize dust and particulate contamination.[2]
-
Adjust Deposition Rate: A lower concentration of this compound or a lower deposition temperature can slow down the reaction, allowing for a more uniform and less porous film to form.
-
Use a Surfactant: In some cases, adding a small amount of a suitable surfactant to the chemical bath can reduce the surface tension and prevent gas bubbles from adhering to the substrate.
-
Issue 3: Non-Uniform Film Thickness
-
Question: The thickness of my deposited film is not uniform across the substrate. What could be the cause?
-
Answer: Non-uniform film thickness can result from uneven temperature distribution in the chemical bath, insufficient stirring, or depletion of reactants near the substrate surface.[3]
Troubleshooting Steps:
-
Ensure Uniform Bath Temperature: Use a water or oil bath with constant stirring to maintain a consistent temperature throughout the deposition vessel.
-
Optimize Stirring Speed: The solution should be stirred at a speed that ensures homogeneity without creating turbulence that could disrupt film growth.
-
Substrate Orientation: Position the substrate vertically in the beaker to minimize the settling of precipitates on the surface.
-
Replenish Reactants: For thicker films, a continuous or periodic replenishment of the precursor solutions may be necessary to maintain a constant concentration of reactants in the bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound in a chemical bath deposition (CBD) process for CdS thin films?
A1: While many studies on CdS deposition by CBD use cadmium chloride or cadmium sulfate, a typical starting molar concentration for the cadmium precursor is in the range of 0.01 M to 0.1 M. For this compound, it is advisable to start with a concentration in the lower end of this range (e.g., 0.01 M to 0.05 M) and optimize from there, as the halide anion can influence the complex formation and reaction kinetics.
Q2: How does increasing the this compound concentration generally affect the properties of the deposited thin film?
A2: Increasing the this compound concentration can have several effects:
-
Thickness: Generally, a higher concentration leads to a greater film thickness for a given deposition time due to a faster reaction rate.[4]
-
Crystallinity: The effect on crystallinity can vary. In some cases, higher concentrations can lead to improved crystallinity, while in others, it may result in the formation of more amorphous films due to rapid, uncontrolled precipitation.
-
Band Gap: The optical band gap may decrease with increasing precursor concentration, which can be attributed to quantum confinement effects and changes in crystallite size.[4]
-
Morphology: Higher concentrations can alter the surface morphology, potentially leading to rougher surfaces or different grain structures.
Q3: Can I use this compound instead of cadmium chloride in an established CdS thin film deposition protocol?
A3: Yes, but direct substitution without optimization is not recommended. The bromide ion is larger and has different chemical properties than the chloride ion, which will affect the formation of cadmium complexes in the solution and the overall reaction kinetics. This can influence the film's growth rate, microstructure, and optoelectronic properties. It is necessary to re-optimize other parameters such as pH, temperature, and the concentration of the sulfur source (e.g., thiourea) when changing the cadmium precursor.
Q4: What is the role of the complexing agent when using this compound?
A4: A complexing agent, such as ammonia (B1221849) or sodium citrate, is crucial in a chemical bath deposition. It forms a stable complex with the Cd²⁺ ions from the this compound. This slows down the release of free Cd²⁺ ions into the solution, preventing rapid, uncontrolled precipitation of CdS and promoting a slower, more uniform film growth on the substrate surface.
Data Presentation
The following tables summarize quantitative data from studies on the effect of precursor concentration on thin film properties. Note that these studies may have used other cadmium salts, but the trends can provide a basis for optimizing this compound concentration.
Table 1: Effect of Cadmium Source on CdS Thin Film Properties
| Cadmium Source | Film Thickness (nm) | Grain Size (nm) | Optical Band Gap (eV) |
| Cadmium Sulfate | >200 | Maximum | 2.68 |
| Cadmium Nitrate | ~180 | Intermediate | 2.52 |
| Cadmium Chloride | ~150 | Intermediate | 2.40 |
| Cadmium Iodide | <150 | Minimum | 2.60 |
Data adapted from a study on the effect of different cadmium sources on chemically deposited CdS thin films. The study suggests that the choice of anion significantly impacts film properties.[3]
Table 2: Influence of Thiourea (B124793) Concentration on CdS Thin Film Properties (with Cadmium Sulfate as Cd source)
| [Cd]/[S] Molar Ratio | Band Gap (eV) | Carrier Concentration (cm⁻³) | Resistivity (Ω·cm) |
| 1/1 | 2.42 | 3.21 x 10¹⁴ | 1843.9 |
| 1/5 | 2.38 | 1.15 x 10¹⁴ | 5124.7 |
| 1/25 | 2.32 | 1.09 x 10¹³ | 5211.3 |
This table demonstrates how varying the sulfur precursor concentration, which is interdependent with the cadmium source concentration, affects the optoelectronic properties of CdS thin films.[5]
Experimental Protocols
Detailed Methodology for Chemical Bath Deposition (CBD) of CdS Thin Films
This protocol provides a general procedure for the deposition of CdS thin films using a cadmium salt precursor. For using this compound, the specific concentrations and deposition time may require optimization.
1. Substrate Cleaning:
-
Cut glass substrates to the desired dimensions (e.g., 75 mm x 25 mm).
-
Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
2. Precursor Solution Preparation:
-
Solution A (Cadmium Source): Prepare an aqueous solution of this compound (CdBr₂). A starting concentration of 0.05 M is recommended for initial experiments.
-
Solution B (Sulfur Source): Prepare an aqueous solution of thiourea (CS(NH₂)₂). A typical concentration is 0.05 M.
-
Solution C (Complexing Agent): Prepare an aqueous solution of a complexing agent, such as ammonia (NH₄OH) or sodium citrate. The concentration will depend on the chosen agent and the desired pH.
-
Solution D (pH Adjustment): Prepare a solution of a base, such as potassium hydroxide (B78521) (KOH), to adjust the final pH of the bath.
3. Deposition Process:
-
In a glass beaker, add a specific volume of deionized water and heat it to the desired deposition temperature (typically between 60°C and 80°C) using a water bath with constant stirring.
-
Add the complexing agent (Solution C) to the heated water.
-
Add the this compound solution (Solution A) to the beaker.
-
Add the thiourea solution (Solution B) to the mixture.
-
Adjust the pH of the solution to the desired value (typically between 9 and 11) using the pH adjustment solution (Solution D).
-
Immerse the cleaned substrates vertically into the solution.
-
Cover the beaker and allow the deposition to proceed for a specific duration (e.g., 30-90 minutes). The solution will typically change color to yellow as CdS forms.
-
After the deposition time, remove the substrates from the bath.
-
Rinse the coated substrates with deionized water to remove any loosely adhered particles.
-
Dry the substrates in air or with a stream of nitrogen.
4. Post-Deposition Annealing (Optional):
-
The deposited films can be annealed in an inert atmosphere (e.g., nitrogen or argon) or in the presence of a cadmium chloride vapor to improve crystallinity and electronic properties. A typical annealing temperature is around 400°C for 30-60 minutes.
Mandatory Visualization
Caption: Experimental workflow for thin film deposition.
Caption: Troubleshooting logic for thin film deposition.
References
Validation & Comparative
The Halide Effect: A Comparative Guide to Cadmium Bromide and Cadmium Chloride in Quantum Dot Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor materials is a critical determinant of quantum dot (QD) quality and performance. This guide provides an objective comparison of two common cadmium precursors, cadmium bromide (CdBr₂) and cadmium chloride (CdCl₂), in the synthesis of semiconductor quantum dots, supported by experimental findings.
The selection of the cadmium source significantly influences the optical and electronic properties of the resulting nanocrystals. While both this compound and cadmium chloride can be utilized to synthesize high-quality quantum dots, subtle differences in their reactivity and the role of the halide anion can impact key parameters such as photoluminescence quantum yield (PLQY).
Performance Comparison: this compound vs. Cadmium Chloride
Experimental evidence suggests that the choice of the halide anion in the cadmium precursor can have a pronounced effect on the photoluminescent properties of the resulting quantum dots. A comparative study on the interaction of various cadmium halide salts with II-VI quantum dots revealed a clear trend in the enhancement of photoluminescent quantum yields.
The effectiveness of the cadmium halide salt in improving the PLQY was found to decrease in the order of Cl⁻ > Br⁻ > I⁻.[1] This indicates that, under similar reaction conditions, cadmium chloride is more effective at passivating surface defects and enhancing the quantum yield of cadmium-based quantum dots compared to this compound. This phenomenon is attributed to the differing interactions of the halide anions with the quantum dot surface.
| Parameter | Cadmium Chloride (CdCl₂) | This compound (CdBr₂) | Key Findings |
| Photoluminescence Quantum Yield (PLQY) Enhancement | Higher | Lower | Effectiveness in enhancing PLQY follows the trend Cl⁻ > Br⁻ > I⁻.[1] |
| Surface Passivation | More Effective | Less Effective | The chloride anion appears to provide more efficient surface passivation, reducing non-radiative recombination pathways.[1] |
Experimental Protocols
The following are representative protocols for the synthesis of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots. While these specific examples utilize cadmium chloride and cadmium oxide, the general methodology can be adapted for the use of this compound by substituting the cadmium precursor on a molar equivalent basis.
Synthesis of Cadmium Sulfide (CdS) Quantum Dots via Wet Chemical Co-precipitation
This method involves the reaction of a cadmium salt with a sulfur source in an aqueous solution at relatively low temperatures.
Materials:
-
Cadmium chloride (CdCl₂)
-
Thiourea (CS(NH₂)₂)
-
Mercaptoethanol
-
Distilled water
Procedure:
-
Prepare an aqueous solution of cadmium chloride.
-
In a separate vessel, prepare an aqueous solution of thiourea.
-
Mix the two solutions and adjust the pH to the desired level (e.g., 9.0-10.5) using ammonium hydroxide, which acts as a precipitating agent.[2]
-
Add mercaptoethanol to the solution to act as a surfactant, controlling particle size and preventing aggregation.[2]
-
The reaction is carried out at a controlled temperature (e.g., 35°C, 50°C, or 65°C) to influence the particle size.[2]
-
The resulting CdS quantum dots can be collected by centrifugation and purified.
Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Hot-Injection Method
This widely used method involves the rapid injection of a room-temperature selenium precursor solution into a hot solution containing the cadmium precursor. This technique allows for excellent control over nanocrystal size and size distribution.
Materials:
-
Cadmium oxide (CdO) (can be substituted with CdCl₂ or CdBr₂)
-
Oleic acid
-
1-Octadecene (B91540) (ODE)
-
Selenium (Se) powder
Procedure:
-
Cadmium Precursor Solution: A mixture of cadmium oxide, oleic acid, and 1-octadecene is heated under an inert atmosphere (e.g., Argon) to form a clear solution of cadmium oleate.
-
Selenium Precursor Solution: In a separate flask, selenium powder is dissolved in trioctylphosphine at room temperature to form a TOP-Se solution.
-
Injection: The TOP-Se solution is rapidly injected into the hot cadmium precursor solution (typically at temperatures above 200°C).
-
Growth: The temperature is maintained for a specific period to allow for the growth of the CdSe nanocrystals. The size of the quantum dots is dependent on the growth time and temperature. Aliquots can be taken at different time intervals to obtain quantum dots of various sizes.
-
Quenching and Purification: The reaction is stopped by cooling the mixture. The synthesized CdSe quantum dots are then precipitated, typically with the addition of a non-solvent like methanol (B129727) or acetone, and collected by centrifugation. This purification step is often repeated to remove unreacted precursors.
Quantum Dot Synthesis Workflow
The following diagram illustrates the general workflow for the hot-injection synthesis of quantum dots, a common method for producing high-quality nanocrystals.
Caption: General workflow for hot-injection quantum dot synthesis.
References
Comparative Analysis of the Toxicological Profiles of Cadmium Bromide and Cadmium Sulfate
This guide provides a detailed comparison of the toxicity of two inorganic cadmium salts: cadmium bromide (CdBr₂) and cadmium sulfate (B86663) (CdSO₄). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and safety assessments. The toxicity of these compounds is primarily attributed to the cadmium (Cd²⁺) ion, with their solubility influencing bioavailability and, consequently, their toxic potential.[1]
Both this compound and cadmium sulfate are soluble inorganic compounds that are considered highly toxic.[2][3] They are classified as known human carcinogens by multiple international agencies.[3][4][5] Exposure can lead to a range of adverse health effects, targeting several organ systems. The primary organs affected by chronic cadmium exposure are the kidneys and bones, while acute inhalation can severely damage the lungs.[6]
Quantitative Toxicity Data
The acute oral toxicity of this compound and cadmium sulfate has been determined in animal models, with the median lethal dose (LD50) serving as a key metric for comparison. The data indicates a similar order of magnitude for acute oral toxicity.
| Compound | Chemical Formula | CAS Number | LD50 (Oral, Rat) | Reference(s) |
| This compound | CdBr₂ | 7789-42-6 | 225 - 322 mg/kg | [7][8][9][10] |
| Cadmium Sulfate | CdSO₄ | 10124-36-4 | 280 mg/kg | [4][11][12][13][14] |
Table 1: Acute Oral Toxicity Data for this compound and Cadmium Sulfate.
Mechanisms of Toxicity
The toxic effects of both this compound and cadmium sulfate are mediated by the cadmium (Cd²⁺) ion. Once absorbed, cadmium is a cumulative toxin that the body eliminates very slowly, leading to its accumulation, primarily in the liver and kidneys.[6] The primary cellular mechanisms of cadmium toxicity include the induction of oxidative stress, DNA damage, and apoptosis (programmed cell death).[15][16]
Oxidative Stress: Cadmium indirectly promotes the formation of reactive oxygen species (ROS), such as superoxide (B77818) ions and hydrogen peroxide.[15] This leads to an imbalance in the cellular redox state, causing damage to lipids, proteins, and DNA.[17] Cadmium also depletes cellular antioxidants, particularly glutathione (B108866) (GSH), which further impairs the cell's ability to counteract oxidative damage.[15][18]
Genotoxicity and DNA Repair Inhibition: Cadmium is genotoxic, causing DNA strand breaks, chromosomal aberrations, and mutations.[6][15][19] A key aspect of its carcinogenicity is its ability to inhibit DNA repair mechanisms.[15][18] By interfering with the proteins involved in repairing damaged DNA, cadmium allows genetic mutations to persist, which can contribute to carcinogenesis.
Apoptosis: Cadmium can induce apoptosis in various cell types. This can occur through mitochondrial dysfunction, leading to the release of cytochrome c, or by affecting signaling pathways that regulate cell death.[15][20]
Signaling Pathways in Cadmium Toxicity
Cadmium exposure disrupts multiple cellular signaling pathways, contributing to its toxic and carcinogenic effects. The diagram below illustrates a generalized pathway of cadmium-induced cellular damage.
Caption: Generalized signaling pathway for cadmium-induced cellular toxicity.
One specific pathway implicated in cadmium-induced neurotoxicity involves the transcription factor Nrf2, which regulates the expression of antioxidant proteins.[21] Cadmium exposure can lead to the upregulation of Nrf2 and its downstream targets like heme oxygenase 1 (Hmox1) as a protective response to oxidative stress.[21] However, sustained or overwhelming stress can lead to DNA damage that is not adequately repaired, ultimately causing cell death.[21]
Experimental Protocols
Detailed protocols for the specific LD50 studies cited are not publicly available. However, the following sections describe generalized, standard methodologies for key toxicological assays.
General Protocol for Acute Oral Toxicity (LD50) Determination
This protocol outlines a typical workflow for determining the LD50 value of a substance like this compound or cadmium sulfate in a rodent model, based on OECD Test Guideline 423 (Acute Toxic Class Method).
Caption: A typical experimental workflow for an acute oral toxicity study.
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used for the initial test. They are acclimatized to laboratory conditions for at least 5-7 days.
-
Housing and Fasting: Animals are housed in standard cages with controlled temperature, humidity, and light cycles. Prior to dosing, animals are fasted overnight (food, but not water, is withheld).
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The test proceeds in a stepwise manner using a limited number of animals at each step. Starting doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels, and the substance is classified according to the Globally Harmonized System (GHS).
General Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cell lines (e.g., HepG2 liver cells, A549 lung cells) are cultured in appropriate media in a 96-well plate and allowed to attach overnight.[20][22]
-
Compound Exposure: Cells are treated with various concentrations of this compound or cadmium sulfate for a specified period (e.g., 24, 48 hours).[22]
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, producing a purple solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (concentration causing 50% inhibition of cell viability) can be calculated.
General Protocol for Genotoxicity (Comet Assay)
The Comet Assay (single-cell gel electrophoresis) is a method for detecting DNA damage in individual cells.
-
Cell Preparation and Exposure: A single-cell suspension is prepared from the target tissue or cell culture. Cells are exposed to the test compound (this compound or cadmium sulfate).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).[23]
-
Visualization and Scoring: Slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.[23]
Conclusion
Based on the available toxicological data, this compound and cadmium sulfate exhibit a comparable high degree of acute oral toxicity.[24] Their toxic mechanisms are fundamentally identical, driven by the cadmium ion (Cd²⁺), which induces oxidative stress, causes DNA damage, and disrupts cellular signaling, ultimately leading to cell death and potential carcinogenesis.[15][17] While one study noted concentration-dependent differences in the neurotoxicity of cadmium sulfate and another soluble salt, cadmium chloride, other sources suggest that for general toxicological purposes, their effects can be considered similar due to comparable oral bioavailability.[21][24] Therefore, when selecting between these two compounds for research, considerations other than a significant difference in systemic toxicity, such as solubility in specific experimental media or cost, may be more pertinent. Extreme caution and appropriate safety measures are imperative when handling either compound.[25]
References
- 1. Toxicity and Related Data on Selected Cadmium Compounds - Toxicologic Assessment of the Army's Zinc Cadmium Sulfide Dispersion Tests - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cadmium Sulfate | CdSO4 | CID 24962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cadmium sulfate - Wikipedia [en.wikipedia.org]
- 6. Cadmium Toxicity: How Does Cadmium Induce Pathogenic Changes? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. argentix.ca [argentix.ca]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. Cadmium sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 13. espimetals.com [espimetals.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Is cadmium genotoxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cadmium exposure and DNA damage (genotoxicity): a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell specific stress responses of cadmium-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative neurotoxic effects and mechanism of cadmium chloride and cadmium sulfate in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 24. benchchem.com [benchchem.com]
- 25. nj.gov [nj.gov]
Navigating Precursor Selection for Cadmium-Based Perovskite Synthesis: A Comparative Guide
For researchers and scientists in materials science and drug development, the choice of precursors is a critical step in the synthesis of perovskite materials, directly impacting the final properties and performance. While cadmium bromide (CdBr₂) is a common precursor for cadmium-based perovskites, a growing body of research explores alternative cadmium sources to fine-tune the material's characteristics. This guide provides a comparative overview of alternative precursors to this compound, summarizing their impact on perovskite properties and providing detailed experimental protocols.
This comparison focuses on cadmium acetate (B1210297) (Cd(CH₃COO)₂), cadmium chloride (CdCl₂), and cadmium iodide (CdI₂) as alternatives to this compound. The selection of the cadmium precursor can influence the crystallinity, morphology, and optoelectronic properties of the resulting perovskite material.
Performance Comparison of Cadmium Precursors in Perovskite Synthesis
Direct comparative studies on the photovoltaic performance of purely cadmium-based perovskites using different cadmium precursors are limited in the current literature. Much of the available data comes from studies where cadmium compounds are used as additives or dopants in lead-based perovskites. However, by examining the synthesis of various cadmium-based perovskite nanocrystals and thin films, we can collate key material properties.
| Precursor | Perovskite Synthesized | Reported Bandgap (eV) | Key Findings & Performance Notes |
| This compound (CdBr₂) (Baseline) | CsCdBr₃, (H₃AEP)₂CdBr₆·2Br | ~3.0 - 3.5 | Commonly used for synthesis of cadmium-based perovskites for light-emitting applications. (H₃AEP)₂CdBr₆·2Br exhibits strong orange-red light emission with a high photoluminescence quantum yield (PLQY) of 9%. |
| Cadmium Acetate (Cd(CH₃COO)₂)₂ | Cs-Cd-Br system | Not explicitly reported for pure Cd-perovskite | Has been utilized in the synthesis of Cs-Cd-Br perovskite phases, indicating its viability as a cadmium source.[1] In lead-based perovskites, lead acetate has been shown to improve film morphology and device reproducibility. |
| Cadmium Chloride (CdCl₂)₂ | CsCdCl₃, Cs₂CdCl₄, Cs₃Cd₂Cl₇ | 5.13 (for CsCdCl₃) | Successfully used as the primary precursor for the synthesis of various cesium cadmium chloride perovskite phases.[1][2] When used as an additive in MAPbI₃ perovskites, 1.0% CdCl₂ incorporation increased power conversion efficiency (PCE) from 12.17% to 15.28%.[3] |
| Cadmium Iodide (CdI₂)₂ | Not explicitly reported for pure Cd-perovskite | Not explicitly reported for pure Cd-perovskite | Widely used as an additive and for surface treatment in lead-based perovskite solar cells, effectively reducing surface iodine deficiency and improving PCE to 21.9% with enhanced stability. This suggests its potential in forming the perovskite lattice. |
Experimental Protocols
Detailed methodologies for the synthesis of cadmium-based perovskites using different precursors are crucial for reproducibility. Below are representative protocols cited in the literature.
Synthesis of Cesium Cadmium Chloride (CsCdCl₃) Nanoparticles using Cadmium Chloride
This protocol is adapted from a solution-phase synthesis of cesium cadmium chloride nanoparticles.
Materials:
-
Cesium oleate (B1233923) solution
-
Cadmium chloride (CdCl₂)
-
Solvent (e.g., 1-octadecene)
-
Ligands (e.g., oleic acid, oleylamine)
Procedure:
-
A solution of cadmium chloride is prepared in a suitable solvent with coordinating ligands.
-
The cadmium chloride solution is heated to a specific reaction temperature.
-
A pre-prepared cesium oleate solution is swiftly injected into the hot cadmium chloride solution.
-
The reaction is allowed to proceed for a set amount of time, during which the CsCdCl₃ nanoparticles precipitate.
-
The reaction is quenched, and the nanoparticles are isolated by centrifugation and washed.
-
The phase of the resulting cesium cadmium chloride (CsCdCl₃, Cs₂CdCl₄, or Cs₃Cd₂Cl₇) can be controlled by varying reagent concentrations, temperature, and injection rates.[1][2]
General Hot-Injection Synthesis for Perovskite Nanocrystals (Adaptable for Cadmium Precursors)
This is a general protocol that can be adapted for various cadmium precursors.
Materials:
-
Cadmium precursor (this compound, Cadmium Acetate, etc.)
-
Cesium carbonate (Cs₂CO₃)
-
1-octadecene (B91540) (ODE)
-
Oleic acid (OA)
-
Oleylamine (B85491) (OAm)
Procedure:
-
Cesium Oleate Precursor Preparation: Cesium carbonate is mixed with oleic acid and 1-octadecene and heated under vacuum to form a clear cesium oleate solution.
-
Cadmium Precursor Solution: The cadmium precursor (e.g., CdBr₂) is dissolved in a mixture of 1-octadecene, oleic acid, and oleylamine and heated under vacuum.
-
Injection: The cesium oleate solution is swiftly injected into the hot cadmium precursor solution under an inert atmosphere.
-
Cooling and Isolation: After a few seconds, the reaction is quenched by placing the flask in an ice bath. The nanocrystals are then precipitated with a non-solvent (e.g., methyl acetate) and collected by centrifugation.
-
The nanocrystals are redispersed in a suitable solvent like toluene (B28343) or hexane.
Synthesis Workflow and Logic
The general workflow for the synthesis of cadmium-based perovskites via the hot-injection method is illustrated below. The critical step of precursor selection determines the halide composition and can influence the final properties of the perovskite nanocrystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase-Selective Solution Synthesis of Perovskite-Related Cesium Cadmium Chloride Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of cadmium chloride additive to improve the performance and stability of perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Cadmium Bromide Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of cadmium bromide. Objective experimental data and detailed methodologies are presented to assist in the selection of the most appropriate analytical strategy for quality control and research applications.
Executive Summary
The purity of this compound is paramount for its application in research and pharmaceutical development. This document outlines and compares several key analytical techniques for the determination of this compound purity and the identification of potential impurities. The methods discussed include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis, Atomic Absorption Spectroscopy (AAS) for quantifying metallic impurities, X-ray Diffraction (XRD) for confirming crystal structure and phase purity, and the Volhard method, a classical titration technique for bromide content determination. Furthermore, alternative methods such as Ion Chromatography (IC) and X-ray Fluorescence (XRF) are presented as complementary approaches.
Data Summary
The following table summarizes hypothetical quantitative data from the analysis of a batch of this compound (Product A) compared to a competitor's product (Product B).
| Analytical Technique | Parameter Measured | Product A Result | Product B Result | Method Detection Limit (MDL) |
| ICP-MS | Iron (Fe) | 2.1 ppm | 8.5 ppm | 0.1 ppb |
| Lead (Pb) | < 0.5 ppm | 2.3 ppm | 0.05 ppb | |
| Zinc (Zn) | 1.5 ppm | 5.7 ppm | 0.2 ppb | |
| AAS (GFAAS) | Iron (Fe) | 2.3 ppm | 8.9 ppm | 1 ppb |
| Titration (Volhard) | Bromide (Br) Content | 58.7% (w/w) | 58.5% (w/w) | 0.1% (w/w) |
| Ion Chromatography | Chloride (Cl⁻) | 75 ppm | 250 ppm | 1 ppm |
| Sulfate (B86663) (SO₄²⁻) | 50 ppm | 180 ppm | 2 ppm | |
| XRD | Phase Purity | Confirmed CdBr₂ | Confirmed CdBr₂ | N/A |
| Crystalline Impurities | Not Detected | Not Detected | ~1-2% | |
| XRF | Elemental Screen | Cd, Br detected | Cd, Br detected | Varies by element |
| Heavy Metal Impurities | Below detection | Pb detected | ~5-20 ppm |
Experimental Protocols
Sample Preparation
For ICP-MS and AAS analysis, a precisely weighed amount of this compound (approximately 0.1 g) is dissolved in 2% (v/v) nitric acid and diluted to a final volume of 100 mL with deionized water. This solution is then further diluted as required for the specific instrument and calibration range. For titration and ion chromatography, a similar dissolution process is followed using deionized water as the solvent. XRD and XRF analyses are typically performed on the solid powder with minimal sample preparation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Instrument: Agilent 7900 ICP-MS or equivalent.
-
Plasma Conditions: RF power 1550 W, nebulizer gas flow 1.0 L/min, auxiliary gas flow 0.9 L/min, plasma gas flow 15 L/min.
-
Data Acquisition: Peak jumping mode, 3 points per peak, 3 replicates.
-
Analysis: External calibration with certified standards for the elements of interest (e.g., Fe, Pb, Zn). An internal standard (e.g., Yttrium) is used to correct for matrix effects.
Atomic Absorption Spectroscopy (AAS)
-
Instrument: PerkinElmer PinAAcle 900T or equivalent, equipped with a Graphite Furnace (GFAAS).
-
Light Source: Hollow cathode lamp for the specific element being analyzed (e.g., Iron).
-
Wavelength: 248.3 nm for Iron.
-
Furnace Program:
-
Drying: 110 °C for 30 s.
-
Ashing: 1200 °C for 20 s.
-
Atomization: 2200 °C for 5 s.
-
Cleaning: 2500 °C for 3 s.
-
-
Analysis: A calibration curve is generated using a series of standards of known concentration.
X-ray Diffraction (XRD)
-
Instrument: Bruker D8 Advance or equivalent.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range: 2θ from 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Analysis: The resulting diffraction pattern is compared to a reference pattern for pure this compound from a crystallographic database (e.g., ICDD). The absence of unexpected peaks indicates high phase purity.
Titration (Volhard Method for Bromide)
This method is a form of back titration used to determine the concentration of halide ions.[1][2][3]
-
A known excess of standard silver nitrate (B79036) (AgNO₃) solution is added to the this compound solution, leading to the precipitation of silver bromide (AgBr).
-
The excess, unreacted Ag⁺ ions are then titrated with a standard potassium thiocyanate (B1210189) (KSCN) solution.
-
A ferric ammonium (B1175870) sulfate (FeNH₄(SO₄)₂) solution is used as an indicator.
-
The endpoint is reached when a permanent reddish-brown color appears, due to the formation of the ferric thiocyanate complex ([Fe(SCN)]²⁺).[1][2]
Ion Chromatography (IC)
Ion chromatography is a sensitive technique for the determination of anionic impurities such as chloride and sulfate.[4][5]
-
Instrument: Dionex ICS-6000 HPIC System or equivalent.
-
Column: Anion-exchange column (e.g., Dionex IonPac AS18).
-
Eluent: 20-30 mM Potassium Hydroxide (KOH) gradient.
-
Detector: Suppressed conductivity detector.
-
Analysis: The concentration of anions is determined by comparing the peak areas in the sample chromatogram to those of known standards.
X-ray Fluorescence (XRF)
XRF is a non-destructive analytical technique used for elemental analysis. It is particularly useful for rapid screening of elemental impurities.[6]
-
Instrument: PANalytical Epsilon 4 or equivalent.
-
X-ray Source: Rhodium (Rh) target.
-
Detector: Silicon Drift Detector (SDD).
-
Analysis: The sample is irradiated with X-rays, causing the elements within to emit characteristic fluorescent X-rays. The energy and intensity of these X-rays are used to identify and quantify the elements present.
Visualizations
Caption: Workflow for the analytical validation of this compound purity.
Caption: Logical relationships and comparisons of analytical techniques.
References
- 1. testbook.com [testbook.com]
- 2. collegedunia.com [collegedunia.com]
- 3. scribd.com [scribd.com]
- 4. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
A Comparative Analysis of Inhaled Cadmium Chloride and Cadmium Bromide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological effects of inhaled cadmium chloride and the anticipated effects of inhaled cadmium bromide. Due to a lack of direct experimental data for this compound inhalation, this comparison is based on extensive research into cadmium chloride and the general principles of halide toxicology. The toxicity of cadmium compounds is primarily attributed to the cadmium (II) ion (Cd²⁺); therefore, the toxicological profile of this compound is expected to be broadly similar to that of cadmium chloride. Differences in effects are likely to be influenced by factors such as solubility, hygroscopicity, and particle size, which affect deposition and absorption in the respiratory tract.
Physicochemical Properties and Toxicokinetics
The physical and chemical properties of inhaled substances are critical determinants of their toxic potential. While specific inhalation data for this compound is scarce, we can infer its likely behavior based on the known properties of cadmium chloride and general differences between chloride and bromide salts.
| Property | Cadmium Chloride (CdCl₂) | This compound (CdBr₂) (Inferred) | Key Toxicological Relevance |
| Molecular Weight | 183.32 g/mol | 272.22 g/mol | Influences aerosol dynamics and deposition. |
| Solubility in Water | Highly soluble (140 g/100 mL at 20°C) | Highly soluble (98 g/100 mL at 20°C) | High solubility facilitates rapid absorption into the bloodstream from the lungs. |
| Hygroscopicity | Deliquescent | Deliquescent | Hygroscopic particles can grow in the humid environment of the respiratory tract, altering their deposition pattern. |
| Primary Toxicant | Cadmium ion (Cd²⁺) | Cadmium ion (Cd²⁺) | The Cd²⁺ ion is responsible for the primary toxic effects of both compounds. |
Comparative Pulmonary Toxicity
Inhalation of cadmium compounds is known to cause severe damage to the respiratory system. The following table summarizes the known effects of cadmium chloride and the inferred effects of this compound.
| Effect | Cadmium Chloride (Experimental Data) | This compound (Inferred) |
| Acute Effects | Severe inflammation, pulmonary edema, and chemical pneumonitis.[1] | Similar acute inflammatory responses are expected due to the irritant nature of cadmium salts. |
| Chronic Effects | Chronic inflammation, fibrosis, emphysema, and an increased risk of lung cancer.[2][3] | Chronic exposure is likely to lead to similar pathologies, including fibrosis and carcinogenesis, driven by the cadmium ion. |
| Carcinogenicity | Classified as a human carcinogen when inhaled.[2][3][4] Lung carcinomas observed in rats after chronic inhalation.[2] | Expected to be carcinogenic upon inhalation, consistent with other cadmium compounds. |
Systemic Toxicity
Once absorbed from the lungs, cadmium is distributed throughout the body and can cause systemic toxic effects.
| Organ System | Cadmium Chloride (Experimental Data) | This compound (Inferred) |
| Renal System | The primary target for chronic toxicity. Cadmium accumulates in the kidneys, leading to tubular dysfunction, proteinuria, and potential kidney failure.[3] | The kidneys are expected to be the primary target of chronic this compound toxicity as well. |
| Skeletal System | Can lead to bone demineralization (osteoporosis and osteomalacia), a condition known as "itai-itai" disease in severe cases of chronic exposure.[3] | Similar effects on bone are anticipated following chronic exposure. |
| Cardiovascular System | Evidence for cardiovascular effects is less consistent, but some studies suggest a link to hypertension. | The cardiovascular effects are likely to be comparable to those of cadmium chloride. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative experimental protocols for studying the effects of inhaled cadmium chloride. Similar protocols could be adapted for the study of this compound.
Chronic Inhalation Carcinogenicity Study in Rats
-
Test Substance: Cadmium chloride (CdCl₂) aerosol.
-
Animals: Male Wistar rats.
-
Exposure Regimen: Continuous exposure to CdCl₂ aerosols at concentrations of 12.5, 25, and 50 µg/m³ for 18 months. A control group is exposed to filtered air.[2]
-
Post-Exposure Observation: Animals are observed for an additional 13 months after the cessation of exposure.[2]
-
Endpoint Analysis:
Acute Lung Inflammation Study in Mice
-
Test Substance: Cadmium chloride (CdCl₂) solution for intratracheal instillation.
-
Animals: Swiss albino mice.
-
Exposure: A single sublethal dose of CdCl₂ (e.g., 5 mg/kg body weight) is administered.
-
Time Points: Lungs are harvested at various time points post-exposure (e.g., 15, 30, 45, 60 days) to assess the progression of inflammation and cellular proliferation.[5][6]
-
Endpoint Analysis:
-
Histology: Lung sections are stained with hematoxylin (B73222) and eosin (B541160) to evaluate inflammatory cell infiltration and alveolar edema.[5]
-
Immunohistochemistry and Western Blot: Expression of inflammatory markers (e.g., COX-2, IL-6) and cell signaling proteins (e.g., STAT3, Akt) is quantified.[5][6]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze cell counts and cytokine levels.
-
Signaling Pathways in Cadmium-Induced Lung Injury
Cadmium inhalation triggers a complex cascade of intracellular signaling events that lead to inflammation, cell death, and carcinogenesis. The diagram below illustrates a key pathway involved in cadmium-induced lung inflammation. It is anticipated that this compound would activate similar pathways.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carcinogenicity of cadmium chloride aerosols in W rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. amherst.edu [amherst.edu]
- 5. Cadmium induces lung inflammation independent of lung cell proliferation: a molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadmium induces lung inflammation independent of lung cell proliferation: a molecular approach | springermedicine.com [springermedicine.com]
Efficacy of cadmium bromide compared to other cadmium salts as a catalyst.
Cadmium-based compounds, particularly cadmium salts, have carved a niche as effective Lewis acid catalysts in a variety of organic transformations.[1] Their utility stems from the Lewis acidic nature of the Cd(II) center, which can activate substrates and facilitate key bond-forming reactions.[2] Among these, cadmium halides (bromide, chloride, iodide) and carboxylates (acetate) are commonly employed, each exhibiting distinct catalytic activities influenced by the nature of the anionic ligand. This guide provides a comparative analysis of the catalytic efficacy of cadmium bromide and its counterparts, supported by available experimental data, to assist researchers in catalyst selection and experimental design.
Knoevenagel Condensation: A Benchmark for Comparison
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) group, serves as an excellent benchmark for evaluating catalyst performance.[3][4] While direct comparative studies across all cadmium salts under identical conditions are limited in published literature, data from various studies can be juxtaposed to infer relative efficacy.
Performance Data of Cadmium Salt Catalysts
The following table summarizes the performance of various cadmium salts in the Knoevenagel condensation reaction. It is crucial to note that the data is compiled from different studies, and variations in reaction conditions (solvent, temperature, substrate scale) can significantly impact outcomes. Therefore, this table should be interpreted as an indicative guide rather than a direct like-for-like comparison.
| Catalyst | Carbonyl Compound | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| CdCl₂ | 4-oxo-4H-benzopyran-3-carbaldehyde | Meldrum's acid | Water | Room Temp. | 25 min | 93 | [5] |
| Cd-MOF * | Benzaldehyde | Malononitrile | Ethanol | Room Temp. | 1.5 h | 97.6 | [6] |
| CdI₂ | Aldehydes | Active Methylene Compounds | Solvent-free | - | - | High Yields** | Data on specific yields and times are not readily available in the cited abstract. |
*Note: The Cd-MOF was synthesized using cadmium acetate (B1210297) (Cd(Ac)₂) as a precursor.[6] **Note: A study highlights cadmium iodide as a catalyst for Knoevenagel condensations, affording olefinic products in high yields, but specific quantitative data from the abstract is limited.
Data for this compound in the Knoevenagel condensation is not prominently available in the reviewed literature, highlighting a gap in the comparative research landscape. Cadmium chloride, however, has been demonstrated as an efficient, inexpensive, and eco-friendly catalyst for this transformation, particularly in aqueous media.[5]
Experimental Protocols
Reproducibility is key in catalytic research. Below is a representative experimental protocol for the Knoevenagel condensation catalyzed by cadmium chloride.
General Procedure for CdCl₂-Catalyzed Knoevenagel Condensation
1. Reaction Setup:
-
To a solution of the aldehyde (1 mmol) and an active methylene compound (e.g., Meldrum's acid, 1 mmol) in water, add cadmium chloride (CdCl₂) (typically 5-10 mol%).[5]
2. Reaction Execution:
-
Stir the reaction mixture at room temperature.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
3. Product Isolation:
-
Upon completion, the solid product is typically isolated by simple filtration.[5]
-
The product can be washed with water and dried.
-
Further purification, if necessary, can be performed by recrystallization from an appropriate solvent.
Visualizing the Process
Diagrams are essential for conceptualizing experimental and mechanistic pathways.
Caption: General experimental workflow for comparing catalyst performance.
Caption: Knoevenagel condensation mechanism catalyzed by a Lewis acid.
Broader Catalytic Applications of Cadmium Salts
While the Knoevenagel condensation provides a useful point of comparison, the catalytic utility of cadmium salts extends to a wide range of other organic reactions.
-
This compound (CdBr₂): Although specific comparative data is sparse, this compound is utilized in the formation of cadmium-based coordination complexes which themselves can act as catalysts.[2] Its role as a standalone catalyst in common organic reactions is less documented compared to its chloride and iodide counterparts.
-
Cadmium Chloride (CdCl₂): This salt is a versatile and cost-effective catalyst.[1] Beyond the Knoevenagel reaction, it efficiently catalyzes:
-
Cadmium Iodide (CdI₂): Cadmium iodide has been reported as an effective catalyst for:
-
Addition of CO₂ to Oxiranes: Leading to the formation of organic carbonates.
-
Knoevenagel Condensations: Particularly effective under solvent-free conditions.
-
-
Cadmium Acetate (Cd(OAc)₂): Often used as a precursor for more complex catalysts like Metal-Organic Frameworks (MOFs), cadmium acetate also finds application in:
-
C-N Cross-Coupling Reactions: Catalyzing the formation of bonds between carbon and nitrogen atoms.
-
Conclusion
Cadmium salts are valuable Lewis acid catalysts in organic synthesis, with cadmium chloride being the most extensively studied and versatile among the halides for reactions like the Knoevenagel condensation.[1][5] Cadmium iodide also shows significant promise, particularly in solvent-free conditions. While cadmium acetate is a key precursor for advanced catalytic materials,[6] the catalytic efficacy of this compound as a simple salt is not well-documented in comparative studies, representing an area ripe for future investigation. The choice of anion evidently plays a crucial role in modulating the Lewis acidity and, consequently, the catalytic performance of the cadmium center.[2] Researchers are encouraged to consider the specific reaction, desired conditions, and economic factors when selecting the optimal cadmium salt catalyst for their synthetic needs.
References
- 1. alfachemic.com [alfachemic.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 6. Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating Cadmium Bromide Suppliers for Experimental Consistency
For Immediate Release – Ensuring the reproducibility and reliability of experimental results is a cornerstone of scientific research. The quality of chemical reagents is a critical variable that can significantly impact experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate cadmium bromide from different suppliers. By implementing the outlined experimental protocols and data analysis strategies, researchers can objectively assess and select the most suitable product for their specific needs, thereby enhancing the consistency and integrity of their work.
This guide presents a hypothetical comparison of this compound from three fictional suppliers—Supplier A, Supplier B, and Supplier C—to illustrate the validation process in a common application: a cell-based toxicity assay.
Data Presentation: Comparative Analysis of Supplier Products
A thorough evaluation begins with a quantitative assessment of the product's purity and the presence of contaminants. These factors can directly influence the material's chemical behavior and biological effects.
Table 1: Supplier Certificate of Analysis (CoA) Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (Assay) | ≥ 99.5% | ≥ 99.0% | ≥ 99.9% (Ultra-Pure) |
| Moisture Content | < 0.5% | < 1.0% | < 0.2% |
| Lead (Pb) Impurity | < 10 ppm | < 20 ppm | < 5 ppm |
| Iron (Fe) Impurity | < 10 ppm | < 20 ppm | < 5 ppm |
Table 2: Experimental Performance in a Cell Viability Assay
The ultimate test of a reagent is its performance in a relevant experimental model. Here, we compare the cytotoxic effects of this compound from each supplier on a human cell line (HEK293) using an MTT assay. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key metric.
| Supplier | Experimental IC50 (µM) on HEK293 cells | Standard Deviation (± µM) |
| Supplier A | 48.5 | 3.1 |
| Supplier B | 55.2 | 4.5 |
| Supplier C | 42.1 | 2.8 |
The data suggest that impurities or other uncharacterized differences between the suppliers' products may influence the biological activity of this compound. The higher purity material from Supplier C exhibited the most potent cytotoxic effect.
Experimental Protocols
Detailed and consistent methodologies are crucial for a valid comparison.
Protocol 1: Assessment of Cadmium-Induced Cytotoxicity using MTT Assay
This protocol assesses the impact of this compound on cell viability.[1][2]
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound from each supplier in sterile, deionized water. Perform a serial dilution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without cadmium). Incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. Plot the concentration-response curve and determine the IC50 value for each supplier's product using non-linear regression analysis.
Protocol 2: Purity Assessment by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the concentration of trace metal impurities.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound from each supplier in high-purity nitric acid and dilute with deionized water to a known volume.
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of the elements of interest (e.g., Pb, Fe, Zn, Cu).
-
Analysis: Analyze the prepared samples and calibration standards using a validated ICP-MS method. The system's performance should be checked by injecting a certified solution to evaluate sensitivity.[3]
-
Quantification: Determine the concentration of each impurity in the original this compound samples by comparing their signals to the calibration curve.
Visualizing Workflows and Biological Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Experimental Workflow
The following diagram outlines the logical flow of the cross-validation process, from reagent acquisition to data-driven decision-making.
Cadmium-Induced Cellular Signaling
Cadmium is a known toxicant that can interfere with multiple cellular signaling pathways, leading to effects like oxidative stress and apoptosis.[4][5][6] The diagram below illustrates a simplified, hypothetical pathway demonstrating how cadmium ions (Cd²⁺) can trigger a cascade of events that result in programmed cell death. Cadmium can induce the generation of reactive oxygen species (ROS), which in turn activates stress-related kinases like JNK and p38, key components of the MAPK signaling pathway.[5][7]
By following this structured approach, research organizations can mitigate the risks associated with reagent variability, leading to more robust and reproducible scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cadmium, gene regulation, and cellular signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms of cadmium-induced toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cadmium Activates Multiple Signaling Pathways That Coordinately Stimulate Akt Activity to Enhance c-Myc mRNA Stability | PLOS One [journals.plos.org]
Comparative analysis of the optical properties of cadmium-based metal halides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the optical properties of various cadmium-based metal halides. The following sections detail the photoluminescence quantum yield (PLQY), emission and absorption characteristics, and bandgap energies of inorganic cesium cadmium halides (CsCdX₃, where X = Cl, Br, I), selected doped materials, and hybrid organic-inorganic cadmium halides. Detailed experimental protocols for key characterization techniques are also provided, along with visualizations of experimental workflows and structure-property relationships.
Comparative Analysis of Optical Properties
The optical properties of cadmium-based metal halides are highly tunable and dependent on their composition and structure. The following tables summarize key optical parameters for a range of these materials, offering a clear comparison of their performance.
Table 1: Optical Properties of Inorganic Cesium Cadmium Halides
| Compound | Photoluminescence Quantum Yield (PLQY) (%) | Emission Peak (nm) | Bandgap Energy (eV) | Notes |
| CsCdCl₃ | ~25.47 (undoped)[1] | - | 1.82 (indirect)[2], 4.75[1] | PLQY can be significantly enhanced with doping.[1] |
| CsCdBr₃ | - | - | 0.93 (indirect) | Theoretical calculations suggest it could be a good antireflection coating. |
| CsCdI₃ | - | - | 1.774 (indirect)[3] | Theoretical calculations highlight its potential for advanced optical applications.[3] |
Table 2: Optical Properties of Doped Cadmium-Based Metal Halides
| Host Material | Dopant | PLQY (%) | Emission Peak (nm) | Bandgap Energy (eV) | Notes |
| CsCdCl₃ | Br⁻ | 84.47[1] | 482 and 595[4] | - | Doping enhances PLQY significantly.[1] |
| CsCdCl₃ | Te⁴⁺ | - | ~580[1] | 4.69[1] | Doping introduces additional excitation peaks.[1] |
| (C₈H₁₄N₂)₂CdCl₆ | Sb³⁺ | 91.42 | 556 | - | Achieves bright yellow emission. |
| (C₈H₁₄N₂)₂CdCl₆ | Mn²⁺ | 95.17 | 634 | - | Shows excellent red light emission. |
Table 3: Optical Properties of Hybrid Organic-Inorganic Cadmium Halides
| Compound | PLQY (%) | Emission Peak (nm) | Bandgap Energy (eV) | Notes |
| (BAPPz)Cd₂Br₈·2H₂O | 13.78 | Broadband yellow | - | A zero-dimensional (0D) cadmium halide. |
| (DETA)CdCl₄:Sb³⁺ | ~60 - 96 | 520 - 560 | - | PLQY and emission peak are dependent on the extent of local metal halide distortion.[5] |
Experimental Protocols
Detailed methodologies for the characterization of the optical properties of cadmium-based metal halides are crucial for reproducible research. The following are protocols for two key experimental techniques.
UV-Vis Absorption Spectroscopy for Thin Films
This protocol outlines the steps for measuring the absorption spectrum of a cadmium-based metal halide thin film.
-
Sample Preparation:
-
Deposit the cadmium-based metal halide thin film onto a transparent substrate (e.g., quartz or FTO glass) using a suitable method such as spin coating, drop casting, or thermal evaporation.
-
Ensure the film is uniform and free of defects.
-
Prepare a reference substrate (identical to the sample substrate but without the thin film).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range for the scan (e.g., 300-800 nm).
-
Calibrate the instrument by placing the reference substrate in both the sample and reference beams to obtain a baseline.
-
-
Measurement:
-
Place the thin film sample in the sample beam path.
-
Run the spectral scan to obtain the absorbance spectrum.
-
The absorbance (A) is calculated as A = -log(T), where T is the transmittance.
-
-
Data Analysis:
-
Plot the absorbance as a function of wavelength.
-
The bandgap energy (Eg) can be estimated from the absorption spectrum using a Tauc plot. For a direct bandgap semiconductor, plot (αhν)² versus hν, and for an indirect bandgap, plot (αhν)¹/² versus hν, where α is the absorption coefficient and hν is the photon energy. Extrapolate the linear portion of the curve to the energy axis to determine the bandgap.
-
Photoluminescence Quantum Yield (PLQY) Measurement for Solid-State Samples
This protocol describes the absolute method for measuring the PLQY of a powdered or thin-film cadmium-based metal halide sample using an integrating sphere.
-
Instrument Setup:
-
Use a spectrofluorometer equipped with an integrating sphere.
-
Select an excitation wavelength that is strongly absorbed by the sample but does not overlap with the emission spectrum.
-
-
Reference Measurement (Empty Sphere):
-
Place a blank sample holder (or a clean substrate for thin films) in the integrating sphere.
-
Measure the spectrum of the excitation source. This provides the reference spectrum (L_E).
-
-
Sample Measurement:
-
Place the sample inside the integrating sphere.
-
Irradiate the sample with the same excitation source.
-
Measure the spectrum of the scattered excitation light and the sample's photoluminescence. This provides the sample spectrum (L_S).
-
-
Scattered Excitation Measurement:
-
Measure the spectrum with the sample in the sphere, but with the excitation beam directed to a non-absorbing, reflective part of the sphere. This measures the scattered excitation light (L_C).
-
-
Calculation:
-
The PLQY is calculated using the following formula: PLQY = (∫I_em / (∫E_a - ∫E_c)) where:
-
∫I_em is the integrated intensity of the sample's emission spectrum.
-
∫E_a is the integrated intensity of the excitation profile of the empty sphere.
-
∫E_c is the integrated intensity of the excitation profile with the sample in the sphere.
-
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of cadmium-based metal halides.
Caption: Workflow for solid-state synthesis and optical characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the impact of Sr substitution on the physical characteristics of CsCdCl3 perovskite via DFT-Based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and exothermic solid-state synthesis of metal oxyhalides and their solid solutions via energetic metathesis reactions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Unravelling the structure–luminescence relationship in two dimensional antimony( iii )-doped cadmium( ii ) halide hybrids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03543G [pubs.rsc.org]
A Comparative Guide to the Reactivity of Anhydrous and Hydrated Cadmium Bromide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anhydrous and hydrated reagents is paramount for experimental success. This guide provides a detailed comparison of the reactivity of anhydrous cadmium bromide (CdBr₂) and its common hydrated form, this compound tetrahydrate (CdBr₂·4H₂O), supported by experimental context and protocols.
This compound is a versatile inorganic compound utilized in various chemical applications, including as a catalyst in organic synthesis and as a precursor in the manufacturing of cadmium-based nanomaterials.[1][2] The presence of water of crystallization in the hydrated form significantly influences its physicochemical properties, leading to notable differences in reactivity compared to its anhydrous counterpart.
Core Physicochemical Differences
The fundamental distinction lies in the presence of four water molecules coordinated to the cadmium ion in the hydrated form.[3][4] This hydration has a direct impact on properties such as solubility and Lewis acidity, which in turn dictate the reactivity of these compounds in chemical transformations. Anhydrous this compound, lacking these coordinated water molecules, is a stronger Lewis acid. The water in the hydrated form can modulate its Lewis acidity and can be either beneficial or detrimental depending on the specific reaction conditions. For reactions sensitive to water, the anhydrous form is generally preferred.[5]
Comparative Data: Physicochemical Properties
| Property | Anhydrous this compound (CdBr₂) | This compound Tetrahydrate (CdBr₂·4H₂O) |
| Chemical Formula | CdBr₂ | CdBr₂·4H₂O |
| Molar Mass | 272.22 g/mol [6] | 344.28 g/mol [7] |
| Appearance | White to off-white hygroscopic solid[6][8] | White crystalline solid[3] |
| Melting Point | 568 °C[6] | 36 °C[7] |
| Boiling Point | 844 °C[6] | Decomposes upon heating |
| Solubility in Water | High (98.8 g/100 mL at 20 °C)[6] | Very high (approx. 1000 g/L at 20 °C)[3] |
| Lewis Acidity | Stronger Lewis acid | Weaker Lewis acid due to coordinated water |
Reactivity in Organic Synthesis: A Comparative Overview
The difference in Lewis acidity is a key determinant of the catalytic activity of the two forms of this compound.
-
Anhydrous this compound: Its strong Lewis acidity makes it an effective catalyst for reactions that are promoted by the coordination of a Lewis acid to a substrate, such as certain condensation and cycloaddition reactions.[9] However, its hygroscopic nature requires careful handling in a dry atmosphere to maintain its catalytic efficacy.
-
Hydrated this compound: While a weaker Lewis acid, its enhanced solubility in polar and aqueous solvents can be advantageous for reactions conducted in these media.[10] The coordinated water molecules can participate in the reaction mechanism, in some cases leading to different product distributions or reaction rates.
Experimental Protocols
Below are generalized experimental protocols illustrating the use of both anhydrous and hydrated this compound.
Experiment 1: Synthesis of Cadmium Sulfide (B99878) (CdS) Nanoparticles
This protocol demonstrates the use of this compound as a precursor for nanoparticle synthesis. The choice between the anhydrous and hydrated form will primarily affect the initial dissolution and concentration calculations.
Objective: To synthesize CdS nanoparticles via a chemical precipitation method.
Materials:
-
This compound (anhydrous or tetrahydrate)
-
Sodium sulfide (Na₂S)
-
Deionized water
-
Capping agent (e.g., thioglycerol) - optional
Protocol:
-
Precursor Solution Preparation:
-
Using Anhydrous CdBr₂: In a nitrogen-filled glovebox, accurately weigh the required amount of anhydrous CdBr₂ and dissolve it in deionized water to achieve the desired molar concentration.
-
Using Hydrated CdBr₂·4H₂O: Weigh the appropriate amount of this compound tetrahydrate (accounting for the mass of the water molecules) and dissolve it in deionized water.
-
-
Reaction:
-
Transfer the this compound solution to a three-neck flask equipped with a magnetic stirrer and a dropping funnel.
-
If using a capping agent, add it to the this compound solution at this stage.
-
Slowly add a solution of sodium sulfide dropwise to the vigorously stirred this compound solution at room temperature.
-
A yellow precipitate of CdS nanoparticles will form.
-
-
Work-up and Characterization:
-
The nanoparticle suspension is then purified by centrifugation and washing with deionized water and ethanol.
-
The size, morphology, and optical properties of the synthesized CdS nanoparticles are characterized using techniques such as Transmission Electron Microscopy (TEM), UV-Vis Spectroscopy, and Photoluminescence (PL) Spectroscopy.
-
Experiment 2: Cadmium-Catalyzed Aldol-Type Reaction (Illustrative)
This hypothetical protocol highlights the difference in handling and potential catalytic activity. Direct comparative data for this compound is scarce; this is based on the general principles of Lewis acid catalysis.
Objective: To catalyze the reaction between an aldehyde and a silyl (B83357) enol ether.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
This compound (anhydrous or tetrahydrate)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
Protocol:
-
Reaction Setup:
-
Using Anhydrous CdBr₂: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous this compound (e.g., 10 mol%). Add anhydrous CH₂Cl₂ followed by the aldehyde.
-
Using Hydrated CdBr₂·4H₂O: To a flask, add this compound tetrahydrate (10 mol%) and CH₂Cl₂. The presence of water may necessitate a higher catalyst loading or longer reaction times.
-
-
Reaction:
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the silyl enol ether to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with anhydrous CdBr₂ will proceed faster and with higher conversion due to its stronger Lewis acidity.
-
-
Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the yield and purity of the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Conclusion
The choice between anhydrous and hydrated this compound is critical and depends on the specific requirements of the chemical transformation. Anhydrous this compound is the reagent of choice for water-sensitive reactions where strong Lewis acidity is required for efficient catalysis. Conversely, the hydrated form may be suitable for reactions in aqueous or polar protic solvents where its high solubility is advantageous, and the presence of water is not detrimental. Researchers must carefully consider the reaction conditions and the role of water in the mechanism to select the appropriate form of this compound for optimal results.
References
- 1. drcodychem.weebly.com [drcodychem.weebly.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Water in the hydration shell of halide ions has significantly reduced Fermi resonance and moderately enhanced Raman cross section in the OH stretch regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Cadmium Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling hazardous materials like Cadmium bromide. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to minimize risks and ensure compliance with safety regulations.
This compound is a toxic compound that poses significant health risks, including carcinogenicity and target organ damage.[1] Strict adherence to the following procedures is critical to prevent exposure and environmental contamination.
Quantitative Exposure Limits and Recommended Protective Equipment
Understanding and respecting the established occupational exposure limits for cadmium compounds is the foundation of safe handling. Engineering controls, such as fume hoods, should always be the primary method of exposure control. When engineering controls are not sufficient to maintain exposure below these limits, appropriate personal protective equipment (PPE) is mandatory.
| Parameter | Value | Agency/Source |
| Permissible Exposure Limit (PEL) | 5 µg/m³ (8-hour TWA) | OSHA[2][3][4] |
| Action Level (AL) | 2.5 µg/m³ (8-hour TWA) | OSHA[2][3][4] |
| Threshold Limit Value (TLV) | 0.01 mg/m³ (total particulate, 8-hr TWA) | ACGIH[1] |
| Threshold Limit Value (TLV) | 0.002 mg/m³ (respirable fraction, 8-hr TWA) | ACGIH[1] |
| Recommended Gloves | Nitrile, Neoprene | NJDOH[1] |
| Recommended Clothing | DuPont Tyvek® or equivalent | NJDOH[1] |
TWA: Time-Weighted Average
Operational Plan for Handling this compound
This step-by-step guide outlines the necessary procedures for the safe handling of this compound from preparation to disposal.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure scenarios.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[5]
-
Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available before starting work.
-
Emergency Plan: Review the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. Ensure an emergency plan for accidental exposure is in place.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are crucial to prevent direct contact with this compound.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against splashes and dust.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves.[1] For prolonged or heavy use, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat/Coveralls: A dedicated lab coat or coveralls made of a material like DuPont Tyvek® should be worn.[1] This clothing should not be worn outside the laboratory.
-
-
Respiratory Protection:
-
If the airborne concentration of cadmium is expected to exceed the PEL, a NIOSH-approved respirator is required.[1]
-
For concentrations up to 0.05 mg/m³, an air-purifying respirator with a high-efficiency particulate air (HEPA) filter is recommended.[1]
-
For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1][5]
-
Handling Procedures
-
Weighing and Transferring:
-
Handle this compound as a solid to minimize the generation of dust.
-
If weighing is necessary, do so within the fume hood on a disposable weighing paper.
-
Use a scoop or spatula for transfers to avoid direct contact.
-
-
Solution Preparation:
-
When dissolving this compound, add it slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name and hazard warnings.
-
-
General Practices:
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Post-Handling and Decontamination
-
Work Area Cleaning:
-
Clean the work area thoroughly after each use.
-
Use a wet wipe or a HEPA-filtered vacuum to clean up any dust. Do not dry sweep.
-
-
PPE Removal:
-
Remove PPE in the designated area, being careful to avoid self-contamination.
-
Disposable gloves and other contaminated disposable items should be placed in a sealed bag for disposal as hazardous waste.
-
Non-disposable items should be decontaminated according to established laboratory procedures.
-
Waste Disposal
-
Segregation: All this compound waste, including contaminated materials, must be segregated from general laboratory waste.
-
Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste: this compound" and stored in a designated, secure area.
-
Disposal: Dispose of all this compound waste through the institution's hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
